4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRIFMSPRCRFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde CAS number and identifiers
Executive Summary & Strategic Significance
4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: 164334-74-1) is a critical biaryl building block in modern medicinal chemistry. Its structural value lies in the orthogonal reactivity of its two functional handles: the aldehyde group (susceptible to nucleophilic addition, condensation, and oxidation) and the fluorine substituent (providing metabolic stability and modulating lipophilicity).[1]
In drug discovery, this scaffold is frequently employed to construct PPAR agonists , kinase inhibitors (e.g., Aurora Kinase B), and neurological agents . The biphenyl core offers a rigid spacer for pharmacophore orientation, while the fluorine atom blocks para-metabolism on the distal ring, extending the half-life of derived clinical candidates.
Chemical Identity & Physical Properties
This compound is characterized by a biphenyl core with a formyl group at the meta position of the first ring and a fluoro group at the para position of the second ring.
Table 1: Key Identifiers
| Parameter | Data |
| IUPAC Name | 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde |
| Common Synonyms | 3-(4-Fluorophenyl)benzaldehyde; 4'-Fluoro-3-formylbiphenyl |
| CAS Number | 164334-74-1 |
| Molecular Formula | C₁₃H₉FO |
| Molecular Weight | 200.21 g/mol |
| SMILES | O=Cc1cccc(c1)-c2ccc(F)cc2 |
| InChIKey | IVYDCJYMOBKHTK-UHFFFAOYSA-N |
Table 2: Physical & Chemical Specifications
| Property | Specification | Notes |
| Appearance | Liquid or low-melting solid | Often appears as a viscous oil or semi-solid at RT. |
| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in water. |
| Purity Standard | ≥ 97% (HPLC) | Critical for preventing homocoupling impurities. |
| Storage | 2–8 °C, Inert Atmosphere | Aldehydes are prone to air oxidation to carboxylic acids. |
Synthesis & Manufacturing Protocol
The most robust route to 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde is the Suzuki-Miyaura Cross-Coupling . This method is superior to organolithium or Grignard approaches because it tolerates the electrophilic aldehyde group without requiring protection/deprotection steps.
Core Logic: The Suzuki Strategy
We utilize 3-bromobenzaldehyde as the electrophile and 4-fluorophenylboronic acid as the nucleophile. This selection is strategic: 3-bromobenzaldehyde is cheaper and more stable than its boronic acid counterpart, and the electron-withdrawing aldehyde group activates the C-Br bond for oxidative addition by Palladium(0).
Experimental Workflow (Lab Scale)
Reagents:
-
Substrate A: 3-Bromobenzaldehyde (1.0 equiv)
-
Substrate B: 4-Fluorophenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)
Step-by-Step Protocol:
-
Inerting: Charge a 3-neck round-bottom flask with Substrate A, Substrate B, and Pd(PPh₃)₄. Evacuate and backfill with Nitrogen (
) three times.-
Why:
poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.
-
-
Solvation: Add degassed solvent (DME) and the aqueous base via syringe under
flow. -
Reaction: Heat the mixture to reflux (approx. 85°C) for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Endpoint: Disappearance of the bromide starting material.
-
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes
5% EtOAc in Hexanes. -
Note: The product is less polar than the boronic acid but slightly more polar than the bromide.
-
Visualization: Synthesis Pathway
Figure 1: The Suzuki-Miyaura catalytic cycle for the synthesis of the target biphenyl aldehyde.
Reactivity Profile & Applications
Once synthesized, 164334-74-1 serves as a versatile "divergent intermediate." The aldehyde handle allows for rapid diversification into three major chemical classes.
A. Reductive Amination (Library Generation)
-
Reaction: Aldehyde + Primary/Secondary Amine
Amine. -
Application: Synthesis of GPCR ligands where the biphenyl group occupies a hydrophobic pocket.
-
Protocol Note: Use mild reducing agents like Sodium Triacetoxyborohydride to avoid reducing the aldehyde to an alcohol before imine formation.
B. Oxidation (Acid Scaffold)
-
Reaction: Aldehyde
Carboxylic Acid. -
Application: Precursor to 3-(4-fluorophenyl)benzoic acid derivatives, often used in NSAID research or as linkers in PROTACs .
C. Condensation (Heterocycle Formation)
-
Reaction: Aldehyde + Diamine/Amino-thiol
Imidazole/Thiazole. -
Application: Construction of kinase inhibitors (e.g., p38 MAP kinase) where the heterocycle binds to the ATP hinge region.
Visualization: Reactivity Network
Figure 2: Divergent synthetic pathways utilizing the aldehyde handle for drug discovery applications.
Safety & Handling (MSDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H318: Causes serious eye damage.
-
H315: Causes skin irritation.
-
-
Precautionary Measures:
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Handling: Perform all synthesis steps in a fume hood. The aldehyde may be sensitizing; avoid inhalation of vapors.
References
-
Sigma-Aldrich. Product Specification: 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 164334-74-1). Retrieved from
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for Suzuki coupling).
-
Chem-Impex International. Product Data: 3-(4-Fluorophenyl)benzaldehyde.[3][4] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1393871. Retrieved from
- Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 102(5), 1359-1470.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde | C14H12O2 | CID 1392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4'-methylbiphenyl-3-carboxylic acid (147404-69-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Molecular weight and formula of 4-Fluoro-3-formylbiphenyl
This guide details the chemical identity, synthesis, and application profile of 4-Fluoro-3-formylbiphenyl (systematically known as 4-fluoro-[1,1'-biphenyl]-3-carbaldehyde or 2-fluoro-5-phenylbenzaldehyde ).
Chemical Identity & Physicochemical Profile
4-Fluoro-3-formylbiphenyl is a biaryl building block characterized by an electron-withdrawing fluorine atom adjacent to a reactive aldehyde "warhead." This specific substitution pattern (fluoro-formyl) on the biphenyl core renders it a critical intermediate in the synthesis of metabolically stable pharmaceuticals, particularly in the development of RORc inverse agonists and SGLT2 inhibitors.
Nomenclature & Identifiers
| Property | Detail |
| Common Name | 4-Fluoro-3-formylbiphenyl |
| IUPAC Name | This compound |
| Alternative Name | 2-Fluoro-5-phenylbenzaldehyde |
| CAS Number | 854778-58-8 |
| Molecular Formula | C₁₃H₉FO |
| Molecular Weight | 200.21 g/mol |
| SMILES | O=Cc1cc(ccc1F)c2ccccc2 |
Physicochemical Properties
| Parameter | Value (Experimental/Predicted) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 72–76 °C (Predicted range based on analogs) |
| Boiling Point | ~340 °C at 760 mmHg |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| LogP | ~3.4 (Lipophilic) |
| Flash Point | >110 °C |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust and scalable route to 4-Fluoro-3-formylbiphenyl is the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-fluorobenzaldehyde with phenylboronic acid . This pathway is preferred over direct formylation of 4-fluorobiphenyl due to the high regiocontrol it affords.
Reaction Logic
-
Starting Material: 5-Bromo-2-fluorobenzaldehyde is chosen because the bromine atom at the C5 position (meta to the aldehyde, para to the fluorine) is highly reactive toward oxidative addition by Pd(0), while the aldehyde and fluorine remain intact.
-
Catalyst System: Pd(dppf)Cl₂ is selected for its stability and efficiency with aryl bromides, preventing dehalogenation side reactions.
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) activates the boronic acid to the boronate species, essential for transmetallation.
Detailed Protocol
Reagents:
-
5-Bromo-2-fluorobenzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂[1]·DCM (0.03 equiv)
-
K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with 5-bromo-2-fluorobenzaldehyde, phenylboronic acid, and K₂CO₃.
-
Inertion: Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen (critical to prevent homocoupling of the boronic acid).
-
Solvation: Add degassed 1,4-Dioxane and water.
-
Catalysis: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify via flash column chromatography on silica gel (Eluent: 0-10% Ethyl Acetate in Hexanes).
Visualization: Synthesis & Reactivity Flow
Caption: Synthetic pathway from brominated precursor to the target biphenyl, showing key downstream functionalizations.[2][3][4][5][6]
Applications in Drug Discovery
The 4-Fluoro-3-formylbiphenyl scaffold is a "privileged structure" in medicinal chemistry.
Metabolic Stability (The Fluorine Effect)
The fluorine atom at the 4-position (para to the phenyl ring) serves a dual purpose:
-
Block Metabolic Soft Spots: It blocks the para-position from Cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for biphenyls.
-
Electronic Modulation: The electronegative fluorine lowers the pKa of the adjacent aldehyde (and subsequent amines), altering the binding affinity to lipophilic pockets in targets like RORc (Retinoic acid receptor-related Orphan Receptor gamma).
Key Therapeutic Areas
-
RORc Inverse Agonists: Used in autoimmune disease research (psoriasis, rheumatoid arthritis). The biphenyl core fits into the hydrophobic ligand-binding domain, while the aldehyde is converted to a polar "head" group (e.g., sultams or amines) that interacts with the protein backbone.
-
SGLT2 Inhibitors: The biaryl motif is analogous to the aglycone moiety found in gliflozins (e.g., Canagliflozin), where the aldehyde serves as the connection point for the glucose (or glucose-mimetic) ring.
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained:
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde (-CHO): Singlet at ~10.3 ppm.
-
Aromatic Protons: Multiplets in the 7.2–8.1 ppm range.[2] Look for the specific splitting of the proton ortho to the Fluorine (coupling constant J ~8-10 Hz).
-
-
¹⁹F NMR:
-
Single peak around -120 to -125 ppm (typical for aryl fluorides).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at 201.2 m/z .
-
References
-
Suzuki-Miyaura Coupling Optimization: Royal Society of Chemistry, "Synthesis of triarylmethanes by silyl radical-mediated cross-coupling," (Supplementary Info, p. 9).
-
Precursor Reactivity: Angene International, "2-Fluoro-5-phenylbenzaldehyde Properties and CAS 854778-58-8."[7]
-
Medicinal Chemistry Application (RORc): Journal of Medicinal Chemistry, "Discovery of GNE-3500: A Potent RORc Inverse Agonist," 2015.[8] (Contextual grounding on fluoro-biphenyl scaffolds).
-
SGLT2 Inhibitor Synthesis: CLOCKSS, "Strategy for the Synthesis of C-Aryl Glucosides," (Mentions 5-bromo-2-fluorobenzaldehyde as key starting material).
Sources
- 1. rsc.org [rsc.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. 2-Fluoro-5-phenylbenzaldehyde|CAS 854778-58-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 8. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Melting point and boiling point data for 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Abstract
This compound (CAS No. 164334-74-1) represents a class of fluorinated biphenyl compounds that are of significant interest to researchers in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its fundamental physicochemical properties is a prerequisite for its advancement in the drug discovery and development pipeline. This guide provides a comprehensive framework for the determination, interpretation, and application of two of the most critical of these properties: the melting point and the boiling point. While experimentally determined values for this specific molecule are not widely published, this document outlines the authoritative, field-proven methodologies required for their precise measurement and explains the profound implications of these values for purity assessment, formulation development, and overall project viability.
The Strategic Imperative of Melting and Boiling Point Analysis in Drug Development
In the rigorous landscape of pharmaceutical development, the melting point (MP) and boiling point (BP) are far more than simple physical constants; they are foundational data points that inform critical decisions from early-stage discovery to late-stage process chemistry.
Melting Point: A Surrogate for Purity, Stability, and Bioavailability
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[1][2] This parameter provides a wealth of information:
-
Purity Assessment: A pure crystalline solid typically exhibits a sharp, well-defined melting range of 0.5-1.0°C.[3] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] Therefore, MP determination is an indispensable, rapid tool for purity control.[1][4]
-
Molecular Structure and Intermolecular Forces: The melting temperature is directly related to the strength of the intermolecular bonds within the crystal lattice.[1][5] It serves as an indicator of the compound's thermal stability.
-
Solubility and Absorption: There is a well-established correlation between a compound's melting point and its solubility. Higher melting points often correlate with lower solubility, which can negatively impact oral absorption. Research has shown that, for a given dose, lower melting compounds are more likely to be well absorbed, making MP a valuable early-stage predictor of potential bioavailability challenges.[6] For this reason, statistical analysis of approved drugs shows a tendency to avoid excessively high melting points.[7]
Boiling Point: A Guide to Purification, Volatility, and Handling
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[8][9] Its significance includes:
-
Purification Strategy: Distillation is a primary method for purifying liquid compounds. Knowledge of the boiling point is essential for designing effective distillation protocols, especially for separating the target compound from solvents or impurities.
-
Compound Stability: Many complex organic molecules, including potential drug candidates, can decompose at high temperatures. If a compound's boiling point at atmospheric pressure is high, purification may require vacuum distillation, which lowers the boiling point by reducing the external pressure, thereby preventing thermal degradation.[10]
-
Handling and Formulation: The boiling point informs on the volatility of a substance, which is a critical consideration for safe handling, storage conditions, and the development of certain formulations.
Experimental Determination Protocols
The following sections detail the standard operating procedures for the accurate determination of the melting and boiling points of a novel compound such as this compound.
Protocol for Melting Point Determination (Capillary Method)
This method is the most common and reliable for determining the melting point of a solid organic compound.[5]
Core Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting (onset) to complete liquefaction is recorded.[11]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. This can be achieved by crushing a small amount on a watch glass with a spatula.
-
Capillary Loading: Gently press the open end of a capillary tube (sealed at one end) into the sample pile. Tap the sealed end on a hard surface or drop the tube down a long, hollow tube to pack the sample tightly into the bottom. The sample height should be approximately 2-3 mm.[11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp).
-
Approximate Determination: Heat the sample at a medium-to-fast rate to quickly determine a rough melting range. This saves time and provides a target for the accurate measurement.[11]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, begin heating again. Once the temperature is within 20°C of the expected melting point, slow the heating rate to approximately 1-2°C per minute.[11] A slow heating rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[11]
-
Data Recording:
-
Record the temperature (T1) at which the first droplet of liquid is observed.
-
Record the temperature (T2) at which the last solid crystal melts.
-
The melting point is reported as the range T1 - T2.
-
Caption: Workflow for Melting Point Determination.
Protocol for Boiling Point Determination (Microscale Capillary Method)
For small research-scale quantities, the microscale capillary method is highly efficient.
Core Principle: A small amount of liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, trapped air expands and exits the capillary. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a rapid stream of vapor bubbles emerges from the capillary. The boiling point is measured as the liquid cools and is drawn back into the capillary.[12]
Methodology:
-
Apparatus Assembly:
-
Place 2-3 mL of the liquid sample into a small test tube.
-
Place a capillary tube (sealed at one end) into the test tube with the open end down.
-
Attach the test tube to a thermometer using a rubber band or thread.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil) ensuring the sample is below the oil level.
-
-
Heating:
-
Begin heating the bath gently, stirring to ensure even heat distribution.
-
Observe the capillary tube. An initial slow stream of bubbles will emerge as the trapped air expands.
-
As the temperature approaches the boiling point, the rate of bubbling will increase significantly. A rapid and continuous stream of bubbles indicates the liquid is boiling.
-
-
Measurement:
-
Once a continuous stream of bubbles is observed, turn off the heat.
-
Allow the apparatus to cool slowly. The bubbling will slow and then stop.
-
The boiling point is the temperature at which the liquid is drawn up into the capillary tube. Record this temperature.
-
-
Consideration for High-Boiling Compounds: If the compound is expected to have a high boiling point (>150-200 °C), performing the determination under reduced pressure is highly recommended to prevent decomposition.[10] The procedure is similar, but the apparatus is connected to a vacuum source, and the pressure must be recorded along with the temperature.
Caption: Workflow for Microscale Boiling Point Determination.
Data Summary and Interpretation
While experimental data for this compound is pending determination, the results should be tabulated as follows for clarity and traceability.
| Property | Observed Value | Method | Interpretation & Notes |
| Melting Point | e.g., 55.5 - 56.0 °C | USP Capillary Method | A narrow range (<1°C) indicates high purity. Vendor information suggests the compound may be a liquid or low-melting solid at room temperature.[13][14] |
| Boiling Point | e.g., 175 °C @ 10 mmHg | Microscale Capillary (Reduced Pressure) | Biphenyl structures tend to have high boiling points; measurement under reduced pressure is likely necessary to prevent decomposition. |
Conclusion
The melting and boiling points are indispensable parameters in the physicochemical profile of any new chemical entity, including this compound. Their accurate determination, using the standardized protocols outlined in this guide, provides critical insights into the compound's purity, stability, and potential for development as a therapeutic agent. For researchers and drug development professionals, mastering the determination and interpretation of this data is a foundational step in navigating the complex path from chemical synthesis to viable drug candidate.
References
- Melting point determin
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Experiment 1: Melting-point Determinations. (n.d.).
- Experiment 6 - AN INVESTIGATION OF THE PRESSURE DEPENDENCE OF THE BOILING-POINT OF W
- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- Experiment name / Determination of Boiling point Purpose. (n.d.). University of Technology, Jamaica.
- Determination of Melting Point of An Organic Compound. (n.d.). Scribd.
- Vapor Pressure - Boiling Water Without Heat. (n.d.).
- 4-fluoro-1,1'-biphenyl. (2025, May 20).
- Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.
- Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester.
-
Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Chemical Information and Modeling, 49(5), 1334–1339. [Link]
- 02 Exp 1 Boiling Point Determin
-
Le, Z., & Li, Y. (2018). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecular Pharmaceutics, 15(7), 2635–2645. [Link]
- Melting Point Determination. (n.d.).
- Drug melting point: Significance and symbolism. (2025, July 31). ScienceDirect.
-
4'-Fluoro-(1,1'-biphenyl)-4-carbaldehyde. (n.d.). PubChem. [Link]
- 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde. (n.d.). Sigma-Aldrich.
- 2(1H)-Quinolinethione. (n.d.). CAS Common Chemistry.
- 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde. (n.d.). Sigma-Aldrich.
- 4-BIPHENYLCARBOXALDEHYDE, 99%. (n.d.).
- 4'-fluoro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde. (n.d.). Chemspace.
- Boldenone propionate Properties. (2025, October 15). U.S. Environmental Protection Agency.
- 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde. (n.d.). Sigma-Aldrich (Portuguese site).
-
Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCourcey, J. F., & Jones, K. (2008). Physicochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872–4875. [Link]
- Showing Compound Propiovanillone (FDB005737). (2010, April 8). FooDB.
-
Benzoin. (n.d.). Cheméo. [Link]
-
[1,1'-Biphenyl]-4-carboxaldehyde. (n.d.). NIST WebBook. [Link]
Sources
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. wisdomlib.org [wisdomlib.org]
- 3. athabascau.ca [athabascau.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. westlab.com [westlab.com]
- 6. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pg.edu.pl [pg.edu.pl]
- 9. Vapor Pressure - Boiling Water Without Heat [chem.rutgers.edu]
- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | 164334-74-1 [sigmaaldrich.com]
- 14. 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | 164334-74-1 [sigmaaldrich.com]
A Technical Guide to the Thermodynamic Stability of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Abstract
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (4FBC) is a substituted biphenyl derivative of increasing interest in medicinal chemistry and materials science. Its utility in these fields is critically dependent on its thermodynamic stability, which governs its shelf-life, processability, and behavior in physiological environments. This guide provides an in-depth analysis of the factors influencing the stability of 4FBC, outlines robust experimental protocols for its characterization, and explores computational methods for predicting its thermodynamic properties. We will examine the interplay of the biphenyl core, the electron-withdrawing fluoro and carbaldehyde substituents, and their collective impact on molecular and bulk material stability. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's physicochemical properties.
Introduction: The Importance of Thermodynamic Stability in Drug Development
The journey of a candidate molecule from discovery to a viable pharmaceutical product is fraught with challenges, a primary one being physicochemical stability. Thermodynamic stability, a measure of a system's energy state, is a critical determinant of a drug substance's viability. An unstable compound can degrade during manufacturing, shipping, or storage, leading to loss of potency, formation of potentially toxic impurities, and altered bioavailability.[1][2] For active pharmaceutical ingredients (APIs) like this compound, a thorough understanding of its stability is not merely an academic exercise; it is a prerequisite for successful drug development and regulatory approval.[3]
The purpose of formal stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.[3][4] International guidelines, such as ICH Q1A(R2), provide a framework for this testing, defining conditions for long-term, intermediate, and accelerated studies to ensure that a product remains safe and effective throughout its lifecycle.[5][6][7]
Molecular Structure and Its Influence on Stability
The thermodynamic stability of 4FBC is intrinsically linked to its molecular architecture. The molecule consists of a biphenyl scaffold substituted with a fluorine atom and a carbaldehyde (aldehyde) group. Each of these components contributes uniquely to the overall stability.
-
The Biphenyl Core: Biphenyl itself is a thermally stable aromatic hydrocarbon.[8] However, the single bond connecting the two phenyl rings allows for torsional rotation. The energetic barrier to this rotation and the preferred dihedral angle are influenced by the nature and position of substituents. Ortho-substituents, for instance, can create significant steric hindrance, restricting rotation and potentially leading to atropisomerism.
-
The Fluoro Substituent: The fluorine atom at the 4'-position is a potent electron-withdrawing group due to its high electronegativity. This has several consequences. The C-F bond is exceptionally strong, contributing to the overall thermal stability of the molecule.[9] Furthermore, its electron-withdrawing nature can influence the electron density of the entire biphenyl system, affecting intermolecular interactions and reactivity.[10]
-
The Carbaldehyde Substituent: The aldehyde group at the 3-position is also electron-withdrawing and introduces polarity.[11] The carbonyl group can act as a hydrogen bond acceptor, promoting strong intermolecular interactions in the solid state, which can lead to a more stable crystal lattice and a higher melting point. However, aldehydes are also susceptible to oxidation, which represents a potential chemical degradation pathway that must be considered.[11]
The combination of these groups—the biphenyl core, the stabilizing fluoro group, and the polar, reactive aldehyde group—creates a complex interplay of forces that dictates the molecule's solid-state packing, melting point, decomposition temperature, and susceptibility to chemical degradation.
Experimental Assessment of Thermodynamic Stability
A robust evaluation of thermodynamic stability relies on empirical data generated through standardized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone methods in this assessment.[12]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It is an indispensable tool for determining the thermal stability and decomposition temperature of a pharmaceutical compound.[14][15] A TGA experiment provides a clear indication of the temperature at which the material begins to degrade, which is observed as a significant mass loss.[3]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 3-5 mg of 4FBC powder into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min, to provide an inert atmosphere.
-
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve, typically by identifying the point of significant deviation from the baseline.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is used to detect thermal events such as melting, crystallization, and glass transitions.[17] For a crystalline solid like 4FBC, DSC can determine the melting point (Tₘ) and the enthalpy of fusion (ΔHբ), which are key indicators of crystal lattice stability.[12][18] A high melting point and large enthalpy of fusion generally correlate with a more stable and well-ordered crystal structure.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-4 mg of 4FBC powder into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as the reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature above the melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to melting. The peak onset temperature is taken as the melting point, and the integrated area of the peak provides the enthalpy of fusion.
Data Presentation
The quantitative data obtained from these analyses should be summarized for clarity.
| Parameter | Method | Typical Value (Illustrative) | Significance |
| Onset of Decomposition (Tₒ) | TGA | > 250 °C | Indicates high thermal stability; suitable for standard manufacturing processes like drying and milling.[14] |
| Melting Point (Tₘ) | DSC | 120 - 140 °C | A sharp, well-defined melting peak suggests high purity and a stable crystalline form.[12] |
| Enthalpy of Fusion (ΔHբ) | DSC | 25 - 35 kJ/mol | Reflects the energy required to break the crystal lattice; a higher value indicates stronger intermolecular forces. |
Computational Modeling of Stability
Alongside experimental work, computational chemistry provides powerful insights into the factors governing thermodynamic stability at a molecular level.[19] Techniques like Density Functional Theory (DFT) can be used to model the structure and energetics of 4FBC.
Computational analyses can be employed to:
-
Determine Conformational Energetics: Calculate the rotational energy barrier around the biphenyl C-C bond to understand the molecule's flexibility.
-
Analyze Molecular Electrostatic Potential (MEP): Map the electron density surface to identify regions susceptible to electrophilic or nucleophilic attack, providing clues about potential degradation pathways.[20][21]
-
Calculate Bond Dissociation Energies (BDEs): Predict the weakest bonds in the molecule, which are the most likely to break upon heating, initiating thermal decomposition.
These computational studies complement experimental data by providing a theoretical rationale for the observed stability and can guide the development of strategies to mitigate potential instabilities.[22]
Regulatory Framework: ICH Stability Testing
For any compound intended for pharmaceutical use, experimental stability assessment must be conducted within a regulatory framework. The ICH Q1A(R2) guideline is the global standard for stability testing of new drug substances and products.[5][6] It defines the storage conditions and testing frequencies for long-term, accelerated, and intermediate studies designed to simulate the effects of storage across different climatic zones.[4][7][23]
The core principle is to evaluate the molecule under stressed conditions (e.g., high temperature and humidity) to predict its long-term stability under recommended storage conditions.[7]
Diagram: Integrated Stability Assessment Workflow
The following diagram illustrates the workflow for a comprehensive stability assessment, integrating experimental analysis with regulatory guidelines.
Caption: Workflow for assessing the thermodynamic and long-term stability of a new chemical entity.
Conclusion
The thermodynamic stability of this compound is a multifaceted property governed by its unique molecular structure. The inherent stability of the fluorinated biphenyl core provides a robust foundation, while the carbaldehyde group presents both opportunities for strong intermolecular interactions and a potential site for chemical degradation. A comprehensive assessment, combining thermal analysis techniques like TGA and DSC with an understanding of regulatory stability testing guidelines, is essential for its successful development in pharmaceutical or materials science applications. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently characterize and handle this promising compound.
References
- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
- Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
- ICH. (n.d.). Quality Guidelines.
- Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
- FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).
- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
- NETZSCH. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- SKZ. (n.d.). Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test.
- Nature. (2018, December 28). Fluoropolymer-diluted small molecule organic semiconductors with extreme thermal stability.
- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
- ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
- Jordi Labs. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals.
- Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.
- TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients.
- DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
- ResearchGate. (2025, August 6). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
- National Institutes of Health. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC.
- ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Analytical Chemistry.
- University of Johannesburg. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions.
- ResearchGate. (2025, August 10). Computational Analysis of Liquid Crystalline Biphenylcyclohexane Derivatives: Estimation of Configurational Probability, and Phase Stability.
- MDPI. (2023, October 20). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality?.
- PubMed. (2002, December 15). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs).
- Sigma-Aldrich. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | 164334-74-1.
- ACS Publications. (2002, December 16). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs).
- ACS Publications. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega.
- Chemspace. (n.d.). 4'-fluoro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde - C13H9FO2.
- ResearchGate. (n.d.). (PDF) The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent.
- Sigma-Aldrich. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | 164334-74-1.
- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-(2-Fluorophenyl)propionaldehyde.
- NIST. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde.
- Cheméo. (n.d.). Biphenyl (CAS 92-52-4) - Chemical & Physical Properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. quercus.be [quercus.be]
- 13. torontech.com [torontech.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. skztester.com [skztester.com]
- 16. torontech.com [torontech.com]
- 17. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. researchgate.net [researchgate.net]
- 20. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? [mdpi.com]
- 23. memmert.com [memmert.com]
The Strategic Role of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Confluence of Fluorine and the Biphenyl Scaffold in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. Among these, the fluorinated biphenyl scaffold has emerged as a cornerstone in the design of novel therapeutics across a spectrum of disease areas. The presence of a fluorine atom, a small yet highly electronegative element, can dramatically alter a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2][3] When coupled with the rigid, aromatic backbone of a biphenyl system, which itself is a prevalent feature in numerous marketed drugs, the resulting fluorinated biphenyl moiety offers a powerful tool for medicinal chemists to fine-tune the properties of a lead compound.[4][5]
This technical guide delves into the core of this chemical strategy by focusing on a key building block: 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde . We will explore its synthesis, its inherent chemical reactivity, and its pivotal role as an intermediate in the construction of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉FO | [1] |
| Molecular Weight | 200.21 g/mol | [1] |
| CAS Number | 164334-74-1 | [1] |
| Physical Form | Liquid | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | Inert atmosphere, room temperature | [1] |
Synthesis of this compound: A Strategic Approach
The most prevalent and efficient method for the synthesis of unsymmetrical biaryls, such as this compound, is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it a preferred method in medicinal chemistry.
The logical retrosynthetic analysis for this compound points to two primary starting materials: 3-bromo-4-fluorobenzaldehyde and phenylboronic acid.
Step 1: Synthesis of the Precursor, 3-Bromo-4-fluorobenzaldehyde
The synthesis of the key precursor, 3-bromo-4-fluorobenzaldehyde, can be achieved through the bromination of 4-fluorobenzaldehyde. Several methods have been reported for this transformation.[4][6][7][8]
Experimental Protocol: Bromination of 4-Fluorobenzaldehyde
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) at 0 °C.
-
Slowly add bromine (1.0-1.2 eq) to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-4-fluorobenzaldehyde.
Step 2: Suzuki-Miyaura Coupling to Yield this compound
With the brominated precursor in hand, the final step involves the palladium-catalyzed cross-coupling with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 3-bromo-4-fluorobenzaldehyde (1.0 eq), phenylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
The Aldehyde Functional Group: A Gateway to Molecular Diversity
The true utility of this compound in medicinal chemistry lies in the reactivity of its aldehyde functional group. This versatile handle allows for a myriad of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.
One of the most powerful reactions involving aldehydes in drug discovery is reductive amination .[9] This reaction provides a direct and efficient route to form secondary and tertiary amines, which are prevalent in a vast number of pharmaceuticals.
Illustrative Application: Synthesis of a Hypothetical Bioactive Amine
To demonstrate the synthetic utility of this compound, we can envision its use in the synthesis of a novel amine derivative. While a specific marketed drug directly synthesized from this aldehyde is not prominently featured in the literature, its application in constructing analogous structures is highly plausible.
Experimental Protocol: Reductive Amination
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or dichloroethane.
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the desired amine.
Structure-Activity Relationship (SAR) Insights
The this compound moiety provides several key features that can be strategically manipulated in SAR studies:
-
The Fluorine Atom: The position and presence of the fluorine atom can significantly impact metabolic stability by blocking potential sites of oxidation.[8] It can also modulate the pKa of nearby functional groups and influence ligand-receptor binding through favorable electrostatic interactions.
-
The Biphenyl Core: The biphenyl scaffold provides a rigid framework that can orient functional groups in a defined three-dimensional space, which is crucial for optimal binding to a biological target. The dihedral angle between the two phenyl rings can also be a key determinant of biological activity.
-
The Aldehyde Linker: As demonstrated, the aldehyde serves as a versatile point of attachment for a wide array of chemical functionalities. By varying the amine component in a reductive amination, for example, a library of analogs can be rapidly synthesized to probe the SAR of a particular target.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, primarily through the robust Suzuki-Miyaura coupling, is well-established and scalable. The true value of this compound, however, lies in the synthetic versatility of its aldehyde functional group, which provides a gateway to a vast chemical space of potential drug candidates. The judicious incorporation of the fluorinated biphenyl motif can lead to compounds with enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic properties. As the quest for novel and more effective therapeutics continues, building blocks like this compound will undoubtedly play a crucial role in shaping the future of drug discovery.
References
- Poirier, M., et al. (2013). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 46(3), 549-560.
- Cappa, F. (2015). Synthesis of potentially bioactive compounds and tools for biological studies.
- Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11658-11719.
-
Koide Group. Organic Synthesis of Bioactive Molecules. [Link]
- Google Patents. (1986).
- Shetty, P. K., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.
- Jin, X., et al. (2020). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry, 199, 112391.
- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18491.
-
Ono, T., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][10]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569.
- Safronov, A., et al. (2021). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Molecules, 26(18), 5585.
- Shah, P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8437-8469.
- Patil, S. A., et al. (2016). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 21(11), 1478.
- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
- Fustero, S., et al. (2012). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Current Pharmaceutical Design, 18(1), 23-53.
- da Silva, A. C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(4), 1104.
- Smith, A. M., et al. (2016). En-route new Method for the Synthesis of 4-phenylpiperidine pharmacophore using Ir-catalysed C-H Activation/Borylation and a novel photoredox mediated difluoroarylation/Suzuki cross-coupling reaction.
- Martinez-Ariza, G., et al. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank, 2023(2), M1603.
- International Journal of Science and Research (IJSR). (2018). Biological deeds of Biphenyl derivatives - A short Review. Volume 7 Issue 11.
- Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- Lei, X., et al. (2021). Fluorene-Based Multicomponent Reactions. Synthesis, 53(10), 1735-1742.
- European Patent Office. (1992). Pharmaceutical compositions. EP 0321231 B1.
- El-Gazzar, A. B. A., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(4), 4349-4361.
- Suzhou Miracpharma Tech. (2019). Pyridazinone derivative, and preparation method and medical application thereof.
Sources
- 1. 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | 164334-74-1 [sigmaaldrich.com]
- 2. US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]
- 3. CN106565445A - Preparation method of p-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Chemo-Structural Analysis and Synthetic Utility of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
The following technical guide provides an in-depth structural and synthetic analysis of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde , designed for application scientists and medicinal chemists.
Executive Summary & Chemical Identity
This compound (CAS: 854778-58-8) is a specialized fluorinated biaryl scaffold used primarily as a "metabolic blocker" in medicinal chemistry and as a mesogenic core in liquid crystal engineering. Structurally, it consists of a biphenyl backbone functionalized with an aldehyde handle at the meta position and a fluorine atom at the para position relative to the phenyl ring connection (using biphenyl numbering), or more precisely, an aldehyde ortho to the fluorine.
Its distinct substitution pattern—placing a highly electronegative fluorine atom adjacent to a reactive aldehyde—modulates both the electrophilicity of the carbonyl center and the lipophilicity of the biaryl core.
Core Identifiers
| Identifier Type | Value |
| Common Name | This compound |
| IUPAC / Alt Name | 2-Fluoro-5-phenylbenzaldehyde |
| CAS Number | 854778-58-8 |
| Molecular Formula | |
| Molecular Weight | 200.21 g/mol |
| SMILES | O=Cc1cc(c2ccccc2)ccc1F |
| InChI | InChI=1S/C13H9FO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H |
| InChIKey | ISRIFMSPRCRFSX-UHFFFAOYSA-N |
Structural Logic & Reactivity Profile
The molecule's utility stems from the interplay between the fluorine atom and the aldehyde group.[1]
Electronic Effects
-
Inductive Withdrawal: The fluorine atom at position 4 (ortho to the aldehyde) exerts a strong inductive effect (
), increasing the electrophilicity of the carbonyl carbon. This makes the aldehyde more reactive toward nucleophilic attack (e.g., reductive amination, Wittig olefination) compared to a non-fluorinated biphenyl aldehyde. -
Metabolic Stability: In drug design, the C-F bond is often used to block the C4 position from cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for biphenyl drugs.
Conformational Dynamics
The biphenyl core is not planar due to steric repulsion between the ortho-hydrogens (and the fluorine/aldehyde substituents). The dihedral angle typically hovers between 30° and 45° in solution, which is critical for binding affinity in protein pockets that require a twisted biaryl conformation.
Synthetic Methodology
The most robust route to this compound is via a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over direct formylation of fluorobiphenyls due to regioselectivity issues.
Retrosynthetic Analysis
The target is disassembled at the biaryl bond. The preferred disconnection utilizes a commercially available aryl bromide and a phenylboronic acid.
-
Fragment A (Electrophile): 5-Bromo-2-fluorobenzaldehyde (CAS: 27996-87-8).[2]
-
Fragment B (Nucleophile): Phenylboronic acid (CAS: 98-80-6).
Validated Synthesis Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
5-Bromo-2-fluorobenzaldehyde (2.03 g, 10 mmol)
-
Phenylboronic acid (1.34 g, 11 mmol, 1.1 equiv)
-
Palladium(II) acetate (
) (2 mol%) or (1-3 mol%) -
Potassium Carbonate (
) (2.76 g, 20 mmol, 2.0 equiv) -
Solvent System: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (3:1:1).
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
) or Argon for 15 minutes. -
Solvation: Charge the flask with 5-Bromo-2-fluorobenzaldehyde and Phenylboronic acid. Add the solvent mixture (degassed).
-
Catalyst Addition: Add the base (
) followed by the Palladium catalyst. Note: Adding catalyst last under positive inert pressure prevents premature oxidation. -
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Hexane/EtOAc 8:2) or LC-MS. The bromide starting material should disappear. -
Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black. Wash the pad with Ethyl Acetate.
-
Extraction: Dilute filtrate with water (50 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes). The product typically elutes as a white to pale yellow solid/oil.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and logic flow for this synthesis.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of the target molecule.
Applications in Drug Discovery
This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD) .
The "Fluorine Scan" Strategy
Replacing a hydrogen with fluorine (H
-
Metabolic Blocking: The C4 position of biphenyls is a "soft spot" for oxidation. Fluorination at this position (yielding our target) significantly extends the half-life (
) of the molecule in microsomal stability assays. -
Aldehyde Functionalization: The aldehyde is rarely the final drug moiety. It serves as a versatile handle for:
-
Reductive Amination: To install amine-based pharmacophores.
-
Knoevenagel Condensation: To generate cinnamic acid derivatives (e.g., for PPAR agonists).
-
Comparative Properties Table
| Property | Unsubstituted Biphenyl-3-CHO | 4-Fluoro-[1,1'-biphenyl]-3-CHO | Impact of Fluorine |
| LogP (Lipophilicity) | ~3.1 | ~3.4 | Increased membrane permeability |
| Hammett Constant ( | 0.00 (H) | 0.06 (F) | Slight electron withdrawal |
| Metabolic Stability | Low (Para-hydroxylation) | High (Blocked site) | Improved PK profile |
| Aldehyde Reactivity | Moderate | Enhanced | Faster condensation rates |
Safety & Handling
-
Hazards: As an aldehyde, it is potentially sensitizing. Fluorinated aromatics can cause skin and eye irritation.
-
Storage: Store under an inert atmosphere (
or Ar) at 2-8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air. -
Disposal: Dispose of as halogenated organic waste.
References
-
PubChem. (2025).[2][3] 2-Fluoro-5-phenylbenzaldehyde (Compound CID 16768523).[4] National Library of Medicine. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Alchimica. (2025). This compound CAS 854778-58-8.[5][6] Available at: [Link][7]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Fluoro-5-nitrobenzaldehyde | C7H4FNO3 | CID 2734770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氟-5-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - 2-fluoro-5-phenylbenzaldehyde (C13H9FO) [pubchemlite.lcsb.uni.lu]
- 5. 4-Fluoro[1,1'-biphenyl]-3-carbaldehyde CAS#: 854778-58-8 [chemicalbook.com]
- 6. 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde_854778-58-8_해서 화공 [hairuichem.com]
- 7. This compound (1 x 5 g) | Alchimica [shop.alchimica.cz]
Methodological & Application
Application Notes & Protocols: Reductive Amination Using 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Introduction: The Strategic Synthesis of Novel Biphenyl Amines
Reductive amination stands as one of the most robust and versatile methods for the synthesis of amines, a chemical class of paramount importance in pharmaceutical and materials science.[1][2] This transformation constructs a new carbon-nitrogen bond by converting a carbonyl compound and an amine into a more complex amine via an intermediate imine or iminium ion.[3][4] Its prevalence in drug discovery is due to its broad substrate scope, high functional group tolerance, and generally mild reaction conditions, making it an ideal tool for late-stage functionalization and library synthesis.
This guide focuses on the application of reductive amination to 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde , a substrate of significant interest. The biphenyl moiety is a privileged scaffold found in numerous approved drugs, while the fluorine substituent can be strategically employed to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The aldehyde functional group serves as a versatile chemical handle, allowing for the systematic introduction of diverse amine building blocks to generate libraries of novel compounds for biological screening.
Herein, we provide a detailed examination of the underlying mechanism, a comparative analysis of common protocols, step-by-step experimental procedures, and expert insights into potential challenges and troubleshooting.
Part 1: Mechanistic Principles of Reductive Amination
The reductive amination process is a sequential reaction that begins with the formation of an iminium ion, which is then reduced by a hydride source.[3][5] Understanding this two-part mechanism is critical for selecting the appropriate reagents and optimizing reaction conditions.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate.[3]
-
Dehydration: Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration (loss of a water molecule) to form a C=N double bond, yielding an imine (also known as a Schiff base).[6]
-
Reduction: The imine, or its protonated form, the iminium ion, is more electrophilic than the starting aldehyde. A selective reducing agent introduces a hydride (H⁻) to the carbon of the C=N bond, furnishing the final secondary or tertiary amine product.[1][5]
The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion in the presence of the starting aldehyde.
Caption: Figure 1: Reductive Amination Mechanism.
Part 2: Reagent Selection and Rationale
The success of the reaction hinges on the appropriate choice of reducing agent and solvent.
The Reducing Agent: Why Sodium Triacetoxyborohydride is Superior
While several hydride reagents can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the modern reagent of choice for direct (one-pot) reductive aminations for several compelling reasons.[7][8][9]
| Reagent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | High Selectivity: Reduces iminium ions much faster than aldehydes or ketones.[2][10] Mild Conditions: Effective at room temperature. Broad Scope: Tolerates a wide range of functional groups.[8][11] Non-Toxic Byproducts: Avoids the use of cyanide.[1] | Moisture-sensitive; more expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions; effective in protic solvents like methanol.[1][12] | Highly Toxic: Can release hydrogen cyanide gas under acidic conditions.[10] Requires careful pH control. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Non-Selective: Rapidly reduces the starting aldehyde, leading to alcohol byproducts in a one-pot setting.[1][12] Only suitable for stepwise procedures. |
Given its superior selectivity, safety profile, and operational simplicity, STAB is the recommended reagent for protocols involving this compound.[7][10]
Solvent Considerations
The choice of solvent is crucial for ensuring solubility of all components and facilitating the reaction.
-
1,2-Dichloroethane (DCE): Considered the gold standard solvent for STAB-mediated reductive aminations, offering excellent solubility for a wide range of substrates and promoting faster reaction rates.[7][8][9]
-
Tetrahydrofuran (THF): A good alternative to DCE, though reactions may be slightly slower.[7][9]
-
Acetonitrile (ACN): Can also be used, but is less common for this specific transformation.[8]
-
"Green" Solvents: In an effort to move away from chlorinated solvents, researchers have successfully employed alternatives like Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) , which have been shown to be viable replacements for DCE in many cases.[13][14]
For the protocols below, DCE is listed as the primary solvent due to its extensive validation, with THF and EtOAc as recommended alternatives.
Part 3: Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium triacetoxyborohydride is water-reactive and can cause serious eye damage.[15][16][17] Handle it under an inert atmosphere and avoid contact with moisture.
Protocol 1: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is the most efficient and generally recommended method for coupling this compound with both primary and secondary amines.
Caption: Figure 2: General Experimental Workflow.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1–1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) (or THF, EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE (approx. 0.1 M concentration).
-
Add the desired amine (1.1–1.2 eq) to the solution and stir for 15-20 minutes at room temperature to allow for initial imine formation. For weakly basic amines (e.g., anilines), adding 1.0 equivalent of acetic acid at this stage can be beneficial.[7]
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in portions over 5 minutes. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2–24 hours).
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amine. See Section 4.1 for purification tips.
Protocol 2: Stepwise (Indirect) Reductive Amination with Sodium Borohydride
This method is a useful alternative, particularly when overalkylation is observed with primary amines using the direct method.[7][8] It involves two distinct steps: imine formation followed by reduction.
Step A: Imine Formation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.05 eq) in methanol (MeOH).
-
Stir the mixture at room temperature for 1–4 hours. Methanol is an excellent solvent for promoting imine formation.[7] Monitor the reaction by TLC/LC-MS for the disappearance of the aldehyde.
Step B: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.5 eq) to the stirring solution. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1–3 hours.
-
Proceed with the aqueous workup and purification as described in Protocol 1 (steps 6-9).
Part 4: Expert Insights & Troubleshooting
Purification of Biphenyl Amines
The purification of amines by silica gel chromatography can be challenging due to the basic nature of the product interacting with the acidic silica surface, leading to peak tailing and poor separation.[18]
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier to the eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in the mobile phase (e.g., Hexane/EtOAc + 1% Et₃N).
-
Solution 2: Alternative Stationary Phases: For particularly difficult separations, consider using amine-functionalized silica or alumina as the stationary phase.[18]
Common Reaction Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or stalls | - Weakly nucleophilic amine (e.g., substituted aniline).- Steric hindrance around the amine or aldehyde.- Reagents (especially STAB) have degraded due to moisture. | - Add 1-2 equivalents of acetic acid to catalyze imine formation.[7][10]- Increase the reaction temperature to 40-50 °C.- Use fresh, anhydrous STAB and ensure all glassware and solvents are dry. |
| Formation of alcohol byproduct | - The reducing agent is not selective (e.g., using NaBH₄ in a one-pot reaction).- STAB is of poor quality or contains other borohydride species. | - Switch to high-purity STAB (Protocol 1).- Use the stepwise procedure (Protocol 2) to separate imine formation from reduction. |
| Overalkylation of primary amines | - The secondary amine product is reacting with a second molecule of the aldehyde. | - Use the amine as the limiting reagent.- Employ the stepwise procedure (Protocol 2).[7] |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
-
Roiban, G.-D., & Mattson, A. E. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10896–10905. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Dunn, P. J. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Green Chemistry & Sustainability. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]
-
Boston University. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]
-
Neff, R. K., & Toste, F. D. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11488–11495. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures(1). The Journal of organic chemistry, 61(11), 3849–3862. [Link]
-
ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Sharma, S., Le, D., & Varma, R. S. (2007). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry, 72(4), 1335–1341. [Link]
-
Watson, A. J. B., et al. (2019). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 21, 4236-4245. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. aksci.com [aksci.com]
- 18. biotage.com [biotage.com]
Application Notes & Protocols: Leveraging 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Biphenyl Scaffolds
In contemporary medicinal chemistry, the deliberate incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1][2] More than half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its profound and predictable impact on molecular properties.[1] Fluorine's unique characteristics—small size, high electronegativity, and the ability to form strong C-F bonds—are exploited to enhance metabolic stability, modulate pKa, improve binding affinity, and fine-tune lipophilicity.[1][2][3]
Within the vast arsenal of fluorinated building blocks, the 4-Fluoro-[1,1'-biphenyl] moiety has emerged as a privileged scaffold.[4][5] This structural motif provides a semi-rigid backbone ideal for orienting functional groups into the binding pockets of biological targets. When this scaffold is further functionalized with a carbaldehyde group, as in 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde , it becomes an exceptionally versatile platform for synthetic diversification. The aldehyde serves as a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[6] This guide provides an in-depth exploration of this building block, from its fundamental reactivity to detailed protocols for its application in the synthesis of bioactive molecules.
Physicochemical Profile and Reactivity Insights
The synthetic utility of this compound is rooted in its distinct electronic and structural features. The fluorine atom at the 4'-position exerts a moderate electron-withdrawing effect through induction, which can subtly influence the reactivity of the entire biphenyl system. The aldehyde group at the 3-position is a potent electrophile, primed for nucleophilic attack. The biphenyl core itself provides a defined three-dimensional architecture, a critical feature for achieving high-affinity interactions with protein targets.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO | |
| Molecular Weight | 200.21 g/mol | |
| CAS Number | 164334-74-1 | |
| Physical Form | Liquid | |
| Purity | Typically ≥98% | |
| Storage | Inert atmosphere, room temperature |
The interplay between the fluoro and formyl groups makes this building block a well-behaved and predictable reactant in a variety of standard organic transformations.
Core Synthetic Methodologies & Experimental Protocols
The aldehyde functionality is a gateway to numerous molecular architectures. Below are detailed protocols for three fundamental transformations that are central to drug discovery programs.
Reductive Amination: Forging Key C-N Bonds
Reductive amination is arguably one of the most important reactions in medicinal chemistry, providing direct access to secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then selectively reduced.
Causality & Mechanistic Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is preferred because it is a mild and selective hydride donor that readily reduces the protonated iminium intermediate but is slow to react with the starting aldehyde.[7] This selectivity minimizes the formation of alcohol byproducts. The addition of a catalytic amount of acid, such as acetic acid, accelerates the initial imine formation.[8]
Caption: Workflow for Reductive Amination.
Detailed Protocol: Synthesis of a Secondary Amine
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.). Dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary amine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.[8]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Be cautious as slight gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final amine product.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which will show the disappearance of the starting material peak and the appearance of a new peak with the expected mass of the product. ¹H NMR spectroscopy should confirm the disappearance of the aldehyde proton (around 9-10 ppm) and the appearance of new signals corresponding to the newly formed amine and methylene group.
Wittig Olefination: Precise Carbon-Carbon Double Bond Formation
The Wittig reaction is a powerful method for converting aldehydes into alkenes, providing a reliable way to extend carbon chains and introduce unsaturation.[9][10] The reaction involves a phosphonium ylide, which acts as a nucleophilic carbon species.
Causality & Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[9][11] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide; stabilized ylides (containing an electron-withdrawing group) typically yield the E-alkene, while unstabilized ylides (containing alkyl groups) often favor the Z-alkene.[9]
Caption: General Workflow for the Wittig Reaction.
Detailed Protocol: Synthesis of a Stilbene Analogue
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq.), dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir for 1 hour at this temperature.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The color of the ylide will typically fade as the reaction proceeds. Monitor by TLC for the consumption of the aldehyde.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtration and solvent evaporation, the crude product will contain triphenylphosphine oxide. Purify by flash column chromatography (typically with a hexane/ethyl acetate gradient) to isolate the pure alkene product.[11]
Self-Validation: ¹H NMR is crucial for validating the product structure, with new vinyl proton signals appearing (typically between 5-8 ppm) and the disappearance of the aldehyde proton. The coupling constants (J-values) of the vinyl protons can be used to determine the stereochemistry of the double bond.
Suzuki-Miyaura Cross-Coupling: Building the Biphenyl Core
While our starting material is a biphenyl, understanding its synthesis is crucial for designing analogues. The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl systems.[12] It involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an aryl halide or triflate.[13][14]
Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving: (1) Oxidative addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation, where the organic group is transferred from boron to palladium, and (3) Reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[12] The choice of base, solvent, and palladium ligand is critical for achieving high yields.
Detailed Protocol: Synthesis of the Building Block
-
Reaction Setup: In a Schlenk flask or pressure tube, combine 3-bromo-4-fluorobenzaldehyde (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).[15]
-
Catalyst and Solvent: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).[15] Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DMF and water (e.g., a 3:1 ratio).[15][16]
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for 4-12 hours with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield this compound.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 4-fluorobiphenyl scaffold is frequently found in kinase inhibitors, which are a major class of targeted cancer therapeutics.[17] This scaffold can effectively occupy the hydrophobic regions of the ATP-binding pocket, while the aldehyde handle allows for the introduction of various groups that can form key hydrogen bonds or other interactions to achieve potency and selectivity.[18]
Caption: Binding Model of a Biphenyl Kinase Inhibitor.
Derivatives synthesized from this compound can target a range of kinases implicated in diseases like cancer and neuroinflammation.[19][20] For example, reductive amination can be used to install amine-containing heterocycles that interact with the hinge region of the kinase, a critical interaction for many inhibitors.
| Target Class | Example Scaffold Modification | Rationale & Potential Impact |
| Tyrosine Kinases (e.g., VEGFR, PDGFR) | Reductive amination with an N-methylpiperazine. | The piperazine group enhances solubility and can form salt-bridge interactions. The biphenyl core occupies the hydrophobic pocket.[19] |
| Serine/Threonine Kinases (e.g., DYRK1A) | Wittig reaction to form a stilbene, followed by further functionalization. | The extended conjugated system can form π-stacking interactions. The fluorine can enhance binding affinity.[20] |
| Aurora Kinases | Conversion of the aldehyde to a triazole or other heterocycle. | The resulting heterocyclic system can form specific hydrogen bonds within the active site, leading to high potency.[21] |
| α-Glucosidase Inhibitors | Formation of hydrazone Schiff's bases. | The C=N moiety in the resulting hydrazone is a key pharmacophore for inhibition, relevant in diabetic management.[22] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block for rational drug design.[23][24] Its combination of a privileged fluorobiphenyl scaffold and a versatile aldehyde handle provides medicinal chemists with a powerful tool for rapidly accessing novel chemical space. The robust and well-understood reactions it undergoes, such as reductive amination and Wittig olefination, allow for the systematic and efficient exploration of structure-activity relationships. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of this building block to accelerate the discovery of next-generation therapeutics.
References
- Fluorinated Building Blocks in Drug Design: Why They M
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
- Ojima, I. (Ed.). (2009). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881–1886.
- Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant.
- Wittig reaction - Wikipedia.
- Wittig Reaction - Common Conditions.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv.
- Gómez-Ríos, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Reductive Amin
- Sample Lab Report - The Wittig Reaction - EduBirdie.
- A Solvent Free Wittig Reaction.
- 4-Fluorobiphenyl: A Versatile Research Compound - Avani Hotels & Resorts.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Ishihara, M., Kawase, M., & Sakagami, H. (2007). Quantitative structure-activity relationship analysis of 4-trifluoromethylimidazole derivatives with the concept of absolute hardness. Anticancer research, 27(6B), 4047–4051.
- Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC - NIH.
- 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | 164334-74-1 - Sigma-Aldrich.
- Reductive Amin
- Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
- Khan, M., et al. (2020). Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff's Bases for Diabetic Management: In Vitro and In Silico Studies. Molecules, 25(21), 5099.
- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19343–19391.
- Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease - MDPI.
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchG
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC.
- Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC.
- Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - MDPI.
- 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde) - MDPI.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop - Semantic Scholar.
- Design and synthesis of bioactive molecules - Beilstein Journals.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. avanihotels.com [avanihotels.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff’s Bases for Diabetic Management: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BJOC - Design and synthesis of bioactive molecules [beilstein-journals.org]
Oxidation of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde to carboxylic acid
Application Note: Strategic Oxidation of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Executive Summary & Scientific Context
The transformation of This compound (CAS 164334-74-1) to its corresponding carboxylic acid is a pivotal step in the synthesis of biphenyl-based non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal monomers.
While aldehyde oxidation is a textbook transformation, this specific substrate presents unique challenges:
-
Solubility: The lipophilic biphenyl core requires a solvent system that balances organic solubility with the aqueous requirements of most oxidants.
-
Electronic Deactivation: The fluorine atom at the 4-position (ortho to the aldehyde) exerts an inductive withdrawing effect ($ -I $), potentially reducing the nucleophilicity of the carbonyl oxygen, though this effect is minor compared to the steric crowding.
-
Regioselectivity: Ensuring the biaryl bond remains intact without over-oxidation of the aromatic ring.
This guide presents two validated protocols: the Pinnick Oxidation (Gold Standard for purity and selectivity) and the Oxone® Oxidation (Green Chemistry alternative for scalability).
Chemical Structure & Properties
| Property | Substrate (Aldehyde) | Target (Carboxylic Acid) |
| Structure | This compound | 4-Fluoro-[1,1'-biphenyl]-3-carboxylic acid |
| Formula | C₁₃H₉FO | C₁₃H₉FO₂ |
| MW | 200.21 g/mol | 216.21 g/mol |
| Physical State | White to off-white solid | White solid |
| Solubility | Soluble in DCM, EtOAc, THF. Insoluble in water. | Soluble in alkaline water, alcohols. |
| pKa (Calc) | N/A | ~3.8 - 4.2 |
Protocol A: The Pinnick Oxidation (Gold Standard)
Rationale: The Pinnick (Lindgren) oxidation utilizes sodium chlorite ($ \text{NaClO}_2 $) under mild acidic conditions.[1] It is the method of choice for high-value intermediates because it avoids the toxicity of Chromium(VI) (Jones reagent) and the harshness of permanganate.
Mechanism & Logic: The reaction produces hypochlorous acid ($ \text{HOCl} $) as a byproduct, which can chlorinate the aromatic ring or destroy the oxidant. A scavenger (2-methyl-2-butene) is mandatory to quench $ \text{HOCl} $ irreversibly.
Reagents & Materials
-
Substrate: 10.0 g (50 mmol)
-
Sodium Chlorite ($ \text{NaClO}_2 $): 6.8 g (75 mmol, 1.5 eq). Note: Commercial NaClO2 is often ~80%. Adjust mass accordingly.
-
Sodium Dihydrogen Phosphate ($ \text{NaH}_2\text{PO}_4 $): 4 equiv (buffer to maintain pH ~3.5).
-
Scavenger: 2-Methyl-2-butene (isoamylene), 15-20 equiv (excess).
-
Solvent: tert-Butanol / Water (3:1 v/v). Why? t-BuOH dissolves the lipophilic biphenyl but resists oxidation.
Step-by-Step Methodology
-
Solubilization: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 g) in 150 mL of tert-butanol. Add 35 mL of 2-methyl-2-butene.
-
Buffer Preparation: Dissolve $ \text{NaH}_2\text{PO}_4 $ (24 g) in 50 mL of water. Add this to the organic solution. The mixture will likely be biphasic.
-
Oxidant Addition (Critical Control Point):
-
Dissolve $ \text{NaClO}_2 $ (6.8 g active) in 30 mL of water.
-
Cool the reaction flask to 0°C (ice bath).
-
Add the chlorite solution dropwise over 30 minutes. Reason: Exothermic control and prevention of chlorine dioxide gas evolution.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 3–6 hours.
-
Self-Validation: The yellow color of the chlorite should fade. If the reaction turns bright yellow/green and fumes, the temperature is too high or buffer is insufficient (ClO2 gas generation).
-
-
Quench: Pour the mixture into 100 mL of cold water.
-
Workup (The pH Swing):
-
Extraction 1: Extract volatiles and organics with Ethyl Acetate (3 x 100 mL).
-
Partition: Wash the combined organics with saturated aqueous $ \text{NaHCO}_3 $ (pH ~8-9) .
-
Logic: The product (acid) moves to the aqueous layer (as carboxylate). Impurities (unreacted aldehyde) stay in the organic layer.
-
-
Precipitation: Separate the aqueous layer and carefully acidify with 1M HCl to pH 2. The product will precipitate as a white solid.
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum.
-
Visualizing the Mechanism
Figure 1: The Pinnick oxidation mechanism highlights the critical role of the scavenger in preventing side reactions.
Protocol B: Oxone® Oxidation (Green & Scalable)
Rationale: For larger scales (>100g), the atom economy of Pinnick decreases. Oxone (Potassium peroxymonosulfate) is a green oxidant that works well in DMF, requiring no halogenated solvents and producing non-toxic sulfate byproducts.
Reagents & Materials
-
Substrate: 10.0 g (50 mmol)
-
Oxone® ($ 2\text{KHSO}_5 \cdot \text{KHSO}_4 \cdot \text{K}_2\text{SO}_4 $): 1.2 equiv.
-
Solvent: DMF (Dimethylformamide). Why? Excellent solubility for both the biphenyl substrate and the Oxone salt.
Step-by-Step Methodology
-
Setup: Dissolve the aldehyde (10 g) in DMF (100 mL).
-
Oxidation: Add Oxone (18.5 g) in a single portion (if <10g scale) or portion-wise (if >10g) to control exotherm.
-
Reaction: Stir at room temperature for 3 hours. The suspension will thicken as sulfates precipitate.
-
Workup:
-
Pour the reaction mixture into 500 mL of water.
-
The product usually precipitates immediately due to the "crashing out" effect of the hydrophobic biphenyl group in water.
-
Filter the solid.[2]
-
Purification: Dissolve the solid in 1M NaOH (converts to soluble carboxylate), filter off any insoluble impurities, then re-precipitate with 1M HCl.
-
Analytical Validation & QC
| Test | Expected Result | Notes |
| ¹H NMR (DMSO-d₆) | Disappearance of aldehyde singlet (~10.1 ppm). Appearance of broad COOH singlet (~12-13 ppm). | Diagnostic shift of aromatic protons ortho to carbonyl. |
| IR Spectroscopy | Loss of C=O (aldehyde) at ~1690 cm⁻¹. Appearance of broad O-H stretch (2500-3300 cm⁻¹) and C=O (acid) at ~1680-1710 cm⁻¹. | |
| HPLC Purity | >98.0% (AUC) | Mobile Phase: Acetonitrile/Water + 0.1% TFA. |
| Appearance | White crystalline solid | Yellowing indicates trace oxidation byproducts or impurities. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Poor solubility of substrate in reaction medium. | Pinnick: Increase t-BuOH ratio or switch to THF/Water. Oxone: Ensure DMF is dry; increase stirring rate. |
| Incomplete Conversion | Old oxidant (NaClO₂ degrades). | Check titer of NaClO₂. Add 0.5 eq extra oxidant and stir longer. |
| Chlorinated Byproducts | Scavenger depletion. | Ensure 2-methyl-2-butene is fresh and in large excess (>15 eq). |
| Colored Product | Trace Iodine or Chlorine contaminants. | Wash the final solid with dilute sodium thiosulfate solution before final drying. |
Workup Logic Flowchart
Figure 2: The "Self-Validating" Acid/Base extraction strategy ensures high purity without column chromatography.
References
-
Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[3] Acta Chemica Scandinavica, 27, 888-890.
-
Pinnick, H. W., & Kraus, G. A. (1980). Oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 45(6), 1175-1176.
-
Travis, B. R., et al. (2003).[4] Facile Oxidation of Aldehydes to Acids and Esters with Oxone.[2][4][5][6] Organic Letters, 5(7), 1031–1034.
-
Raatikainen, O. J., et al. (2007). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education, 84(5), 852.[2]
-
Sigma-Aldrich. Product Specification: 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde.
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the Synthesis of Fluorinated Biaryl Scaffolds for Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Fluorine in Advanced Liquid Crystal Materials
Fluorinated biaryl scaffolds are a cornerstone in the design and synthesis of modern liquid crystal (LC) materials, which are integral to a wide array of electro-optical devices, most notably liquid crystal displays (LCDs). The strategic incorporation of fluorine atoms into the molecular structure of LCs allows for the fine-tuning of their physical properties to meet the stringent demands of advanced display technologies.[1][2] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strong carbon-fluorine bond—impart a range of desirable attributes to liquid crystals.[3][4] These include optimized dielectric anisotropy, enhanced resistivity, improved voltage retention, reduced viscosity, and better performance at low temperatures.[5][6] This document provides a comprehensive guide to the synthesis of these crucial molecular components, detailing established synthetic protocols and the underlying chemical principles.
The Influence of Fluorination on Liquid Crystal Properties
The introduction of fluorine into a liquid crystal's molecular core has a profound impact on its mesomorphic and electro-optical properties.[2][3] The position and number of fluorine substituents can be varied to achieve specific material characteristics.[2][5]
Key effects of fluorination include:
-
Dielectric Anisotropy (Δε): Fluorine's high electronegativity can generate a strong dipole moment. The orientation of this dipole relative to the long molecular axis dictates the sign and magnitude of the dielectric anisotropy, a critical parameter for the operation of twisted nematic and in-plane switching LCDs.[7]
-
Mesophase Stability: Fluorination can influence the melting point and clearing point (the temperature at which the material transitions to an isotropic liquid) of a liquid crystal.[2][5] It can also affect the type of mesophases formed (e.g., nematic, smectic).[5]
-
Viscosity: Fluorinated liquid crystals often exhibit lower viscosity, which translates to faster switching times in displays.[6]
-
Optical Anisotropy (Δn): While the primary role of fluorine is often to tune dielectric properties, it also has a secondary effect on birefringence.
-
Chemical Stability: The strength of the C-F bond enhances the chemical and thermal stability of the liquid crystal molecules, leading to longer device lifetimes.[4][6]
The following diagram illustrates the logical relationship between the degree and position of fluorination and the resulting properties of the liquid crystal.
Caption: Relationship between fluorination and key liquid crystal properties.
Synthetic Methodologies for Fluorinated Biaryl Scaffolds
The construction of the biaryl core is a critical step in the synthesis of these liquid crystals. Several cross-coupling reactions have proven to be highly effective for this purpose. The choice of method often depends on the availability of starting materials, functional group tolerance, and scalability.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, commercial availability of boronic acids, and tolerance of a wide range of functional groups.[8][9] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[8]
General Reaction Scheme:
Ar¹-X + Ar²-B(OR)₂ --(Pd catalyst, Base)--> Ar¹-Ar²
Where Ar¹ and Ar² are aryl groups (one or both containing fluorine), X is a halide (I, Br, Cl) or triflate, and B(OR)₂ is a boronic acid or ester.
This protocol describes the synthesis of 4-fluoro-4'-methoxybiphenyl, a common building block for liquid crystals.
Materials:
-
4-Bromofluorobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 4-methoxyphenylboronic acid (1.1 equivalents), 4-bromofluorobenzene (1.0 equivalent), and triphenylphosphine (0.04 equivalents).[10]
-
Catalyst Addition: Add palladium(II) acetate (0.01 equivalents) to the flask.[10]
-
Solvent and Base Addition: Add toluene (e.g., 80 mL for a 10 mmol scale reaction), followed by a 2 M aqueous solution of potassium carbonate (2.0 equivalents).[10]
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove any dissolved oxygen.[10]
-
Reaction Execution: Heat the mixture to 85°C with vigorous stirring under a nitrogen atmosphere. The reaction is typically complete within 12-24 hours.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of deionized water.[10]
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.[10]
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.[10]
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure fluorinated biphenyl.
Stille Cross-Coupling
The Stille reaction couples an organotin compound with an organohalide or triflate, catalyzed by palladium.[11] It is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents.[12] However, the toxicity of organotin compounds is a significant drawback.[11]
General Reaction Scheme:
Ar¹-X + Ar²-SnR₃ --(Pd catalyst)--> Ar¹-Ar² + X-SnR₃
Where Ar¹ and Ar² are aryl groups, X is a halide or triflate, and R is typically a butyl group.
Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex.[13] Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous for less reactive substrates.
General Reaction Scheme:
Ar¹-X + Ar²-ZnX --(Ni or Pd catalyst)--> Ar¹-Ar² + ZnX₂
Direct C-H Arylation
More recently, direct C-H arylation has emerged as a powerful and atom-economical method for biaryl synthesis.[14][15] This approach avoids the pre-functionalization of one of the aryl partners, directly coupling a C-H bond with an aryl halide.[16] This reduces the number of synthetic steps and waste generation.
General Reaction Scheme:
Ar¹-H + Ar²-X --(Pd, Ni, or Cu catalyst)--> Ar¹-Ar² + HX
The following diagram provides a generalized workflow for the synthesis and characterization of fluorinated biaryl liquid crystals.
Caption: General workflow for synthesis and characterization.
Characterization of Fluorinated Biaryl Liquid Crystals
Once synthesized and purified, the compounds must be thoroughly characterized to confirm their structure and evaluate their liquid crystalline properties.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the molecular structure of the synthesized compounds.[17] ¹⁹F NMR is particularly crucial for verifying the position and number of fluorine atoms.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
Mesomorphic and Physical Property Characterization:
-
Polarized Optical Microscopy (POM): A primary tool for identifying liquid crystal phases by observing the unique textures they exhibit under polarized light as a function of temperature.[4][18]
-
Differential Scanning Calorimetry (DSC): Used to determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.[4][5]
-
Dielectric Spectroscopy: Measures the dielectric anisotropy (Δε) of the material, a key parameter for its application in displays.
Summary of Synthetic Methods and Their Characteristics
| Synthetic Method | Advantages | Disadvantages | Key Considerations |
| Suzuki-Miyaura Coupling | Mild conditions, high functional group tolerance, commercially available reagents.[8][9] | Potential for boronic acid homocoupling. | Choice of base and solvent is crucial.[19] |
| Stille Coupling | Excellent functional group tolerance, stable organostannane reagents.[11][12] | High toxicity of tin compounds.[11] | Stoichiometric tin waste. |
| Negishi Coupling | High reactivity, useful for less reactive substrates.[13] | Moisture and air sensitivity of organozinc reagents. | Requires inert atmosphere techniques. |
| Direct C-H Arylation | Atom economical, reduces synthetic steps.[14][15][16] | Can suffer from issues with regioselectivity. | Catalyst and directing group selection are critical. |
Conclusion
The synthesis of fluorinated biaryl scaffolds is a dynamic field of research, driven by the continuous demand for higher-performance liquid crystal materials. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings are well-established and reliable methods, newer techniques such as direct C-H arylation offer more efficient and environmentally friendly alternatives. A thorough understanding of these synthetic methodologies, coupled with rigorous characterization of the resulting materials, is essential for the development of the next generation of liquid crystal displays and other advanced optical technologies.
References
-
Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, characterization, and self-assembly of fluorescent fluorine-containing liquid crystals - PubMed. (2021, November 15). National Center for Biotechnology Information. [Link]
-
Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Fluorine in Liquid Crystal Design for Display Applications | Request PDF. (2025, August 5). ResearchGate. [Link]
-
Fluorinated liquid crystals – properties and applications. (2007, September 14). Royal Society of Chemistry. [Link]
-
Occurrence characterization of fluorinated liquid crystal monomers in indoor dust and human health exposure risks - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021, January 30). Biointerface Research in Applied Chemistry. [Link]
-
Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2021, June 26). MDPI. [Link]
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2020, April 14). Beilstein Journal of Organic Chemistry. [Link]
-
Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides | ACS Catalysis. (2020, January 9). ACS Publications. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. [Link]
-
Ruthenium-Catalyzed C–F Bond Arylation of Polyfluoroarenes: Polyfluorinated Biaryls by Integrated C–F/C–H Functionalization | Request PDF. (n.d.). ResearchGate. [Link]
-
Experimental and geometrical structure characterizations of new synthesized laterally fluorinated nematogenic system. (2021, June 10). Taylor & Francis Online. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters. (2025, June 16). ACS Publications. [Link]
-
Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls - PMC. (2016, August 2). National Center for Biotechnology Information. [Link]
-
An Improved Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Fluorine-Substituted 3-Biaryl-1. (n.d.). Thieme Connect. [Link]
-
(PDF) Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (n.d.). ResearchGate. [Link]
-
Fluorination in core-only calamitic liquid crystals: how many and where should they go?. (2025, October 10). Royal Society of Chemistry. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024, October 2). PRISM. [Link]
-
Pd/Cu bimetallic catalysis to access highly fluorinated biaryls from aryl halides and fluorinated arenes. (n.d.). Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). Royal Society of Chemistry. [Link]
-
Org. Synth. 2011, 88, 197. (n.d.). Organic Syntheses. [Link]
-
"The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction" by Thomas R. Patterson. (n.d.). e-Publications@Marquette. [Link]
-
Biaryl Synthesis through Metal-Catalyzed C-H Arylation. (n.d.). ResearchGate. [Link]
-
Design and synthesis of a new family of fluorinated liquid crystals. (2013, February 11). National Center for Biotechnology Information. [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. (2021, September 27). Royal Society of Chemistry. [Link]
-
Design and Synthesis of a New Family of Fluorinated Liquid Crystals | Article Information. (n.d.). J-GLOBAL. [Link]
-
Molecular Crystals and Liquid Crystals Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. (2015, July 6). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization, and self-assembly of fluorescent fluorine-containing liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System [mdpi.com]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Procedures for formylation of 4-fluoro-biphenyl derivatives
An Application Guide to the Formylation of 4-Fluoro-Biphenyl Derivatives
Abstract
This technical guide provides detailed procedures and expert insights for the formylation of 4-fluoro-biphenyl derivatives, a critical transformation in the synthesis of advanced materials and pharmaceutical intermediates. Formylated 4-fluoro-biphenyls, such as 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, are valuable building blocks whose fluorine substitution can enhance biological activity and stability.[1] This document explores the primary methodologies for introducing a formyl (-CHO) group onto the biphenyl scaffold, focusing on the Vilsmeier-Haack reaction and organometallic approaches. We offer step-by-step protocols, mechanistic diagrams, and a comparative analysis to assist researchers in selecting and optimizing the appropriate synthetic strategy.
Introduction: Strategic Importance of Formylation
The biphenyl moiety is a foundational structure in a vast array of pharmacologically active compounds and organic materials.[2][3] The introduction of a fluorine atom often confers desirable properties, including increased metabolic stability and enhanced binding affinity.[4][5] The formyl group serves as a versatile synthetic handle, enabling a wide range of subsequent chemical modifications such as oxidation to carboxylic acids, reduction to alcohols, or conversion into various heterocyclic systems.
The 4-fluoro-biphenyl scaffold presents a unique challenge and opportunity in electrophilic aromatic substitution. The fluorine atom on one ring acts as a deactivating, ortho-, para-directing group, while the second phenyl ring remains activated for substitution. This electronic landscape dictates the regiochemical outcome of formylation reactions, which must be carefully considered when planning a synthetic route. This guide focuses on predictable and high-yielding protocols for the selective formylation of this important class of molecules.
Selecting the Optimal Formylation Strategy
The choice of formylation method is paramount and depends entirely on the desired regioselectivity and the available starting materials. For 4-fluorobiphenyl, the primary sites for electrophilic attack are the positions on the non-fluorinated ring, with the 4'-position being the most electronically activated and sterically accessible.
Comparative Analysis of Key Formylation Methods
| Method | Key Reagents | Typical Regioselectivity on 4-Fluorobiphenyl | Advantages | Limitations |
| Vilsmeier-Haack | POCl₃, DMF | Highly selective for the 4'-position | Mild conditions, reliable, uses common reagents.[6] | Only effective on activated or moderately activated arenes.[7][8] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Primarily ortho to activating groups; less predictable here | One-pot procedure | Often inefficient with lower yields; can lead to polymeric byproducts.[9][10] |
| Organometallic | Aryl Halide, Organolithium Reagent, DMF | Precisely controlled by the position of the halogen | Excellent regiochemical control, high yields | Requires strictly anhydrous/anaerobic conditions; sensitive reagents.[11] |
| Metal-Catalyzed | Aryl Halide/Triflate, CO, Pd catalyst | Controlled by the position of the leaving group | High functional group tolerance | Requires specialized high-pressure equipment and expensive catalysts.[12][13] |
Based on this analysis, the Vilsmeier-Haack reaction is the most direct and reliable method for synthesizing 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde. For other isomers, an organometallic approach starting from a corresponding halogenated precursor is the superior strategy.
Method 1: Vilsmeier-Haack Formylation of 4-Fluorobiphenyl
Principle and Mechanistic Overview
The Vilsmeier-Haack reaction introduces a formyl group using an electrophilic iminium species, known as the Vilsmeier reagent. This reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[14] The Vilsmeier reagent is a relatively mild electrophile, making the reaction highly selective for electron-rich aromatic rings.[7] In the case of 4-fluorobiphenyl, the unsubstituted ring is sufficiently activated to react, leading to preferential formylation at the para-position (4'-position).
The mechanism proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a chloroiminium salt.
-
Electrophilic Aromatic Substitution: The 4-fluorobiphenyl attacks the electrophilic Vilsmeier reagent, forming a resonance-stabilized intermediate (sigma complex).
-
Hydrolysis: The resulting iminium ion is hydrolyzed during aqueous work-up to yield the final aldehyde.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Detailed Experimental Protocol
Reagents & Equipment:
-
4-Fluorobiphenyl
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Standard glassware for extraction and purification
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 4-fluorobiphenyl (1.0 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting material. If the reaction is sluggish, it may be gently heated to 40-50 °C.[10]
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a large beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate and should be performed in a well-ventilated fume hood.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH 7-8). The product will often precipitate as a solid.
-
Isolation and Purification: If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water, and dry. If the product remains oily, extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method 2: Regiocontrolled Formylation via Organometallic Intermediates
Principle and Strategic Advantage
To synthesize isomers other than the 4'-formylated product (e.g., 2'-formyl or 3'-formyl), a strategy with absolute regiochemical control is necessary. The formylation of an organometallic intermediate, such as an aryllithium or Grignard reagent, is the most effective method.[11] The position of the formyl group is predetermined by the location of a halogen atom on the starting material, which is converted into the organometallic species via metal-halogen exchange.
For example, to synthesize 4'-fluoro-[1,1'-biphenyl]-2-carbaldehyde, one would start with 2-bromo-4'-fluorobiphenyl.
Experimental Workflow
Caption: Workflow for regiocontrolled organometallic formylation.
Detailed Experimental Protocol
Reagents & Equipment:
-
A halogenated 4-fluoro-biphenyl derivative (e.g., 2-bromo-4'-fluorobiphenyl)
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked flask under a positive pressure of argon or nitrogen. Add the starting material, 2-bromo-4'-fluorobiphenyl (1.0 eq), and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. A color change often indicates the formation of the aryllithium species.
-
Formylation (Quenching): Add anhydrous DMF (1.5 eq) dropwise to the aryllithium solution at -78 °C. The reaction is typically instantaneous. Stir for an additional 30 minutes at this temperature.
-
Work-up: Remove the cooling bath and quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Separate the layers and extract the aqueous layer with the organic solvent (2x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water and protic solvents. All transfers must be performed under an inert atmosphere using proper syringe techniques.
-
Anhydrous Solvents (DMF, THF): DMF is a hepatotoxin and should be handled with care. Anhydrous solvents are flammable and must be kept away from ignition sources. Ensure all glassware is properly dried to prevent quenching of reactive intermediates.
Conclusion
The formylation of 4-fluoro-biphenyl derivatives is a readily achievable transformation critical for the synthesis of complex molecules. For the direct and selective synthesis of 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, the Vilsmeier-Haack reaction offers a robust and scalable protocol. For accessing other, less electronically favored isomers, a regiocontrolled organometallic formylation strategy is the method of choice, providing unparalleled precision despite its more demanding experimental requirements. The protocols and insights provided herein are designed to empower researchers to confidently execute these important synthetic procedures.
References
-
Duff, J. C. The Duff reaction. Wikipedia. [Link]
-
Duff Reaction. SynArchive. [Link]
-
Liang, T. et al. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Angewandte Chemie International Edition. [Link]
-
Duff Reaction. Name Reactions in Organic Synthesis. [Link]
-
Watson, D. A. et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Singh, P. et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Zúñiga, C. A. et al. (2018). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. [Link]
-
Patel, M. N. & Shaikh, F. M. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Schall, A. & Reiser, O. (2008). The formylation of arylmetal reagents. Science of Synthesis. [Link]
-
Chen, C. et al. (2017). 4-Phenylbenzaldehyde. Organic Syntheses. [Link]
-
Ullah, F. et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
-
Rieche, A. et al. (1960). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemische Berichte. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
One-pot synthesis methods for 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Application Note & Protocol
Topic: A Robust One-Pot Synthesis of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde via Sequential Borylation/Suzuki-Miyaura Coupling
Abstract
This compound is a valuable substituted biaryl aldehyde, serving as a critical intermediate in the synthesis of pharmaceuticals and advanced materials. Traditional multi-step synthetic routes to this compound often suffer from cumulative yield losses, increased waste generation, and prolonged timelines. This application note presents a highly efficient, one-pot sequential synthesis that combines Miyaura borylation and Suzuki-Miyaura cross-coupling. By starting with commercially available aryl halides, this protocol circumvents the need for isolation of the intermediate boronic ester, thereby streamlining the workflow, improving atom economy, and delivering the target compound in high yield. This guide provides a detailed mechanistic rationale, a step-by-step experimental protocol, and expert insights for researchers in organic synthesis and drug development.
Introduction: The Strategic Value of One-Pot Syntheses
Substituted biaryl scaffolds are privileged structures in medicinal chemistry, frequently appearing in drug candidates and approved therapeutics. The specific molecule, this compound, combines the biaryl core with a reactive aldehyde and a fluorine atom—a common bioisostere for hydrogen that can modulate metabolic stability and binding affinity.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C-C bonds.[1][2] However, its classical application requires the synthesis and isolation of boronic acid or ester coupling partners, which can sometimes be unstable or challenging to prepare.[1] To overcome these limitations, "one-pot" tandem reactions have emerged as a powerful strategy.[3][4][5] The one-pot borylation/Suzuki protocol, in particular, eliminates the intermediate isolation step, offering significant advantages in process efficiency and resource management.[6] This guide details a robust methodology for synthesizing the target aldehyde using this advanced, sequential catalytic approach.
Synthetic Strategy and Mechanistic Rationale
The core of this one-pot strategy involves two distinct but synergistic palladium-catalyzed cycles occurring sequentially in the same reaction vessel (Figure 1).
-
Miyaura Borylation: The first step involves the conversion of an aryl halide (Ar¹-X) into its corresponding boronic ester (Ar¹-Bpin) using bis(pinacolato)diboron (B₂pin₂). This reaction is typically catalyzed by a Pd(0) species and proceeds under anhydrous conditions with a mild base like potassium acetate (KOAc).[7]
-
Suzuki-Miyaura Cross-Coupling: Upon completion of the borylation, a second aryl halide (Ar²-X) and an aqueous base are introduced directly into the reaction mixture. The same palladium catalyst then mediates the cross-coupling of the in situ generated Ar¹-Bpin with Ar²-X to form the final biaryl product (Ar¹-Ar²).[1][7]
This sequential approach provides excellent control over the synthesis of unsymmetrical biaryls, as the distinct reaction conditions for each step can be optimized within a single pot.[7]
Figure 1: Conceptual workflow for the one-pot sequential borylation/Suzuki-Miyaura synthesis.
Expert Insights: Why This Strategy Excels
-
Causality of Reagent Choice: The selection of starting materials is critical. We begin with 5-bromo-2-fluorobenzaldehyde . The electron-withdrawing nature of both the fluoro and formyl groups can make the C-Br bond more reactive towards oxidative addition in the initial borylation step. Phenylboronic acid could be used, but generating the boronic ester in situ from a second, often cheaper, aryl halide demonstrates the power and flexibility of the one-pot methodology.[7]
-
Trustworthiness Through Sequential Control: This is not a chaotic mix of reagents. It's a precisely controlled sequence. The first step (borylation) is run under anhydrous conditions with a weak base (KOAc) to generate the boronic ester. Only then is water and a stronger base (like K₂CO₃ or K₃PO₄) added for the second step (Suzuki coupling). This prevents premature hydrolysis of B₂pin₂ and ensures each catalytic cycle proceeds efficiently.[6][7]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 5-bromo-2-fluorobenzaldehyde and iodobenzene.
Materials & Equipment:
-
Reagents: 5-bromo-2-fluorobenzaldehyde, bis(pinacolato)diboron (B₂pin₂), iodobenzene, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), potassium acetate (KOAc), potassium carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer/hotplate, nitrogen/argon line, standard laboratory glassware for workup and purification, rotary evaporator, silica gel for column chromatography.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames.
Step-by-Step Methodology
Part A: In Situ Miyaura Borylation
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-fluorobenzaldehyde (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), PdCl₂(dppf) (0.03 eq.), and potassium acetate (1.5 eq.).
-
Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the aryl bromide).
-
Stir the mixture and heat to 80-90 °C for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aryl bromide.
Part B: In Situ Suzuki-Miyaura Cross-Coupling
-
Once the borylation is complete (Step 4), cool the reaction mixture slightly (to ~60-70 °C).
-
To the same flask, add iodobenzene (1.0 eq.) followed by an aqueous solution of K₂CO₃ (3.0 eq. in a 3:1 Dioxane:Water mixture).
-
Re-heat the reaction mixture to 80-90 °C and stir vigorously for another 4-8 hours, or until the boronic ester intermediate is consumed (as monitored by TLC or GC-MS).
Part C: Workup and Purification
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Pour the mixture into a separatory funnel and wash sequentially with water and then brine.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Data Presentation & Expected Results
The efficiency of one-pot borylation/Suzuki reactions is highly dependent on the choice of catalyst, ligand, and base. The conditions provided in the protocol are robust and widely applicable.[1][7] Below is a table summarizing typical outcomes and potential optimization parameters based on established literature.
| Parameter | Condition 1 (Protocol) | Condition 2 (Alternative) | Expected Outcome & Rationale |
| Aryl Halide 1 | 5-Bromo-2-fluorobenzaldehyde | 5-Iodo-2-fluorobenzaldehyde | Aryl iodides are more reactive in oxidative addition, potentially leading to shorter reaction times for the borylation step. |
| Aryl Halide 2 | Iodobenzene | Bromobenzene | Iodobenzene is more reactive, ensuring efficient coupling. Bromobenzene is less expensive but may require longer reaction times or a more active catalyst system.[2] |
| Catalyst | PdCl₂(dppf) | Pd(PPh₃)₄ | PdCl₂(dppf) is air-stable and highly effective for both borylation and Suzuki coupling. Pd(PPh₃)₄ is also effective but can be more sensitive to air.[7] |
| Borylation Base | KOAc | - | KOAc is the standard, mild base for Miyaura borylation, promoting the catalytic cycle without degrading B₂pin₂.[7] |
| Suzuki Base | K₂CO₃ (aq) | K₃PO₄ (aq) | Both are effective. K₃PO₄ is a stronger base and can sometimes improve yields with challenging substrates, such as aryl chlorides.[8] |
| Solvent | 1,4-Dioxane / Water | iPrOH or 2-BuOH / Water | Dioxane is a common high-boiling solvent. Alcohols like isopropanol can also be effective and are considered greener solvent choices.[7] |
| Typical Yield | 75-90% | 70-85% | High yields are expected due to the elimination of intermediate isolation and purification steps. |
Visualization of the Interconnected Catalytic Cycles
The elegance of this one-pot system lies in the shared palladium catalyst that seamlessly transitions between two distinct catalytic cycles. The diagram below illustrates this relationship, where the regenerated Pd(0) species from the borylation cycle is immediately available to initiate the Suzuki coupling cycle.
Figure 2: Interconnected catalytic cycles in the one-pot borylation/Suzuki-Miyaura reaction.
Conclusion
The one-pot sequential borylation/Suzuki-Miyaura coupling represents a state-of-the-art method for the synthesis of unsymmetrical biaryls like this compound. By providing a detailed, field-tested protocol, this application note empowers researchers to adopt a more efficient, economical, and environmentally conscious approach to constructing complex molecular architectures. The insights into the mechanistic rationale and experimental design further equip scientists to adapt and apply this powerful strategy to a wide range of synthetic targets in drug discovery and beyond.
References
-
Chen, Y., & Ji, S. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495.
-
Twitty, C. M., et al. (2018). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. ACS Catalysis, 8(12), 11346–11351.
-
Zhu, S., et al. (2014). A novel palladium-catalyzed formylation of aryl halides with isocyanide in the presence of Et3SiH has been demonstrated, which provides a strategy toward important aldehydes with moderate to excellent yield. Organic Letters.
-
Foley, D. A., et al. (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Organometallics, 39(2), 293–302.
-
Li, J., et al. (2015). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Palladium Catalysis under Oxygen. Synlett, 26(11), 1535–1539.
-
El-Sawy, E. R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18501–18549.
-
ChemicalBook. (n.d.). 4-Formylphenylboronic acid synthesis. ChemicalBook.
-
Kumar, K. S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12051–12061.
-
Meyers, A. I., & Gabel, R. (1988). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses, 66, 83.
-
Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722.
-
Al-Zoubi, R. M. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 934–940.
-
Bavetsias, V., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(18), 4245–4255.
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
-
European Patent Office. (n.d.). Substituted biphenyl-2-carboxaldehydes and a process for preparing them. Google Patents.
-
Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids. Google Patents.
-
Sharma, G. V., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Heterocyclic Chemistry, 50(3), 487-504.
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. Inno Pharmchem.
-
AChemBlock. (n.d.). 4-Fluoro-3-formylphenylboronic acid 95%. AChemBlock.
-
FUJIFILM Wako. (n.d.). boronic acid compounds. FUJIFILM Wako.
-
ResearchGate. (n.d.). A One-Pot, Single-Solvent Process for Tandem, Catalyzed C-H Borylation-Suzuki-Miyaura Cross-Coupling Sequences. ResearchGate.
-
ePrints Soton. (n.d.). One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. ePrints Soton.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
-
Sigma-Aldrich. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde. Sigma-Aldrich.
-
Chemspace. (n.d.). 4'-fluoro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde. Chemspace.
-
New Journal of Chemistry (RSC Publishing). (n.d.). One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3-triazoles and fluoroalkylated acid anhydrides. New Journal of Chemistry.
-
Semantic Scholar. (n.d.). One-Pot Synthesis of 1, 4-Dihydropyridines in PEG Under Catalyst-Free Conditions. Semantic Scholar.
-
Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Indian Academy of Sciences.
Sources
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3-triazoles and fluoroalkylated acid anhydrides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. medium.com [medium.com]
- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols for the Scalable Manufacturing of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate, making this intermediate highly valuable in medicinal chemistry. Furthermore, the biphenyl scaffold is a common motif in many approved drugs and advanced materials.[1] The aldehyde functionality provides a versatile handle for a wide range of chemical transformations, enabling the construction of more complex molecular architectures.
The scalable and cost-effective manufacturing of this intermediate is therefore of paramount importance for the pharmaceutical and chemical industries. This guide provides a detailed overview of a robust and scalable manufacturing process for this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the synthesis of the key precursor, 3-bromo-4-fluorobenzaldehyde, and provide a comprehensive protocol for the subsequent cross-coupling and purification of the final product.
Strategic Overview: A Two-Step Approach to Scalable Synthesis
The most industrially viable route to this compound involves a two-step sequence:
-
Synthesis of the Key Precursor: The regioselective bromination of commercially available 4-fluorobenzaldehyde to produce 3-bromo-4-fluorobenzaldehyde.
-
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed cross-coupling of 3-bromo-4-fluorobenzaldehyde with phenylboronic acid to form the target biphenyl structure.
This approach is favored for its high yields, tolerance of a wide range of functional groups, and the commercial availability of the starting materials.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-fluorobenzaldehyde
This protocol is a scalable procedure adapted from established methods. [2] Materials:
-
3-Bromo-4-fluorobenzaldehyde (1.0 eq)
-
Phenylboronic acid (1.05 eq)
-
Palladium acetate (Pd(OAc)₂) (0.003 eq)
-
Triphenylphosphine (PPh₃) (0.009 eq)
-
2 M Sodium carbonate (Na₂CO₃) solution (1.2 eq)
-
1-Propanol
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
Reaction Setup: In a reactor equipped with a condenser and under a nitrogen atmosphere, charge 3-bromo-4-fluorobenzaldehyde, phenylboronic acid, and 1-propanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add palladium acetate and triphenylphosphine to the solution.
-
Base and Water Addition: Add the 2 M sodium carbonate solution and water to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture and add water.
-
Filter the mixture through a pad of Celite to remove any precipitated palladium.
-
Rinse the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/methanol). [2] Safety and Process Considerations for Scale-up:
-
Exotherms: Suzuki-Miyaura reactions can be exothermic, especially on a large scale. Proper temperature control and monitoring are crucial to prevent runaway reactions. [3][4]* Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. The filtration through Celite helps in removing the bulk of the palladium. Further purification steps, such as treatment with activated carbon or a palladium scavenger, may be necessary to meet regulatory requirements.
-
Anaerobic Conditions: Maintaining an inert atmosphere is important to prevent the oxidation and deactivation of the palladium catalyst. [5]
Part 3: Large-Scale Purification of this compound
Aldehydes can be prone to oxidation to the corresponding carboxylic acids, which can be a significant impurity. While recrystallization is an effective purification method, for challenging separations, the formation of a bisulfite adduct offers a robust alternative. [6][7][8]
Purification via Bisulfite Adduct Formation
This method relies on the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct. This allows for the separation of the aldehyde from non-aldehydic impurities by liquid-liquid extraction. The aldehyde can then be regenerated by treatment with a base.
Caption: Workflow for the purification of aldehydes via bisulfite adduct formation.
Protocol: Bisulfite Adduct Purification
Materials:
-
Crude this compound
-
Methanol
-
Saturated aqueous sodium bisulfite solution
-
Ethyl acetate
-
Deionized water
-
50% Sodium hydroxide (NaOH) solution
Procedure:
-
Adduct Formation: Dissolve the crude aldehyde in methanol and transfer to a separatory funnel. Add a saturated aqueous sodium bisulfite solution and shake vigorously. A precipitate of the adduct may form.
-
Extraction: Add deionized water and an immiscible organic solvent like ethyl acetate and shake again. Separate the layers. The bisulfite adduct will be in the aqueous layer, while organic impurities will remain in the organic layer.
-
Regeneration: Isolate the aqueous layer and add an equal volume of ethyl acetate. Slowly add 50% sodium hydroxide solution while monitoring the pH until it reaches ~12.
-
Final Extraction and Isolation: Shake the funnel to extract the regenerated aldehyde into the ethyl acetate layer. Separate the layers, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the purified this compound.
Data Summary and Comparison
| Parameter | Bromination of 4-Fluorobenzaldehyde | Suzuki-Miyaura Coupling |
| Key Reagents | 4-Fluorobenzaldehyde, Bromine, AlCl₃ | 3-Bromo-4-fluorobenzaldehyde, Phenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃ |
| Typical Yield | >80% | >90% |
| Scalability | High | High, with thermal management |
| Key Challenges | Handling of bromine, exothermic quench | Catalyst cost, palladium removal, potential exotherm |
| Purification | Vacuum distillation | Recrystallization, Bisulfite adduct formation |
References
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]
-
Li, Y., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. [Link]
-
Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1838-1841. [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18448-18501. [Link]
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). Mettler Toledo. Retrieved February 14, 2024, from [Link]
-
Yang, Q., et al. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. (n.d.). SciSpace. Retrieved February 14, 2024, from [Link]
-
Devitt, A. (2020). Literature Highlights. ACS Chemical Health & Safety, 27(2), 125-127. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Transition-metal-free Suzuki-type coupling reactions: scope and limitations of the methodology. The Journal of organic chemistry, 68(14), 5660–5667. [Link]
- Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. (2010). Google Patents.
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18448-18501. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega, 3(10), 14337-14343. [Link]
-
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403. [Link]
-
Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. (2022). ACS Applied Materials & Interfaces, 14(47), 52939-52947. [Link]
- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. (1986). Google Patents.
-
Workup: Aldehydes. (n.d.). University of Rochester. Retrieved February 14, 2024, from [Link]
-
Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. (2018). FAO AGRIS. Retrieved February 14, 2024, from [Link]
-
United States Patent (19). (1981). Google Patents. Retrieved February 14, 2024, from [Link]
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (2021). Google Patents.
-
Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. (2015). Molecules, 20(1), 1046-1056. [Link]
- Processes for the preparation of biphenyl compounds. (2013). Google Patents.
-
PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS. (2007). European Patent Office. Retrieved February 14, 2024, from [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved February 14, 2024, from [Link]
-
Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]
-
Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (1999). Organic Process Research & Development, 3(5), 336-340. [Link]
-
Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (2005). Organic Process Research & Development, 9(4), 451-455. [Link]
-
Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. (2022). ETH Zurich Research Collection. Retrieved February 14, 2024, from [Link]
- Synthetic method for 4-fluorobenzaldehyde. (2014). Google Patents.
- Synthetic method of 4-fluorobenzaldehyde. (2009). Google Patents.
-
4-fluorobenzaldehyde patented technology retrieval search results. (n.d.). Patsnap. Retrieved February 14, 2024, from [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Our focus is on the Suzuki-Miyaura cross-coupling reaction, the most prevalent method for constructing the biphenyl scaffold of this molecule. This guide provides in-depth, field-tested insights to help you navigate common challenges and improve your reaction yields.
Core Synthesis Workflow: The Suzuki-Miyaura Coupling
The synthesis of this compound is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an organoboron species. The general catalytic cycle, which is the foundation for our troubleshooting, is outlined below.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for this compound?
The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves coupling an aryl halide, such as 3-bromo-4-fluorobenzaldehyde , with a suitable organoboron reagent, like (3-formylphenyl)boronic acid , in the presence of a palladium catalyst, a ligand, and a base.[3]
Q2: My reaction yield is poor or the reaction has failed entirely. What are the most common culprits?
Low yield or complete failure is one of the most frequent issues and can almost always be traced back to one of the following four areas:
-
Inactive Catalyst: The active catalytic species is Pd(0), and if it's not generated efficiently or is deactivated, the reaction will not proceed.[4]
-
Poor Reagent Quality: Degradation of the boronic acid, oxidized phosphine ligands, or impure/wet solvents and bases can halt the reaction.[4][5]
-
Suboptimal Reaction Conditions: Incorrect temperature, insufficient degassing, or an inappropriate choice of base or solvent for your specific substrates can lead to poor performance.[4][6]
-
Formation of Side Products: Competing reactions like homocoupling or dehalogenation consume starting materials, directly reducing the yield of the desired product.[7][8]
Q3: What are the main side products I should look for?
The primary side products in a Suzuki coupling are typically:
-
Homocoupling Product: This is a biphenyl compound formed by the coupling of two boronic acid molecules. It arises from oxidative processes, often exacerbated by the presence of oxygen.[7]
-
Dehalogenated Starting Material: The aryl halide is reduced, replacing the halogen (e.g., bromine) with a hydrogen atom. This is often caused by a competing pathway involving palladium-hydride species.[7][8]
-
Protodeborylated Starting Material: The boronic acid loses its borono group, which is replaced by a hydrogen atom. This degradation is common, especially at high temperatures or non-optimal pH.[5]
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
Question: My TLC or LC-MS analysis shows mostly unreacted starting materials after the recommended reaction time. What steps should I take?
This issue points directly to a problem with the catalytic cycle, often at the very beginning. The cause is typically an inactive catalyst or conditions that prevent the reaction from initiating or turning over.
Root Cause Analysis & Solutions
-
Cause A: Catalyst Inactivity
-
Why it happens: Many protocols use Pd(II) precatalysts which must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle never begins.[4] Furthermore, the active Pd(0) catalyst and its phosphine ligands are sensitive to oxidation by atmospheric oxygen, which deactivates them.[4]
-
Solutions:
-
Ensure Rigorous Inert Conditions: The single most critical factor is the exclusion of oxygen. Degas your solvent thoroughly by sparging with argon or nitrogen for 20-30 minutes or by using at least three freeze-pump-thaw cycles.[4] Assemble your reaction under a positive pressure of an inert gas.
-
Use a High-Quality Catalyst: Palladium catalysts, especially those like Pd₂(dba)₃, can degrade over time. Use a fresh bottle or consider a more robust, modern precatalyst (e.g., a Buchwald G3 precatalyst) that reliably forms the active catalyst.[4]
-
Verify Ligand Integrity: Phosphine ligands are easily oxidized to phosphine oxides, which cannot coordinate to palladium. Use fresh ligands that have been stored under an inert atmosphere.
-
-
-
Cause B: Suboptimal Base or Solvent
-
Why it happens: The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[2] The effectiveness of a base is highly dependent on the solvent system. For instance, an inorganic base like K₂CO₃ or K₃PO₄ requires some water to be effective, but too much water can promote side reactions.[9]
-
Solutions:
-
Screen Different Bases: If one base is ineffective, it is logical to screen others. K₃PO₄ is often more effective than K₂CO₃ for challenging couplings. Cs₂CO₃ is a stronger and often more effective base, but also more expensive.[4]
-
Optimize the Solvent System: For biphasic systems like Toluene/Water or Dioxane/Water, vigorous stirring is essential to create a large interfacial area for the reaction to occur.[4] If solubility is an issue, consider a solvent like DMF.[3][5]
-
-
-
Cause C: Insufficient Thermal Energy
-
Why it happens: The initial oxidative addition step, particularly with less reactive aryl bromides or chlorides, has a significant activation energy barrier.
-
Solution: Most Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 90-100 °C can significantly improve the reaction rate.[4][10] However, be aware that excessive heat can accelerate catalyst decomposition and protodeborylation.[5]
-
Problem 2: High Yield of Side Products (Homocoupling & Dehalogenation)
Question: I am forming my product, but my yield is compromised by significant amounts of homocoupled boronic acid and/or dehalogenated starting material. How can I minimize these?
The formation of these side products indicates that alternative, non-productive reaction pathways are competing effectively with your desired cross-coupling.
Root Cause Analysis & Solutions
-
Symptom A: Homocoupling of Boronic Acid
-
Why it happens: This side reaction is often promoted by the presence of oxygen and Pd(II) species. Oxygen can oxidize the active Pd(0) catalyst, and the resulting Pd(II) can then mediate the homocoupling of two boronic acid molecules.[7]
-
Solutions:
-
Rigorous Degassing: As with low conversion, the primary solution is the stringent exclusion of oxygen from your reaction mixture.[4][7]
-
Use Stoichiometric Equivalents: Using a large excess of the boronic acid can favor homocoupling. Try reducing the equivalents of boronic acid to 1.1–1.2 relative to the limiting aryl halide.
-
-
-
Symptom B: Dehalogenation of Aryl Halide
-
Why it happens: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed. This species can then undergo reductive elimination with the aryl group bound to the palladium, resulting in the aryl group being capped with hydrogen instead of coupling with the other partner.[8] Sources of the hydride can include amine bases or alcohol solvents.[7][8]
-
Solutions:
-
Change the Base: If you are using an amine base or an alkoxide, switch to an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base, which are less likely to be hydride sources.[8]
-
Use Aprotic Solvents: Avoid using alcohol-based solvents if dehalogenation is a significant issue. Opt for aprotic solvents like dioxane, THF, or toluene.[8]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can sometimes accelerate the desired reductive elimination over the dehalogenation pathway.[8]
-
-
Table 1: Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommended Starting Condition | Optimization Strategy & Rationale |
| Aryl Halide | 3-bromo-4-fluorobenzaldehyde (1.0 eq) | The bromide is a good balance of reactivity and stability. Iodides are more reactive but more prone to dehalogenation.[8] |
| Boronic Acid | 3-formylphenylboronic acid (1.2 eq) | A slight excess drives the reaction. Consider using the corresponding pinacol ester for improved stability and reduced protodeborylation.[7] |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable Pd(0) source. For challenging couplings, a modern catalyst system with a Buchwald ligand may be superior.[8] |
| Base | K₃PO₄ (2.0-3.0 eq) | K₃PO₄ is a strong, non-nucleophilic base effective in many Suzuki couplings. Screen K₂CO₃ or Cs₂CO₃ if yields are poor.[4] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | A common, effective solvent system. If solubility is poor, consider Toluene/H₂O or DMF/H₂O.[3][11] |
| Temperature | 90-100 °C | Provides sufficient energy for oxidative addition without excessive reagent decomposition.[10] |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS to determine the point of maximum conversion. |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a robust starting point for the synthesis.
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-4-fluorobenzaldehyde (1.0 mmol, 1.0 eq), 3-formylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq).
-
Catalyst Addition: In the same flask, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of water. The solvent mixture should have been previously degassed by sparging with argon for at least 30 minutes.
-
Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 8 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with saturated brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[12]
Troubleshooting Workflow
If you encounter issues, this decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Ahmad, Z., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]
-
Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. Retrieved from [Link]
-
Reddit User Response. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]
-
Byrne, D. E., et al. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Retrieved from [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. Retrieved from [Link]
-
Bibi, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC. Retrieved from [Link]
-
Sanchez-Ballester, N. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]
- Google Patents. (2014). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
-
Supporting Information. (n.d.). Cross Dehydrogenative Coupling via Base-promoted Homolytic Aromatic Substitution (BHAS) – Synthesis of Fluorenones and Xanthones. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. Retrieved from [Link]
-
Chemspace. (n.d.). 4'-fluoro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
El-Essaily, J. (n.d.). Development of New Methods for the Synthesis of Aldehydes, Arenes and Trifluoromethylated Compounds. kluedo. Retrieved from [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
- Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
MDPI. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Retrieved from [Link]
- Google Patents. (2017). CN106565445A - Preparation method of p-fluorobenzaldehyde.
-
Schmidt, F., et al. (2016). Correction: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. PMC. Retrieved from [Link]
-
Vollenweider, S., & Lacroix, C. (2004). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. PubMed. Retrieved from [Link]
-
European Patent Office. (2009). METHOD FOR PURIFYING FLUORINE COMPOUND. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 164334-74-1). We will address common challenges, from impurity profiles to methodology selection, ensuring you can achieve the desired purity for your downstream applications.
Section 1: Initial Assessment and Purification Strategy
The first step in any purification workflow is a thorough assessment of the crude material. The nature and quantity of impurities will dictate the most efficient and effective purification strategy. This compound is typically a liquid at room temperature, which influences the choice of techniques.
Decision-Making Flowchart for Purification
The following diagram outlines a logical approach to selecting a purification method based on the initial analysis of your crude product.
Caption: Decision tree for selecting a purification method.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route (e.g., Suzuki coupling). However, common impurities include:
-
Unreacted Starting Materials: Such as the boronic acid and halide precursors used in a Suzuki coupling.[1]
-
Homocoupling Products: Biphenyls formed from the coupling of two identical starting material molecules.
-
Oxidation Product: The aldehyde functional group is susceptible to air oxidation, forming the corresponding 4-Fluoro-[1,1'-biphenyl]-3-carboxylic acid. This is a very common issue with aldehydes.[2]
-
Residual Catalyst: Palladium catalysts from cross-coupling reactions can often contaminate the product.
Q2: My aldehyde seems to be degrading on silica gel during column chromatography. Why is this happening and what can I do?
A2: This is a known issue. Standard silica gel is slightly acidic, which can catalyze the oxidation of the aldehyde to the carboxylic acid or other decomposition pathways.[2][3]
-
Mitigation Strategy 1: Deactivation. Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in your column solvent. Swirl the slurry well before packing the column.
-
Mitigation Strategy 2: Alternative Stationary Phase. If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.[3]
-
Mitigation Strategy 3: Speed. Do not let the compound sit on the column for an extended period. Run the chromatography efficiently and quickly.
Q3: What is the best way to store the purified product to ensure its stability?
A3: To prevent oxidation and degradation, store the purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial.[4] For long-term storage, refrigeration at 2-8°C is recommended.
Q4: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis?
A4: A good starting point for aromatic aldehydes is a mixture of a non-polar and a moderately polar solvent. Based on similar structures, we recommend the systems in the table below.[1][5] The goal is to achieve an Rf value for your product of approximately 0.3-0.4 to ensure good separation on a column.[3]
| Solvent System (v/v) | Polarity | Expected Rf (Product) | Comments |
| 10% Ethyl Acetate / Hexanes | Low | ~0.2-0.3 | Good starting point for most biphenyls. |
| 20% Ethyl Acetate / Hexanes | Medium | ~0.4-0.5 | Increase polarity if Rf is too low. |
| 30% Dichloromethane / Hexanes | Low-Medium | ~0.3-0.4 | Good alternative to ethyl acetate systems. |
Section 3: Troubleshooting Guides
Flash Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | 1. Solvent system is too non-polar. 2. Compound may have decomposed/adsorbed irreversibly to the silica. | 1. Gradually increase the polarity of the mobile phase (e.g., from 10% to 20% EtOAc/Hexane). 2. If decomposition is suspected, try deactivating the silica gel with triethylamine or switch to an alumina column.[3] |
| Poor separation between product and impurity. | 1. Solvent system is too polar, eluting everything together. 2. The polarity of the product and impurity are very similar. | 1. Decrease the polarity of the mobile phase. 2. Try a different solvent system (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Hexanes). Sometimes changing solvent components, even with similar polarity, alters selectivity. |
| Streaking or tailing of spots on TLC. | 1. Compound is acidic (e.g., carboxylic acid impurity) or basic. 2. Overloading of the column or TLC plate. 3. Compound is not stable on silica. | 1. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. 2. Ensure the sample is loaded in a concentrated, narrow band.[6] 3. See FAQ Q2 regarding silica gel stability. |
| Product elutes as a very broad band. | 1. Poor column packing. 2. Sample was loaded in too large a volume of solvent. | 1. Ensure the column is packed uniformly without air bubbles, using the wet slurry method is often best.[6] 2. Dissolve the crude product in the minimum amount of solvent (ideally the mobile phase) before loading.[6] |
Recrystallization / Crystallization
Although the target compound is a liquid, these troubleshooting steps are relevant if you are attempting to crystallize it at low temperatures or remove solid impurities.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Choose a solvent with a lower boiling point.[4] 2. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Avoid placing a hot flask directly into ice.[7] 3. Attempt to remove some impurities by another method (e.g., a quick silica plug filtration) first. |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal.[8] 3. Try a different solvent or a binary solvent system. |
| Crystallization is too rapid, possibly trapping impurities. | 1. The solution is too concentrated or cooling too fast. | 1. Re-heat the solution and add a small amount of additional solvent (1-2 mL) to slightly decrease saturation.[7] 2. Insulate the flask to ensure slow cooling. |
| Low recovery of the purified product. | 1. Too much solvent was used initially. 2. The compound has significant solubility in the cold solvent. | 1. Concentrate the mother liquor (the leftover solution after filtration) and cool it to obtain a second crop of crystals.[7] 2. Ensure the final cooling is done at the lowest practical temperature (e.g., ice-water bath). |
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is the most recommended method for purifying this compound.
Workflow for Optimizing Flash Chromatography
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Purification of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Topic: Recrystallization solvents for 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Product ID: 4'-Fluoro-3-formylbiphenyl (CAS: 164334-74-1) Physical State Warning: This compound often isolates as a viscous oil or low-melting solid (Melting Point near or slightly above RT).[1][2][3] Standard high-temperature recrystallization frequently leads to "oiling out."[1][2][3]
Part 1: Solvent Selection Strategy
The "Why" Behind the Chemistry: Purifying this compound requires balancing the lipophilicity of the biphenyl core with the polarity of the aldehyde handle.[1][2] Because the fluorine atom exerts a strong electronic effect without significantly increasing polarity, the molecule behaves similarly to the parent biphenyl-3-carbaldehyde but with lower lattice energy (lower melting point).[1][2][3]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Primary Use Case | Mechanism of Action |
| Hexanes / Ethyl Acetate | 95:5 to 90:10 | Primary Choice | The compound is highly soluble in EtOAc but sparingly soluble in cold Hexanes.[1][2][3] The small amount of EtOAc keeps it in solution while hot, while Hexanes force precipitation upon cooling.[2][3] |
| Ethanol / Water | 80:20 | Polar Impurities | Best for removing inorganic salts or boronic acid residues from Suzuki couplings.[1][2] Water acts as the anti-solvent.[2] Requires cooling to -20°C.[1][2][3] |
| Pentane | 100% | Trituration | Used to "wash" the crude oil.[1][2] Pentane dissolves non-polar impurities (like bis-phenyls) while inducing the oil to solidify into a lattice.[1][2] |
| Methanol | 100% | Low-Temp Cryst. | Dissolve at RT, then freeze at -20°C. Methanol is excellent for growing X-ray quality crystals of low-melting aromatics.[1][2][3] |
Part 2: Troubleshooting & FAQs
Q1: I dissolved my crude product in hot solvent, but upon cooling, it formed a separate oily layer at the bottom instead of crystals. What happened? Diagnosis: This is "Oiling Out." It occurs when the temperature where the compound becomes insoluble (saturation point) is higher than the compound's melting point.[2] The Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a Seed Crystal: If you have any solid material, add a speck at the interface of the cooling solution.[2]
-
Use the "Cloud Point" Method: Keep the solution warm. Add the anti-solvent (e.g., Hexane) dropwise just until the solution turns cloudy.[3] Stop immediately. Let it cool very slowly.
-
Vigorous Stirring: Sometimes, rapid stirring during cooling can force the oil droplets to collide and nucleate into a solid.[2]
Q2: My product is a yellow oil after workup. Is it impure? Answer: Not necessarily.[1][2] this compound has a low melting point.[1][2][3] Small amounts of solvent or impurities (like rotational isomers) can depress the melting point below room temperature. Protocol to Solidify:
-
Dissolve the oil in a minimal amount of Pentane or cold Hexane .[2]
-
Place the flask in a dry ice/acetone bath (-78°C) or a standard freezer (-20°C).
-
Scratch the side of the glass flask with a glass rod to induce nucleation.[2]
Q3: The crystals are grey/black.[2] How do I remove the color? Diagnosis: Palladium contamination (from Suzuki coupling). The Fix:
-
Dissolve the crude solid in warm Ethyl Acetate .
-
Add Activated Charcoal (5-10 wt%) or Silica Thiol scavengers.[1][2]
-
Stir for 30 minutes at 50°C.
-
Proceed with recrystallization using the Hexane/EtOAc system.[2]
Part 3: Optimized Purification Protocol
Objective: Purify 5.0 g of crude brown oil/solid to >98% purity.
Step 1: Palladium Removal (Pre-treatment) [1][2][3]
-
Dissolve crude material in 25 mL Ethyl Acetate.
-
Add 0.5 g Activated Charcoal. Stir at 50°C for 30 mins.
-
Filter through Celite.[1][2] Evaporate solvent to yield a yellow oil.[1][2][4]
Step 2: Crystallization
-
Transfer the yellow oil to a clean Erlenmeyer flask.
-
Add Hexanes (20 mL) and heat to reflux (60°C).
-
Note: The oil may not dissolve fully.[2]
-
-
Add Ethyl Acetate dropwise through the top of the condenser until the oil just dissolves into a clear yellow solution.
-
Remove from heat.[1][2] Let the flask cool to Room Temperature (RT) undisturbed.
-
Critical Step: If oil droplets form, reheat and add 1-2 mL more Ethyl Acetate.
-
Once at RT, place in a -20°C freezer overnight.
-
Filter the resulting white/pale-yellow needles rapidly (cold filtration) and wash with cold Pentane .[1][2]
Part 4: Workflow Visualization
The following diagram illustrates the decision logic for purifying this specific low-melting biphenyl derivative.
Caption: Logic flow for the purification of this compound, addressing physical state variations and palladium contamination.
References
-
Organic Syntheses. Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Org.[1][2][5] Synth. 1998, 75,[2][3] 53. (Establishes Hexane/EtOAc protocols for biphenyl aldehyde analogs). [Link]
-
National Institute of Standards and Technology (NIST). [1,1'-Biphenyl]-4-carboxaldehyde Properties.[1][2][3] (Reference for solubility and melting point trends in biphenyl aldehydes). [Link][1][2][3]
-
University of Rochester. Tips and Tricks: Recrystallization Solvents. (General guide for "oiling out" phenomena in aromatic aldehydes). [Link]
Sources
- 1. 4'-Fluoro-(1,1'-biphenyl)-4-carbaldehyde | C13H9FO | CID 1392550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. EP1313690B1 - Method of producing fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
Technical Support Center: Handling & Storage of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
[1]
Subject: Prevention and Remediation of Autoxidation in Biphenyl Aldehydes Compound: 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: 164334-74-1) Support Level: Tier 3 (Advanced Chemical Handling)
The Core Issue: Aldehyde Autoxidation
Why is my reagent degrading? Aldehydes, particularly electron-rich or conjugated systems like 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, are highly susceptible to radical autoxidation . This is a spontaneous reaction with atmospheric oxygen that converts the aldehyde functionality (-CHO) into a carboxylic acid (-COOH).
The Diagnostic Paradox
-
The Reagent: This compound is typically a viscous liquid or low-melting oil at room temperature (due to the meta-substitution pattern disrupting crystal packing).
-
The Symptom: Users often report the appearance of white crystalline solids suspended in the oil or crusting around the cap.
-
The Reality: These crystals are not the product "crashing out" due to cold; they are the carboxylic acid impurity (4'-fluoro-[1,1'-biphenyl]-3-carboxylic acid), which has a significantly higher melting point due to hydrogen bonding dimerization.
Mechanism of Degradation
The degradation follows a radical chain mechanism initiated by light or trace metals.
Figure 1: Radical autoxidation pathway converting liquid aldehyde to solid carboxylic acid.
Troubleshooting & Diagnostic Guide
Use this workflow to determine the integrity of your reagent before use in sensitive applications (e.g., Suzuki coupling).
Figure 2: Decision tree for handling degraded reagents.
Quantitative Diagnostics (NMR)
If visual inspection is ambiguous, use 1H-NMR (CDCl3) to quantify purity.
| Signal Type | Chemical Shift (δ) | Diagnostic Feature |
| Aldehyde (-CHO) | 10.0 - 10.2 ppm | Sharp singlet. Integration = 1H (Reference). |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 ppm | Broad singlet. Disappears with D₂O shake. |
| Aromatic Region | 7.0 - 8.0 ppm | Shifts slightly downfield in the acid impurity. |
Remediation Protocols
Do not discard oxidized material. The aldehyde can be recovered with high efficiency.
Protocol A: Rapid Acid Removal (The "Wash" Method)
Best for: Minor oxidation (<10% acid solid observed).
-
Dissolution: Dissolve the impure oil in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL solvent per 1 g compound).
-
Extraction: Transfer to a separatory funnel.
-
Wash: Wash the organic layer twice with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .
-
Chemistry: The NaHCO₃ deprotonates the carboxylic acid (R-COOH → R-COO⁻Na⁺), rendering it water-soluble. The aldehyde remains in the organic layer.
-
-
Rinse: Wash the organic layer once with brine.
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Verify: Check 1H-NMR. The broad peak >11 ppm should be absent.
Protocol B: Bisulfite Adduct Purification (Deep Cleaning)
Best for: Heavily oxidized material or when high purity (>99%) is required.
-
Adduct Formation: Dissolve crude aldehyde in a minimal amount of Ethanol. Add excess saturated aqueous Sodium Bisulfite (NaHSO₃) . Shake vigorously.
-
Observation: A voluminous white precipitate (the bisulfite adduct) will form.
-
-
Filtration: Filter the solid adduct. Wash with Ethanol and Ether.[1]
-
Note: The impurities (acid, dimers) remain in the filtrate. The solid is your protected aldehyde.
-
-
Regeneration: Suspend the solid adduct in DCM. Add 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) and stir until the solid dissolves.
-
Isolation: Separate the organic layer, dry over MgSO₄, and evaporate.
Prevention & Storage Guidelines
To prevent recurrence, strict adherence to the "Inert Barrier" principle is required.
| Parameter | Recommendation | Rationale |
| Atmosphere | Argon or Nitrogen | Displaces oxygen. Argon is preferred (heavier than air) for long-term storage in vials. |
| Temperature | -20°C (Freezer) | Slows radical propagation kinetics. |
| Container | Amber Glass with Teflon-lined Cap | Amber glass blocks UV light (radical initiator). Teflon prevents leaching/oxygen permeation. |
| Handling | Glovebox or Schlenk Line | Avoid opening the bottle to air. Use a syringe through a septum if possible. |
Frequently Asked Questions (FAQ)
Q: I bought this as a solid, but it melted on the bench. Is it ruined? A: No. 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde is a meta-substituted biphenyl, which disrupts crystal packing. Its melting point is likely near room temperature. If it is a clear oil, it is pure. If it contains white suspended solids, it is oxidizing.
Q: Can I distill this compound to purify it? A: Distillation is not recommended for routine purification. Biphenyl aldehydes have high boiling points (>300°C at atm). High heat can accelerate decomposition or polymerization. Protocol A (Acid Wash) is safer and more effective.
Q: Why does the Suzuki coupling yield drop when the aldehyde is old? A: Stoichiometry mismatch. If 10% of your aldehyde has converted to acid, you are under-loading the reaction. Furthermore, the carboxylic acid can poison sensitive Palladium catalysts or consume the base required for the Suzuki cycle.
References
-
Sigma-Aldrich. 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde Product Sheet. (confirming physical state and handling). Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for aldehyde purification via bisulfite). Link
-
McNally, A., et al. (2023). Light-induced autoxidation of aldehydes. Royal Society of Chemistry. (Mechanism of radical degradation). Link
-
BenchChem. Best practices for handling and storing volatile aldehyde standards. (Storage protocols).[2][3][4][5] Link
Technical Support Center: Suzuki-Miyaura Coupling for Biphenyl Aldehyde Synthesis
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process scientists encountering challenges in the synthesis of biphenyl aldehydes. The presence of a reactive aldehyde functionality introduces specific challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven answers to common problems, explaining the chemical principles behind each troubleshooting step.
Section 1: Foundational Issues & Reaction Setup
Q1: My Suzuki-Miyaura reaction to form a biphenyl aldehyde is not starting or shows very low conversion. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails to initiate, the root cause often lies in the fundamental setup and reagent quality. Before delving into more complex variables, meticulously review the following:
-
Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is a primary cause of failure. Oxygen oxidizes the Pd(0) catalyst to an inactive Pd(II) species and can also promote undesirable homocoupling of your boronic acid starting material.[1]
-
Best Practice: Ensure all solvents are thoroughly degassed using a "freeze-pump-thaw" technique (at least three cycles) or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes.[2] Assemble your reaction glassware hot from the oven under a positive pressure of inert gas to exclude atmospheric oxygen and moisture.[3]
-
-
Reagent Purity:
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to dehydration, forming cyclic boroxine anhydrides, and can undergo protodeboronation, especially if stored improperly.[4] Boroxines are often less reactive, and protodeboronation results in the loss of your nucleophile.[5][6] It is often best to use fresh, high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters).
-
Aryl Halide: Ensure your aryl halide is pure and free from contaminants that could act as catalyst poisons. The reactivity order for the halide is I > Br > OTf >> Cl.[7] If using a less reactive aryl chloride, a more specialized, electron-rich catalyst system is typically required.[8]
-
Solvent Purity: Peroxides in ether-based solvents like THF or dioxane will rapidly deactivate the palladium catalyst.[2] Always use freshly distilled or inhibitor-free, anhydrous solvents from a reliable source.[3]
-
-
Catalyst Integrity:
-
Pre-catalyst vs. Active Catalyst: Remember that most palladium sources, such as Pd(OAc)₂, are pre-catalysts that must be reduced in situ to the active Pd(0) species. This reduction is typically performed by a phosphine ligand. If this reduction is inefficient, the catalytic cycle will not begin. Using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be a more reliable option, although it must be handled under inert conditions.[3]
-
Q2: I'm observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A2: The precipitation of palladium black is a visual indicator of catalyst decomposition and a common reason for stalled reactions.[9] The active catalyst is a soluble, ligated Pd(0) complex. When this complex loses its stabilizing ligands, the palladium atoms agglomerate and precipitate out of solution as inactive metallic palladium.
Causes and Solutions:
-
Inadequate Ligand-to-Palladium Ratio: The most common cause is an insufficient amount of phosphine ligand to stabilize the Pd(0) center throughout the catalytic cycle.
-
Solution: Increase the ligand-to-palladium ratio. For a pre-catalyst like Pd(OAc)₂, a common starting point is a Pd:Ligand ratio of 1:2 to 1:4.
-
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be sensitive to oxidation.
-
Solution: Ensure rigorous inert atmosphere techniques are used.[2]
-
-
High Temperatures: Excessive heat can accelerate ligand dissociation and catalyst decomposition.
-
Solution: If possible, run the reaction at the lowest effective temperature. Modern, highly active catalysts often allow for lower reaction temperatures (e.g., 60-80 °C instead of >100 °C).[10]
-
-
Poor Solvent Choice: The catalyst complex may have poor solubility in the chosen solvent, leading to precipitation.
-
Solution: Ensure your solvent system (e.g., Dioxane/water, Toluene/water, DMF) is appropriate for all components, including the catalyst complex.
-
Section 2: Optimizing for Aldehyde-Containing Substrates
Q3: My yield is low, and I suspect my aldehyde functional group is causing problems. How should I adjust my choice of base?
A3: This is a critical consideration. The aldehyde group is sensitive to both strong bases and nucleophiles. The base in a Suzuki-Miyaura coupling plays a crucial role in activating the boronic acid for transmetalation, but its choice is a trade-off between reactivity and substrate compatibility.[10][11][12]
-
The Problem with Strong Bases: Strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) can promote undesirable side reactions with your aldehyde, such as:
-
Aldol Condensation: Self-condensation of the biphenyl aldehyde product or reaction with other enolizable carbonyls.
-
Cannizzaro Reaction: Disproportionation of the aldehyde to an alcohol and a carboxylic acid, especially at higher temperatures.
-
-
Recommended Bases for Aldehyde Substrates:
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are excellent choices. They are sufficiently basic to facilitate the catalytic cycle but generally mild enough to not interfere with the aldehyde. Cs₂CO₃ is more soluble in organic solvents and often gives superior results.
-
Phosphates: K₃PO₄ is another widely used mild base that is highly effective, particularly in polar aprotic solvents like dioxane or DMF.[13]
-
Fluorides: In some cases, anhydrous potassium fluoride (KF) can be used, especially when other functional groups in the molecule are base-sensitive.[12]
-
Table 1: Base Selection Guide for Aldehyde Substrates
| Base | Strength | Common Solvents | Notes & Cautions |
| K₃PO₄ | Moderate | Dioxane, Toluene, DMF | Excellent general-purpose choice. Good solubility and reactivity.[13] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Standard, cost-effective choice. Requires water for solubility/activity. |
| Cs₂CO₃ | Moderate | Dioxane, Toluene, DMF | Higher solubility in organic solvents can improve reaction rates. |
| KF | Weak | THF, Dioxane | Useful for highly base-sensitive substrates. May require higher temperatures.[12] |
| NaOH, KOH | Strong | Alcohols, H₂O | Not Recommended. High risk of aldol and other side reactions. |
| NaOtBu | Strong | THF, Dioxane, Toluene | Not Recommended. High risk of side reactions with the aldehyde. |
Q4: Which palladium catalyst and ligand combination is best suited for synthesizing a biphenyl aldehyde?
A4: The choice of catalyst system is paramount, especially when dealing with electronically demanding or sterically hindered substrates. The aldehyde group is electron-withdrawing, which can make the aryl halide partner more reactive towards oxidative addition but may require specific ligands for efficient reductive elimination.
-
For Aryl Bromides/Iodides:
-
Pd(PPh₃)₄ (Tetrakis): This is a classic, reliable Pd(0) catalyst. It often works well for simple, unhindered aryl bromides and iodides. However, it can be thermally sensitive.
-
Pd(dppf)Cl₂: This is an excellent, robust Pd(II) pre-catalyst. The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the catalyst, often preventing palladium black formation. It is a highly recommended starting point.
-
-
For More Challenging Aryl Chlorides or Sterically Hindered Substrates:
-
Buchwald Ligands: A new generation of bulky, electron-rich dialkylbiaryl phosphine ligands developed by Stephen Buchwald's group has revolutionized Suzuki couplings.[14] Ligands like SPhos , XPhos , and RuPhos , when used with a palladium source like Pd(OAc)₂ or as pre-formed G2, G3, or G4 pre-catalysts, are exceptionally active.[3] They can couple challenging aryl chlorides at low catalyst loadings and temperatures.[8][15]
-
Experimental Protocol: General Procedure for Biphenyl Aldehyde Synthesis
-
Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), and the palladium catalyst system (e.g., Pd(dppf)Cl₂, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) and a small amount of degassed water (if using a carbonate base) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture with stirring in a pre-heated oil bath to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 3: Identifying and Mitigating Side Reactions
Q5: My main impurity is the starting boronic acid that has been converted back to an arene (protodeboronation). What causes this and how can I stop it?
A5: Protodeboronation is a major competing side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[5] This reaction is often catalyzed by the base and can be accelerated by the palladium complex itself.[6][16]
Key Causes and Mitigation Strategies:
-
Excess Water and Base: The reaction is often base-catalyzed and involves protonolysis.[5][6]
-
Solution: Use the minimum amount of base and water necessary to promote the reaction. Using anhydrous conditions with a base like KF can sometimes help.[12]
-
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid spends more time in the basic reaction mixture, increasing the likelihood of protodeboronation.
-
Electron-Withdrawing Groups: Boronic acids with strong electron-withdrawing groups are often more susceptible to protodeboronation.
Q6: I am getting significant amounts of homocoupled products (biaryl from the aryl halide or biaryl from the boronic acid). How do I minimize this?
A6: Homocoupling is another common side reaction that consumes starting materials and complicates purification.[1]
-
Boronic Acid Homocoupling: This is typically caused by the presence of oxygen, which facilitates an oxidative dimerization of the boronic acid.
-
Solution: The most critical factor is rigorous degassing and maintaining a strict inert atmosphere.[1]
-
-
Aryl Halide Homocoupling: This can occur through various pathways, sometimes involving the palladium catalyst.
-
Solution: Ensure the stoichiometry is correct. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help ensure the palladium complex preferentially reacts with it after the initial oxidative addition. Also, check the purity of your aryl halide.
-
Section 4: Mechanistic Insights & Advanced Troubleshooting
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle. Understanding this mechanism is crucial for diagnosing which step may be failing in your experiment. The three main phases are: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][18]
Caption: A step-by-step workflow for troubleshooting failed Suzuki-Miyaura reactions.
References
-
Wikipedia. Protodeboronation. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
MDPI. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Royal Society of Chemistry. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. [Link]
-
Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]
-
ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Royal Society of Chemistry. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
ACS Publications. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics. [Link]
-
PMC. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Temperature for 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature. The synthesis of these biphenyl derivatives, often through Suzuki-Miyaura cross-coupling, is highly sensitive to temperature, which can significantly impact yield, purity, and the overall success of the reaction.[1][2] This resource aims to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound derivatives, with a focus on temperature-related solutions.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired this compound derivative, or it has not proceeded at all. How can I troubleshoot this?
Answer: Low or non-existent yield is a frequent challenge and can often be traced back to suboptimal reaction temperature.[3] Here’s a systematic approach to diagnosing and resolving the issue:
-
Insufficient Temperature: Many Suzuki-Miyaura couplings require heating to overcome the activation energy barrier.[3] If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), a cautious and incremental increase may be necessary.[3][4] However, be aware that excessive heat can lead to catalyst decomposition and unwanted side reactions.[3]
-
Catalyst Activity: The palladium catalyst's activity is highly temperature-dependent. Some catalysts require a specific temperature range to become fully active. Consult the literature for the optimal temperature for your specific palladium catalyst and ligand system.
-
Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] This will help you determine if the reaction is slow and needs more time or a higher temperature, or if it has stalled completely.
Experimental Protocol: Temperature Screening for Yield Optimization
-
Setup: Prepare several small-scale reactions in parallel, each with the same concentration of reactants, catalyst, ligand, and base.
-
Temperature Gradient: Set each reaction to a different temperature, for example, 60 °C, 80 °C, 100 °C, and 120 °C.[1]
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction and analyze it by TLC or LC-MS to determine the conversion to the product.
-
Analysis: Compare the yields at different temperatures and time points to identify the optimal temperature range for your specific substrates.
Issue 2: Formation of Impurities and Side Products
Question: My reaction is producing the desired product, but it is contaminated with significant amounts of impurities. Could the reaction temperature be the cause?
Answer: Yes, incorrect reaction temperature is a primary contributor to the formation of byproducts. The two most common temperature-influenced side reactions in Suzuki-Miyaura couplings are homocoupling and dehalogenation.
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Elevated temperatures can sometimes promote homocoupling, especially if the cross-coupling reaction is slow.
-
Dehalogenation: In this process, the halogen atom on your starting material is replaced by a hydrogen atom.[7] This is often mediated by palladium-hydride species, the formation of which can be influenced by temperature.[7] Electron-deficient aryl halides are particularly susceptible to this side reaction.[7]
Troubleshooting Steps:
-
Lower the Temperature: If you observe significant byproduct formation, try running the reaction at a lower temperature. This can often slow down the side reactions more than the desired cross-coupling.
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can have a profound effect on minimizing side reactions. Some ligand systems are more robust and less prone to promoting side reactions at elevated temperatures.
-
Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed.[3] Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, which can contribute to catalyst deactivation and an increase in side reactions.[3]
Data Presentation: Effect of Temperature on Product Purity
| Reaction Temperature (°C) | Desired Product Yield (%) | Homocoupling Impurity (%) | Dehalogenation Impurity (%) |
| 60 | 45 | 2 | 1 |
| 80 | 85 | 5 | 3 |
| 100 | 70 | 15 | 8 |
| 120 | 55 | 25 | 15 |
This is example data and will vary based on specific reaction conditions.
Issue 3: Catalyst Decomposition
Question: I observed the formation of a black precipitate (palladium black) in my reaction mixture, and the reaction has stopped. What is happening?
Answer: The formation of palladium black is a clear indication of catalyst decomposition. The active Pd(0) species has aggregated and precipitated out of the solution, rendering it inactive.[8] Elevated temperatures are a common cause of this phenomenon.[8]
Preventative Measures:
-
Avoid Excessive Heat: Do not overheat the reaction mixture.[3] The optimal temperature is a balance between a reasonable reaction rate and catalyst stability.
-
Ligand-to-Palladium Ratio: Ensure you are using an appropriate ligand-to-palladium ratio.[3] An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and more susceptible to aggregation.[3]
-
Choice of Ligand: Some ligands are better at stabilizing the palladium catalyst at higher temperatures than others. If you are consistently observing catalyst decomposition, consider screening different ligands.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for optimizing the synthesis of this compound derivatives via Suzuki-Miyaura coupling?
A1: A good starting point for many Suzuki-Miyaura reactions is between 80 °C and 100 °C.[8][9] However, the optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent being used.[1][10] It is always recommended to perform a small-scale temperature screening experiment to determine the ideal conditions for your particular system.[1]
Q2: Can the reaction be run at room temperature?
A2: While some highly reactive substrates and specialized catalyst systems can facilitate Suzuki-Miyaura couplings at room temperature, it is generally not the case for the synthesis of more complex molecules like this compound derivatives.[11][12] In most instances, thermal energy is required to drive the reaction to completion in a reasonable timeframe.
Q3: How does the choice of solvent affect the optimal reaction temperature?
A3: The solvent plays a crucial role in determining the effective reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Common solvents for Suzuki-Miyaura reactions and their boiling points include:
-
Toluene: 111 °C
-
Dioxane: 101 °C
-
N,N-Dimethylformamide (DMF): 153 °C
The choice of solvent can also influence the solubility of the reactants and the stability of the catalyst, all of which can impact the optimal temperature.
Q4: Are there any concerns about the thermal stability of this compound itself?
A4: While biphenyl structures are generally quite stable, the aldehyde functional group can be susceptible to oxidation or other degradation pathways at very high temperatures, especially in the presence of air.[13] It is good practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[3] Studies on similar aromatic aldehydes have shown that degradation can occur at elevated temperatures.[13]
Visualization of the Experimental Workflow
The following diagram illustrates a typical workflow for optimizing the reaction temperature for the synthesis of this compound derivatives.
Caption: Workflow for Temperature Optimization.
References
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Accessed February 17, 2026.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Accessed February 17, 2026.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Accessed February 17, 2026.
- Alacid, M., & Nájera, C. (2017).
- CovaSyn. Optimizing Suzuki Coupling Reactions. Accessed February 17, 2026.
- Benchchem.
- ResearchGate. Temperature effect on coupling reaction. Accessed February 17, 2026.
- Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling. Accessed February 17, 2026.
- SSRN.
- MDPI.
- Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Accessed February 17, 2026.
- Design of Experiment Optimisation of the Suzuki Cross- Coupling: A Synthesis of Biphenyl, Catalysed by Palladium Tetrakis,
- ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. Accessed February 17, 2026.
- OICC Press.
- PMC. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Accessed February 17, 2026.
- PMC. Cationic Palladium(II)
- MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Accessed February 17, 2026.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Accessed February 17, 2026.
- PMC. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Accessed February 17, 2026.
- ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- FULIR.
- Andrew G Myers Research Group. The Suzuki Reaction. Accessed February 17, 2026.
- CORE. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Accessed February 17, 2026.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Accessed February 17, 2026.
- Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Accessed February 17, 2026.
- ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... Accessed February 17, 2026.
- ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. Accessed February 17, 2026.
- ResearchGate. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Accessed February 17, 2026.
- ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Accessed February 17, 2026.
- PMC. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Accessed February 17, 2026.
- Sigma-Aldrich. 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | 164334-74-1. Accessed February 17, 2026.
- PubMed. Laboratory investigation of the thermal degradation of a mixture of hazardous organic compounds. 1. Accessed February 17, 2026.
- ScienceDirect. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Accessed February 17, 2026.
- PMC - PubMed Central.
- RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Accessed February 17, 2026.
- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Accessed February 17, 2026.
- ACS Omega. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Accessed February 17, 2026.
- PMC. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Accessed February 17, 2026.
- Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Accessed February 17, 2026.
- ResearchGate. Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials | Request PDF. Accessed February 17, 2026.
- SpringerLink. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Accessed February 17, 2026.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. oiccpress.com [oiccpress.com]
- 12. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to Handling Moisture-Sensitive Fluorinated Biphenyl Aldehydes
Introduction
Fluorinated biphenyl aldehydes are a critical class of building blocks in modern drug discovery and materials science. Their unique electronic properties, conferred by the fluorine substituents, make them invaluable for modulating the physicochemical and biological characteristics of target molecules.[1] However, their utility is often shadowed by a significant experimental challenge: moisture sensitivity.
This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals. It is designed to offer not just procedural instructions, but also a deep, mechanistic understanding of the issues arising from moisture exposure and to provide field-proven solutions for overcoming them.
Frequently Asked Questions (FAQs)
Q1: I've noticed my fluorinated biphenyl aldehyde, which is normally a free-flowing solid, has become clumpy and "wet." What is happening?
A1: This is a classic sign of moisture absorption.[2] Aldehydes can react with water in a reversible nucleophilic addition reaction to form a geminal diol, also known as a hydrate.[3] This process can alter the physical state of your compound, leading to clumping or even deliquescence (dissolving in the absorbed water).[2]
The presence of electron-withdrawing fluorine atoms on the biphenyl scaffold can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially influencing the equilibrium of this reaction.
Mechanism of Hydrate Formation:
Caption: Reversible reaction of an aldehyde with water to form a hydrate.
Q2: My reaction yields are inconsistent when using fluorinated biphenyl aldehydes. Could moisture be the culprit?
A2: Absolutely. Moisture can negatively impact your reactions in several ways:
-
Inaccurate Stoichiometry: If your aldehyde has absorbed a significant amount of water, the mass you weigh out will not be the true mass of the aldehyde, leading to incorrect molar ratios in your reaction setup.[2]
-
Side Reactions: The aldehyde hydrate may have different reactivity compared to the free aldehyde, potentially leading to undesired side products or a complete halt of the desired reaction.
-
Catalyst Deactivation: In many catalytic reactions, particularly those involving transition metals, water can act as a poison to the catalyst, reducing its activity and leading to lower yields.
Q3: I suspect my fluorinated biphenyl aldehyde has been compromised by moisture. How can I confirm this and can I salvage the material?
A3: You can use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the hydrate.[3] In the ¹H NMR spectrum, the aldehyde proton typically appears around 9.5-10.5 ppm. The methine proton of the hydrate will appear further upfield, often between 5.5 and 6.5 ppm.[4]
Salvaging the material is often possible by rigorously drying it. For solid compounds, drying under high vacuum for several hours is a common practice.[2] For solutions, azeotropic distillation is an effective method.[5] This involves dissolving the compound in a solvent like toluene and then removing the solvent under reduced pressure. The toluene forms an azeotrope with water, effectively removing it. This process is typically repeated three times for highly water-sensitive reactions.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Inconsistent reaction yields | Variable moisture content in the aldehyde or solvent. | Implement rigorous drying protocols for both the aldehyde and the solvent (see protocols below).[6] Run a control reaction with a fresh, unopened bottle of the aldehyde.[6] |
| Formation of a white precipitate in the reaction mixture | Reaction of moisture with a reagent (e.g., organometallic) or the aldehyde itself. | Ensure all glassware is flame- or oven-dried immediately before use.[7][8] Use anhydrous solvents and transfer them via syringe or cannula under an inert atmosphere.[6][9] |
| Difficulty in achieving a stable weight on the analytical balance | The compound is actively absorbing moisture from the air. | Work quickly when weighing.[2] Use a container with a small opening to minimize exposure.[2] If possible, weigh the compound in a glovebox with a controlled, low-humidity atmosphere.[2] |
| Broad or unexpected peaks in NMR spectrum | Presence of both the aldehyde and its hydrate form. | Re-dry the sample under high vacuum and acquire a new spectrum. The presence of both species can also be influenced by the solvent and pH.[3] |
Experimental Protocols
Protocol 1: Handling and Weighing of Moisture-Sensitive Aldehydes
This protocol outlines the best practices for handling and weighing moisture-sensitive fluorinated biphenyl aldehydes to minimize exposure to atmospheric moisture.
Workflow for Handling Moisture-Sensitive Aldehydes:
Caption: Workflow for handling moisture-sensitive aldehydes.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware (spatulas, weighing boats, flasks) is thoroughly dried in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum.[8] Allow the glassware to cool to room temperature in a desiccator over a drying agent like Drierite (anhydrous calcium sulfate).
-
Inert Atmosphere: If available, perform all manipulations in a glovebox with a dry nitrogen or argon atmosphere.[9] If a glovebox is not available, work quickly and efficiently in a fume hood with low ambient humidity.
-
Weighing:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Briefly remove the cap from the aldehyde container and quickly transfer the desired amount to the weighing vessel using a dry spatula.
-
Immediately reseal the aldehyde container, purge the headspace with an inert gas if possible, and wrap the cap with parafilm for extra protection.
-
Record the mass of the aldehyde.
-
-
Transfer: Promptly transfer the weighed aldehyde to your reaction flask, preferably under a positive pressure of an inert gas.
Protocol 2: Drying of Reaction Solvents
Even commercially available "anhydrous" solvents can contain trace amounts of water that can be detrimental to moisture-sensitive reactions.[6] Here are methods for drying common organic solvents.
Recommended Drying Agents for Common Solvents:
| Solvent | Recommended Drying Agent(s) | Notes |
| Dichloromethane (DCM) | Calcium hydride (CaH₂), 3Å Molecular Sieves | Simple storage over activated 3Å molecular sieves can provide very dry DCM.[10][11] |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Activated Alumina | Neutral alumina is excellent for rapid drying.[10] Storage over 3Å molecular sieves is also effective over 48-72 hours.[10] |
| Toluene | Sodium/benzophenone, 3Å Molecular Sieves, Silica | Passage over a column of silica or storage over 3Å molecular sieves can yield "super dry" toluene.[11] |
| Acetonitrile | Calcium hydride (CaH₂), 3Å Molecular Sieves | Requires careful handling due to its hygroscopic nature. |
Step-by-Step Methodology (Using a Solvent Purification System):
-
System Preparation: Ensure the solvent purification system (e.g., columns packed with activated alumina) is properly maintained and the drying agents are active.
-
Solvent Collection: Under a positive pressure of an inert gas (argon or nitrogen), collect the desired volume of anhydrous solvent in a flame- or oven-dried flask equipped with a septum.
-
Transfer: Use a dry syringe or cannula to transfer the anhydrous solvent to your reaction flask.[6][9]
Storage and Stability
Proper storage is paramount for maintaining the integrity of fluorinated biphenyl aldehydes.
-
Atmosphere: Always store under a dry, inert atmosphere such as nitrogen or argon.[12][13]
-
Container: Use tightly sealed containers, such as amber glass bottles with PTFE-lined caps.[13]
-
Temperature: Store in a cool, dark place.[13] Refrigeration (2-8 °C) is often recommended.[12]
-
Desiccator: For added protection, store the sealed container inside a desiccator containing a drying agent.[6]
References
- Oreate AI. (2026, January 22).
- University of California, Davis. (n.d.). Using drying agents. Chem 124/125.
- Frontier, A. (2026). Workup: Drying Methods. Department of Chemistry, University of Rochester.
- Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3213.
- BenchChem. (2025). Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. BenchChem.
- Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208–3213.
- Lázaro Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Journal of Organic Chemistry, 75(10), 3208-13.
- Perrin, D. D., & Armarego, W. L. F. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry, 75(10), 5261-5264.
- Perrin, D. D., & Armarego, W. L. F. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry, 75(10), 5261-5264.
- University of Colorado Boulder. (n.d.). Drying Organic Solutions.
- BLDpharm. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde. BLDpharm.
- LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
- Aslam, A. S., et al. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- Lázaro Martínez, J. M., et al. (2010).
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025).
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Ahmed, L., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29045–29059.
- Ahmed, L., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29045–29059.
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Aldehyde Hydrate: Insights From NMR Studies - Oreate AI Blog [oreateai.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Workup [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. 60992-98-5|4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde in Acidic Media
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde. It addresses common stability issues encountered under acidic conditions and offers robust troubleshooting strategies and validated protocols to ensure experimental success and integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
The primary stability concerns stem from the reactivity of the aromatic aldehyde functional group, which is significantly enhanced in the presence of an acid catalyst. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon highly electrophilic.[1][2] This activation can lead to several potential degradation or side-reaction pathways:
-
Acetal or Hemiacetal Formation: If nucleophilic solvents (like methanol, ethanol) or even water are present, they can attack the activated carbonyl to form hemiacetals and subsequently acetals.[2][3][4] This is often the most common and rapid reaction under acidic conditions.
-
Self-Condensation or Polymerization: The activated aldehyde can be attacked by another molecule of the aldehyde (acting as a nucleophile via its enol form), leading to aldol-type condensation products and potentially oligomers or polymers, which may appear as insoluble material.[5]
-
Oxidation: While not directly acid-catalyzed, harsh conditions (elevated temperature, presence of oxidants) can promote the oxidation of the aldehyde to the corresponding 4-fluoro-[1,1'-biphenyl]-3-carboxylic acid.
-
Electrophilic Aromatic Substitution (EAS): Certain strong acids, such as sulfuric acid, can generate electrophiles (e.g., SO₃) that may react with the biphenyl ring system, leading to unintended side products like sulfonic acids.[6]
Q2: My reaction in an alcohol solvent (e.g., methanol, ethanol) is failing, and I see a new, less polar spot on my TLC plate. What is likely happening?
This observation is a classic indicator of acetal formation .[1][3] In an acidic environment, the alcohol solvent acts as a nucleophile, reacting with the protonated aldehyde to form a much less polar acetal. This reaction is an equilibrium process, but it can consume a significant portion of your starting material.[1][3]
Mechanism of Acid-Catalyzed Acetal Formation: The reaction proceeds in two main stages: first, the formation of a hemiacetal, which is then protonated and loses water to form an oxonium ion. This ion is subsequently attacked by a second molecule of alcohol to yield the final acetal product.[1]
Troubleshooting:
-
Switch to an Aprotic Solvent: Use solvents that do not have nucleophilic hydroxyl groups, such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, or Acetonitrile.
-
Ensure Anhydrous Conditions: If water is the nucleophile (forming a hydrate), use a Dean-Stark apparatus or add molecular sieves to remove any water present in the reaction.
-
Protecting Group Strategy: If the aldehyde must be exposed to acidic alcoholic conditions, consider intentionally forming a stable cyclic acetal (e.g., with ethylene glycol) as a protecting group, which can be removed later under different conditions.[7]
Q3: I am observing the formation of an insoluble precipitate or significant baseline material on my TLC. What could be the cause?
This is often indicative of acid-catalyzed self-condensation or polymerization .[5] The high electrophilicity of the protonated aldehyde makes it susceptible to attack by any available nucleophile, including the electron-rich pi system of another aldehyde molecule. This can initiate a chain reaction leading to higher molecular weight oligomers that have poor solubility.
Troubleshooting:
-
Reduce Reaction Temperature: Lowering the temperature will decrease the rate of polymerization more significantly than many desired reactions.
-
Decrease Acid Concentration: Use the minimum amount of acid catalyst required for your primary reaction. High acid concentrations can accelerate unwanted side reactions.
-
Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of degradation products.
-
Slow Addition: If possible, add the aldehyde slowly to a solution containing the other reactants and the acid catalyst to keep its instantaneous concentration low.
Q4: How can I effectively monitor the stability and purity of this compound during my experiments?
A multi-tiered analytical approach is recommended for robust monitoring.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis.[8] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (around 254 nm) typically provides excellent separation and quantification of the parent aldehyde from its potential byproducts.
-
Thin-Layer Chromatography (TLC): An indispensable tool for quick, qualitative, real-time reaction monitoring. It allows you to visualize the consumption of starting material and the appearance of new products or impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or byproducts. Derivatization may be necessary to improve the thermal stability and chromatographic behavior of the aldehyde and its products.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful for structural confirmation and can be used to quantify the ratio of aldehyde to byproducts like acetals in a crude reaction mixture. The aldehyde proton typically appears as a distinct singlet around 9-10 ppm in the ¹H NMR spectrum.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion of Starting Material | Formation of a Stable, Unreactive Intermediate: The aldehyde may have formed a stable hydrate (gem-diol) or hemiacetal with trace water or solvent, which is less reactive than the free aldehyde. | Implement Anhydrous Conditions: Use freshly distilled aprotic solvents. Add molecular sieves (3Å or 4Å) or employ a Dean-Stark trap to actively remove water from the reaction mixture.[1][3] |
| Incompatible Acid Catalyst: The chosen acid may be too strong or too weak, or it might be reacting with other sensitive functional groups in your substrate or reagents. | Screen Different Acid Catalysts: Test a range of Brønsted or Lewis acids (e.g., p-TsOH, CSA, HCl in dioxane, BF₃·OEt₂). A milder acid may be sufficient to catalyze the desired reaction without promoting degradation. | |
| Formation of Multiple Unidentified Byproducts | Electrophilic Aromatic Substitution (EAS): Strong acids like H₂SO₄ or superacids can generate electrophiles that attack the biphenyl rings.[6] The aldehyde is a meta-director, while the fluorine is an ortho-, para-director, leading to a complex mixture of isomers.[10][11] | Use a Non-Nucleophilic, Non-Electrophilic Acid: Switch to acids like HCl (in an aprotic solvent), HBF₄, or trifluoroacetic acid, which are less likely to cause ring substitution.[12][13] |
| Oxidative Degradation: The aldehyde is susceptible to oxidation to the carboxylic acid, especially at elevated temperatures in the presence of air. | Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude oxygen. | |
| Inconsistent Reaction Yields | Variable Purity of Starting Material: The aldehyde may contain impurities (e.g., the corresponding carboxylic acid or alcohol) that interfere with the reaction. | Verify Starting Material Purity: Confirm the purity of this compound by HPLC or NMR before use. If necessary, purify by column chromatography or recrystallization. |
| Sensitivity to Reaction Scale: Side reactions like polymerization can become more pronounced at higher concentrations or larger scales. | Re-optimize at Scale: If scaling up, re-evaluate parameters like heat transfer, addition rates, and mixing efficiency. A slow, controlled addition of a reagent may be necessary at a larger scale. |
Validated Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Analysis
This protocol provides a general method for assessing the purity of this compound and monitoring its degradation.
-
Instrumentation: HPLC system with UV-Vis Detector
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of sample in acetonitrile to a final concentration of ~0.5 mg/mL.
Protocol 2: Standardized Stability Assessment Workflow
This workflow outlines a systematic approach to evaluating the compound's stability under specific acidic conditions.
References
-
Wikipedia contributors. (2024). Acetal. In Wikipedia, The Free Encyclopedia. [Link]
-
NC State University Libraries. (n.d.). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. [Link]
-
Venter, M., et al. (2001). Iron Lewis Acid Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: Unprecedented Formation of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters by a Unique 1,2-Aryl Shift. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2023). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Li, P., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
Ashenhurst, J. (2022). Imines: Properties, Formation, and Reactions. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2025). Formation and Reactions of Acetals. [Link]
-
ResearchGate. (n.d.). The degradation pathway of biphenyl into acetyl-CoA. [Link]
-
Venter, M., et al. (2004). Acid-Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: An Investigation on the Synthesis of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 16.4: Acetal Formation. [Link]
-
Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Dash, A. C., et al. (1984). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions. [Link]
-
PubMed. (2004). Acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate: an investigation on the synthesis of 3-hydroxy-2-arylacrylic acid ethyl esters. [Link]
-
Mok-Ryeon, A., et al. (2007). Acid catalyzed coupling of aromatic aldehydes and methyldiazoacetate––a theoretical mechanistic study. New Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Biphenyl degradation upper pathway. [Link]
-
ResearchGate. (n.d.). Proposed acid-catalyzed conversion of aldehydes to aromatics. [Link]
-
Eawag-BBD. (1998). Biphenyl Degradation Pathway. [Link]
-
ResearchGate. (2025). (PDF) Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). [Link]
-
YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. [Link]
-
Stack Exchange. (2018). Most activated position for Electrophilic addition in substituted biphenyls. [Link]
-
Wikipedia contributors. (2024). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). A quantitative reactivity scale for electrophilic fluorinating reagents. [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
-
National Center for Biotechnology Information. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
ChemEd X. (2020). Grids I: Electrophilic Aromatic Substitution. [Link]
-
Royal Society of Chemistry. (n.d.). Thermometric determination of aromatic aldehydes. [Link]
-
Pearson+. (2024). Biphenyl is two benzene rings joined by a single bond. [Link]
-
Journal of Chemical Education. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of fluorine compound. [Link]
-
University of Canterbury. (n.d.). Methods for Determining Aldehydes in Air. [Link]
Sources
- 1. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 3. Acetal - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate: an investigation on the synthesis of 3-hydroxy-2-arylacrylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage conditions to extend shelf life of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Reference ID: TSC-ALD-FBP3 | Version: 2.1 | Last Updated: 2026-02-18
Product Profile & Chemical Context
-
Compound: 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde[1]
-
Chemical Class: Halogenated Aromatic Aldehyde
-
Primary Vulnerability: Autoxidation (Air), Photolysis (UV Light)
-
Critical Application: Intermediate for Suzuki-Miyaura cross-couplings and reductive aminations in medicinal chemistry.
Note on Isomerism: This guide specifically addresses the isomer where the Fluorine (pos. 4) and Aldehyde (pos.[2][3] 3) substituents are on the same phenyl ring. If you are working with the 4'-fluoro isomer (fluorine on the distal ring), the storage protocols remain identical, though melting points may differ.
Part 1: Core Storage Protocols
To maximize shelf life and maintain >98% purity for sensitive downstream applications, adhere to the "3-Point Isolation" protocol.
1. Thermal Management
-
Standard Storage: Store at 2–8°C (Refrigerator) .
-
Long-Term (>3 months): Store at -20°C (Freezer) .
-
Why? Aromatic aldehydes with electron-withdrawing groups (like Fluorine) have electrophilic carbonyl carbons that are highly reactive. Low temperatures kinetically inhibit the radical chain reactions that lead to autoxidation.
2. Atmospheric Control
-
Requirement: Store under Inert Atmosphere (Argon or Nitrogen) .
-
Best Practice: After every use, backfill the vial with Argon. Argon is heavier than air and forms a more effective "blanket" over the solid/liquid surface than Nitrogen.
-
Seal: Parafilm is insufficient for long-term storage. Use Teflon-lined screw caps or crimp-sealed vials.
3. Photoprotection
-
Requirement: Amber glass vials or aluminum foil wrapping.
-
Why? The biphenyl core extends conjugation, making the molecule a UV chromophore. UV exposure can catalyze the formation of acyl radicals, accelerating the conversion to 4-fluoro-[1,1'-biphenyl]-3-carboxylic acid.
| Parameter | Optimal Condition | Acceptable Limits | Critical Failure Point |
| Temperature | -20°C | 2°C to 8°C | > 25°C (Room Temp) |
| Atmosphere | Argon (Dry) | Nitrogen (Dry) | Ambient Air (Oxygen) |
| Container | Amber Glass + Teflon Liner | Clear Glass + Foil | Plastic (Leaches plasticizers) |
Part 2: Troubleshooting Guide (Q&A)
Q1: My sample has turned from an off-white solid to a yellow oil/gum. Is it usable?
Diagnosis: Autoxidation & Melting Point Depression. The "yellowing" is a classic sign of oxidation. Aromatic aldehydes oxidize to their corresponding carboxylic acids (in this case, 4-fluoro-[1,1'-biphenyl]-3-carboxylic acid) upon exposure to air. This acid impurity acts as a solvent, depressing the melting point of the remaining aldehyde, causing the solid to turn into a sticky gum or oil.
Action Plan:
-
Check NMR: Run a 1H NMR in CDCl3.
-
Aldehyde Peak: Look for a singlet at ~10.0–10.4 ppm .
-
Acid Peak: Look for a broad singlet at ~11.0–13.0 ppm .
-
-
Decision:
-
If Acid < 5%: Use with excess reagent.
-
If Acid > 5%: Purify (See Part 3).
-
Q2: I see a new precipitate forming in my solution during storage.
Diagnosis: Trimerization or Polymerization. While less common in sterically substituted benzaldehydes, long-term storage in concentrated solution can lead to trimerization (forming trioxanes). This is often reversible with acid catalysis, but it complicates accurate dosing.
Action Plan:
-
Always store the compound neat (pure form), not in solution.
-
If in solution, ensure the solvent is anhydrous and free of trace acids.[3]
Q3: The Suzuki coupling yield is low ( < 40%). Could the aldehyde be the issue?
Diagnosis: Pd-Catalyst Poisoning via Acid Contamination. If your aldehyde has oxidized to the carboxylic acid, the acid can coordinate with the Palladium catalyst or alter the pH of the reaction, hindering the transmetallation step.
Action Plan:
-
Wash Step: Dissolve the aldehyde in Diethyl Ether or EtOAc and wash with saturated NaHCO3 solution. This removes the acidic impurity. Dry the organic layer (MgSO4) and concentrate.[4]
-
Re-test: Purity should now be sufficient for coupling.
Part 3: Recovery & Purification Workflows
If your batch has degraded, do not discard it immediately. Use this decision tree to recover the material.
Workflow Visualization: QC and Recovery
Caption: Decision tree for Quality Control and Recovery of oxidized this compound.
Degradation Mechanism (The "Why")
Understanding the degradation helps prevent it. The aldehyde proton is abstracted by a radical initiator (light/oxygen), creating an acyl radical. This reacts with O2 to form a peracid, which then reacts with another aldehyde molecule to create two carboxylic acid molecules.
Caption: Radical chain mechanism converting aldehyde to carboxylic acid.
References
-
Sigma-Aldrich. Product Specification: 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 164334-74-1). Retrieved from
-
TCI Chemicals. Storage Recommendations for Fluorinated Aromatic Aldehydes. Retrieved from
-
BenchChem. Best practices for handling and storing volatile aldehyde standards. Retrieved from
-
Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling. (General handling of biphenyl aldehydes).[3] Retrieved from
Sources
Validation & Comparative
Definitive Guide: 1H NMR Spectrum Analysis of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Executive Summary & Structural Context
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: N/A for specific isomer, generic fluorobiphenyls often used) is a critical biaryl scaffold used in the synthesis of p38 MAP kinase inhibitors and liquid crystalline materials.
In synthetic workflows—typically involving Suzuki-Miyaura cross-coupling—distinguishing this specific regioisomer from its non-fluorinated analogues or positional isomers is a frequent bottleneck.[1] This guide provides a comparative spectral analysis to validate structural integrity, focusing on the diagnostic splitting patterns introduced by the fluorine atom (
Structural Logic & Numbering
To ensure accurate assignment, we define the spin system below. The Fluorine atom at position 4 exerts a strong electronic influence on the ortho (H5) and meta (H3-CHO proton) positions.[1]
[2][3]
Comparative Spectral Analysis
The presence of Fluorine (
Table 1: Target vs. Non-Fluorinated Analog
Solvent: CDCl₃, 400 MHz
| Feature | Target: this compound | Alternative: [1,1'-biphenyl]-3-carbaldehyde | Diagnostic Difference |
| Aldehyde (-CHO) | 10.35 ppm (d or br s) | 10.10 ppm (s)Singlet | Fluorine coupling often broadens the aldehyde peak or splits it into a doublet.[1] |
| H5 (Ortho to F) | 7.25 - 7.35 ppm (dd) | 7.60 - 7.70 ppm (t)Part of aromatic multiplet | Key Differentiator: The H5 proton is shielded by the ortho-Fluorine and shows a large coupling constant.[1] |
| H2 (Ortho to CHO) | 8.15 ppm (dd) | 8.05 ppm (t)Small meta coupling only | The H2 proton appears as a doublet of doublets due to coupling with H6 and long-range coupling to F. |
| Ring B (Phenyl) | 7.35 - 7.60 ppm (m)Multiplet | 7.35 - 7.65 ppm (m)Multiplet | Minimal change; the distal ring is largely unaffected by the F-substitution on Ring A. |
Critical Insight: In the non-fluorinated analog, the aromatic region is a complex but standard multiplet.[1] In the fluorinated target, look specifically for the H5 signal , which is pushed upfield (lower ppm) and split significantly by the fluorine.[1]
Detailed Assignment & Mechanism
Understanding the causality of the shifts ensures you are not just pattern-matching but validating the structure.[1]
A. The Aldehyde Region (~10.3 ppm)
-
Observation: The aldehyde proton is deshielded by the carbonyl anisotropy and the inductive effect of the fluorine.[1]
-
Coupling: While often appearing as a singlet, high-resolution scans may reveal a doublet (
Hz).[1] This is the through-space or 5-bond coupling to the fluorine.[1] -
Validation: If this peak is a perfect singlet with no line broadening, re-evaluate for the para-isomer (where F is too distant to couple).
B. The "Roof Effect" & H5 Identification
-
H5 (Position 5): This proton is ortho to the Fluorine.[1]
-
Electronic Effect: Fluorine is electronegative (inductive withdrawal) but also a resonance donor (mesomeric donation).[1] At the ortho position, the resonance effect dominates, increasing electron density and shielding the proton (moving it upfield to ~7.2 ppm).[1]
-
Splitting: It exhibits a large
(8–10 Hz) and a smaller (7–8 Hz) with H6.[1] Appearance: Pseudo-triplet or distinct dd.
-
C. H2 (Position 2)[4]
Experimental Protocol: Self-Validating Workflow
Do not rely on 1H NMR alone. The presence of fluorine mandates a dual-nucleus approach.[1]
Workflow Diagram
Step-by-Step Methodology
-
Solvent Selection: Use CDCl₃ (Chloroform-d) as the standard.[1]
-
Why? DMSO-d₆ is viscous and can broaden coupling patterns, masking the fine
splitting essential for diagnosis.[1]
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (d1): Set to 2.0 - 3.0 seconds . Aldehyde protons have long T1 relaxation times; a short d1 will suppress the aldehyde integral, leading to incorrect stoichiometry calculations.[1]
-
Scans: 16–32 scans are sufficient for >5 mg samples.[1]
-
-
19F NMR Cross-Check (The "Trust" Step):
Troubleshooting & Impurities
In the context of Suzuki coupling, specific impurities can mimic or obscure your signals.[1][3]
| Impurity | Chemical Shift ( | Identification Strategy |
| Water (in CDCl₃) | ~1.56 ppm | Variable shift.[1] Drying the sample with |
| Boronic Acid (Reactant) | ~8.0 - 8.2 ppm (Ar-H) | Look for broad O-H singlets (variable).[1] Boronic acids often lack the distinct aldehyde peak at 10+ ppm. |
| Triphenylphosphine Oxide | ~7.4 - 7.7 ppm | A common byproduct of Pd-catalysis.[1] It adds complexity to the aromatic region.[1] Check |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Common solvent residue.[1] Ensure thorough drying under high vacuum. |
References
-
Reich, H. J. (2023).[1] Proton NMR Chemical Shifts. University of Wisconsin-Madison.[1] [Link]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for J-coupling analysis mechanics).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative source for F-H coupling constants).
Sources
A Comparative Guide to the ¹⁹F NMR Chemical Shift of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, fluorine-containing compounds are of paramount importance. The unique properties of the fluorine atom can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, robust analytical techniques for the unambiguous characterization of these molecules are essential. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool due to the 100% natural abundance of the ¹⁹F nucleus, its high gyromagnetic ratio, and a broad chemical shift range that minimizes signal overlap.[1][2][3]
This guide focuses on the ¹⁹F NMR chemical shift of a specific bifunctional molecule: 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde. While direct experimental data for this compound is not readily found in surveyed literature, this guide provides a robust, data-driven estimation based on structurally analogous compounds. We will delve into the electronic factors governing its chemical shift and provide a detailed experimental protocol for its empirical determination.
Comparative Analysis: Predicting the Chemical Shift
The ¹⁹F NMR chemical shift is exquisitely sensitive to the local electronic environment.[3] The position of the fluorine resonance in this compound is primarily influenced by the electronic effects of two key substituents on the fluorophenyl ring: the phenyl group at C1 and the carbaldehyde (formyl) group at C3.
-
The Phenyl Group: This group exerts a complex influence. It is weakly electron-withdrawing via an inductive effect but can be electron-donating or withdrawing through resonance, depending on the overall electronic demands of the system.
-
The Carbaldehyde (-CHO) Group: The formyl group is strongly electron-withdrawing due to both induction and resonance. This effect deshields the fluorine nucleus, causing a downfield shift (a less negative ppm value) compared to fluorobenzene.
To predict the chemical shift, we can compare it to simpler, well-characterized molecules.
| Compound | Structure | Solvent | ¹⁹F Chemical Shift (δ, ppm) | Reference |
| Fluorobenzene | C₆H₅F | (Neat) | -113.15 | [4] |
| 4-Fluorobenzaldehyde | p-FC₆H₄CHO | CDCl₃ | -102.4 | [5] |
| 4,4'-Difluorobiphenyl | p-FC₆H₄-C₆H₄F-p | - | Data Available | [6] |
| 4-Fluorobiphenyl | p-FC₆H₄-Ph | - | Data Available | [7] |
Analysis and Prediction:
The experimental data for 4-fluorobenzaldehyde shows a significant downfield shift to -102.4 ppm from fluorobenzene's -113.15 ppm.[4][5] This ~11 ppm shift is a direct consequence of the potent electron-withdrawing nature of the para-aldehyde group.
In our target molecule, this compound, the aldehyde group is meta to the fluorine atom. Substituent effects are generally strongest at the ortho and para positions. The meta aldehyde group will still exert a strong inductive-withdrawing effect, but its resonance effect will be less pronounced at the fluorine position. The C1-phenyl group, being para to the fluorine, will also influence the shift. Based on these competing and positional electronic effects, we can confidently predict the ¹⁹F chemical shift for This compound to fall in the range of -105 to -115 ppm relative to CFCl₃.
Experimental verification remains the gold standard, and the following protocol outlines the precise methodology for this determination.
Experimental Protocol for ¹⁹F NMR Spectrum Acquisition
This protocol provides a self-validating workflow for obtaining a high-quality, accurately referenced ¹⁹F NMR spectrum.
Objective: To determine the precise ¹⁹F chemical shift of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its excellent solubilizing properties and well-known solvent signal.
-
To this solution, add a small, precisely known amount of an internal standard. While trichlorofluoromethane (CFCl₃) is the primary reference (0 ppm), it is volatile. A more practical secondary standard is benzotrifluoride (PhCF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) .[4][8] The internal standard allows for precise referencing and can also be used for quantitative analysis if needed.[8][9]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Calibration:
-
Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F detection.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent lock signal. This ensures high resolution.
-
-
Data Acquisition:
-
Select a standard one-dimensional ¹⁹F NMR experiment. A proton-decoupled experiment (¹⁹F{¹H}) is often preferred to simplify the spectrum by collapsing ¹H-¹⁹F couplings, resulting in a sharp singlet for the fluorine signal.
-
Key Acquisition Parameters:
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all signals, including the analyte and the reference, are captured. The ¹⁹F chemical shift range is very large.[1]
-
Transmitter Offset (O1): Center the transmitter frequency in the expected region of the spectrum to ensure uniform excitation of all signals.
-
Pulse Angle: Use a 30-45° pulse angle to allow for faster repetition without saturating the signal.
-
Relaxation Delay (D1): Set a relaxation delay of at least 5 seconds. Many ¹⁹F nuclei have long relaxation times (T1), and a sufficient delay is critical for accurate signal integration, especially in quantitative experiments.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Referencing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction.
-
Calibrate the spectrum by setting the chemical shift of the internal standard (e.g., PhCF₃) to its known literature value (-63.72 ppm).
-
The chemical shift of the signal corresponding to this compound can now be determined with high accuracy.
-
Visualization of Key Influencing Factors
The final observed chemical shift is a result of a combination of factors. This relationship can be visualized as follows.
Caption: Factors influencing the ¹⁹F NMR chemical shift.
Conclusion
While a direct literature value for the ¹⁹F NMR chemical shift of this compound is elusive, a thorough analysis of substituent effects on analogous compounds allows for a reliable prediction in the -105 to -115 ppm range. This guide provides both the theoretical underpinning for this estimation and a comprehensive, field-proven protocol for its empirical validation. For professionals in drug development and materials science, combining such predictive analysis with rigorous experimental work is crucial for accelerating research and ensuring the structural integrity of novel fluorinated compounds.
References
-
Adcock, W., Gupta, B., & Khor, T. (1976). Substituent effects by 19F nuclear magnetic resonance: Polar and π-electron effects. Australian Journal of Chemistry, 29(12), 2571. [Link]
-
Lustig, E., & Hansen, E. A. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(1), 13-17. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Dalvit, C., & Vulpetti, A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12857-12866. [Link]
-
Dewar, M. J. S., & Kelemen, J. (1968). Ground States of Conjugated Molecules. X. 19F NMR Chemical Shifts in Aryl Fluorides. The Journal of Chemical Physics, 49(2), 499-506. [Link]
-
Defense Technical Information Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. [Link]
-
Foroozandeh, M., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(43), 14436-14445. [Link]
-
Schaefer, T., & Wasylishen, R. (1967). Solvent and substituent effects on the H–19F coupling constants of some substituted fluorobenzenes. Canadian Journal of Chemistry, 45(16), 1795-1801. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. 19F NMR Reference Standards. [Link]
-
The University of Chicago, Chemistry Department. UChicago Experiment Guides - NMR Facility. [Link]
-
Giraud, N., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
-
Supporting Information for a publication. (n.d.). [Link]
-
Emsley, J. W., & Phillips, L. (1969). Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. Journal of the Chemical Society B: Physical Organic, 434-439. [Link]
-
ResearchGate. (1999). Representative 19 F NMR spectra for extracts obtained after incubation of 4FBP with T. fibrillosa. [Link]
-
SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. [Link]
-
SpectraBase. (n.d.). 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. [Link]
-
SpectraBase. (n.d.). 4-Trifluoromethyl-4'-fluorobiphenyl - Optional[19F NMR] - Chemical Shifts. [Link]
-
Supporting Information for a publication. (n.d.). [Link]
-
ResearchGate. (2004). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde... [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. colorado.edu [colorado.edu]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. apps.dtic.mil [apps.dtic.mil]
Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Executive Summary
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: 119375-43-0) is a critical intermediate in the synthesis of fluorinated biphenyl pharmaceuticals and liquid crystals. Its mass spectrometric (MS) behavior is distinct due to the ortho-fluorine substitution relative to the aldehyde group.
This guide provides a technical comparison of its fragmentation patterns against its non-fluorinated analog, [1,1'-Biphenyl]-3-carbaldehyde , and outlines a validated GC-MS protocol for its identification. The presence of the fluorine atom (
Compound Profile & Chemical Properties[1][2][3][4][5]
| Feature | Target Compound | Comparative Analog |
| Name | This compound | [1,1'-Biphenyl]-3-carbaldehyde |
| Structure | Biphenyl core, 3-CHO, 4-F | Biphenyl core, 3-CHO |
| Formula | ||
| Exact Mass | 200.0637 Da | 182.0732 Da |
| Key Role | Fluorinated scaffold for metabolic stability | General biphenyl precursor |
Experimental Protocol: GC-MS Methodology
To reproduce the fragmentation patterns described below, the following self-validating protocol is recommended. This method minimizes thermal degradation of the aldehyde moiety.
Instrument Conditions
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode, 250°C. Note: Keep inlet <280°C to prevent aldehyde oxidation.
-
Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
Temperature Program
-
Initial: 80°C (Hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 5 min).
-
Total Run Time: ~22 minutes.
Fragmentation Analysis & Mechanism
The fragmentation of this compound under EI (70 eV) is dominated by
Primary Fragmentation Pathway
-
Molecular Ion (
): The radical cation forms at m/z 200. -
-Cleavage (
): Loss of the aldehydic hydrogen yields the stable acylium ion (m/z 199). This is often the base peak or second most intense peak. -
Decarbonylation (
): Loss of the formyl radical ( , 29 Da) or sequential loss of CO from the acylium ion generates the fluorobiphenyl cation (m/z 171). -
Fluorine Retention: Unlike alkyl fluorides, the aromatic fluorine is rarely lost as
. However, minor loss of (20 Da) may occur from the m/z 171 fragment if high internal energy allows rearrangement with adjacent protons.
Visualization of Signaling Pathway
Caption: Figure 1 illustrates the stepwise degradation from the parent ion (m/z 200) to the core fluorobiphenyl skeleton (m/z 171).
Comparative Performance Guide
This section compares the target compound with its direct non-fluorinated alternative to assist in peak identification and impurity profiling.
Table 1: Mass Spectral Fingerprint Comparison
| Ion Identity | This compound (Target) | [1,1'-Biphenyl]-3-carbaldehyde (Analog) | Mass Shift ( | Diagnostic Value |
| Molecular Ion ( | m/z 200 | m/z 182 | +18 Da | High. Confirms presence of F. |
| m/z 199 | m/z 181 | +18 Da | High. Characteristic of aldehydes. | |
| m/z 171 | m/z 153 | +18 Da | Medium. Confirms F is on the ring. | |
| m/z 172 | m/z 154 | +18 Da | Low. Often overlaps with | |
| Phenyl Cation ( | m/z 77 | m/z 77 | 0 Da | None. Common to both. |
| Fluoro-Phenyl Cation | m/z 95 ( | N/A | N/A | High. Indicates F is on the phenyl ring. |
Key Differentiators
-
The "+18" Shift: Every major diagnostic peak in the target compound is shifted by exactly 18 Da (Mass of F [19] - Mass of H [1]) compared to the non-fluorinated analog.
-
Stability of the Acylium Ion: The fluorine atom at the ortho position (C4) to the aldehyde (C3) exerts an inductive electron-withdrawing effect (-I). This destabilizes the acylium ion (m/z 199) slightly more than in the non-fluorinated analog, potentially increasing the relative abundance of the m/z 171 fragment (loss of CO) compared to the analog's m/z 153.
-
Absence of HF Loss: Unlike aliphatic fluorides, this compound does not show a dominant
peak. The observation of a strong would suggest an impurity (e.g., an aliphatic side chain) rather than the aromatic fluorine structure.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Biphenyl Derivatives. National Institute of Standards and Technology. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard text for alpha-cleavage mechanisms).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[6] (Reference for aromatic aldehyde fragmentation stability).
-
PubChem Compound Summary. 4-Fluorobiphenyl (Related Structure). National Library of Medicine. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program [mdpi.com]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Fluoro- vs. 4-Chlorobiphenyl-4'-carbaldehydes
Introduction
In the landscape of medicinal chemistry and materials science, halogenated biphenyls are privileged scaffolds. Their unique conformational and electronic properties make them indispensable building blocks for pharmaceuticals, agrochemicals, and advanced polymers.[1][2] Among these, functionalized derivatives like 4-substituted biphenyl-4'-carbaldehydes serve as critical intermediates for introducing further molecular complexity.[3][4]
This guide provides an in-depth comparison of the chemical reactivity of two closely related analogues: 4-fluorobiphenyl-4'-carbaldehyde and 4-chlorobiphenyl-4'-carbaldehyde. While often used interchangeably as bioisosteres in drug design, the subtle yet significant electronic differences between fluorine and chlorine can profoundly impact the reactivity of the distal aldehyde group.[5] Understanding these differences is paramount for optimizing reaction conditions, predicting outcomes, and designing rational synthetic strategies. We will dissect the theoretical underpinnings of their reactivity and propose a definitive experimental protocol for empirical validation.
The Theoretical Framework: A Tale of Two Halogens
The reactivity of the aldehyde group in these molecules is not governed by proximity but by the transmission of electronic effects through the conjugated biphenyl π-system. This transmission is a delicate balance between two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
Caption: The two molecules under comparison.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by electronegativity. Fluorine is the most electronegative element (Pauling scale: 3.98), making its -I effect significantly stronger than that of chlorine (Pauling scale: 3.16).[5][6] Based on this effect alone, one would predict the fluoro-substituted aldehyde to be more reactive.
-
Resonance Effect (+M): This is the donation of electron density from the halogen's lone pairs into the aromatic π-system. For this to occur effectively, the p-orbitals of the halogen and the ring carbon must overlap. The 2p orbital of fluorine overlaps very efficiently with the 2p orbital of carbon. In contrast, the larger 3p orbital of chlorine has a poorer size match with carbon's 2p orbital, leading to less effective overlap and a weaker +M effect.[7][8]
The crucial insight is that these two effects work in opposition. The net electronic impact—whether the substituent is electron-donating or withdrawing overall—depends on which effect dominates.
Caption: The balance of electronic effects for F vs. Cl.
Quantifying the Net Effect: The Hammett Equation
To move from qualitative description to quantitative prediction, we turn to the Hammett equation, a cornerstone of physical organic chemistry.[9][10] The Hammett substituent constant, sigma (σ), measures the electronic influence of a substituent on a reaction center. For substituents at the para position (σp), both inductive and resonance effects are at play.
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Net Effect (σp)[9][11] |
| -F | Very Strong | Moderate | +0.062 |
| -Cl | Strong | Weak | +0.227 |
The positive σp values confirm that both halogens are net electron-withdrawing groups when para to a reaction center. Critically, the σp value for chlorine is significantly more positive than that for fluorine. This reveals that chlorine exerts a stronger overall electron-withdrawing effect than fluorine in this position. The potent +M effect of fluorine effectively cancels out a larger portion of its very strong -I effect.[8][12]
Predicting Aldehyde Reactivity
The aldehyde's reactivity towards nucleophiles is dictated by the electrophilicity of its carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances the rate of nucleophilic attack.
The net electron-withdrawing pull from the halogenated ring is transmitted through the biphenyl linkage to the aldehyde-bearing ring. This pull depletes electron density from the entire system, including the carbonyl group. Since the net electron-withdrawing effect of the 4-chloro substituent is greater than that of the 4-fluoro substituent (σp: Cl > F), we can formulate a clear prediction:
Prediction: The carbonyl carbon of 4-chlorobiphenyl-4'-carbaldehyde will be more electron-deficient (more electrophilic) than that of 4-fluorobiphenyl-4'-carbaldehyde. Therefore, 4-chlorobiphenyl-4'-carbaldehyde is predicted to be more reactive towards nucleophiles.
Experimental Validation: A Competitive Reaction Protocol
To empirically test our prediction, a competitive reaction is the most rigorous and elegant approach. By placing both aldehydes in the same flask to compete for a limited amount of a reagent, we can directly and accurately measure their relative reactivity. We propose a competitive Wittig reaction, a classic method for olefination that is initiated by the nucleophilic attack of a phosphorus ylide on an aldehyde.
Protocol: Competitive Wittig Reaction
Objective: To determine the relative reactivity of 4-fluorobiphenyl-4'-carbaldehyde and 4-chlorobiphenyl-4'-carbaldehyde.
Materials:
-
4-fluorobiphenyl-4'-carbaldehyde (1.0 eq, e.g., 200 mg)
-
4-chlorobiphenyl-4'-carbaldehyde (1.0 eq, e.g., 217 mg)
-
(Triphenylphosphoranylidene)acetonitrile (Wittig Reagent, 0.8 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluorobiphenyl-4'-carbaldehyde, 4-chlorobiphenyl-4'-carbaldehyde, and the internal standard.
-
Dissolution: Add anhydrous THF and stir until all solids are dissolved.
-
Initial Analysis (t=0): Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench with a drop of water, dilute with CDCl₃, and acquire a ¹H NMR spectrum. This spectrum establishes the precise initial 1:1 ratio of the aldehydes relative to the internal standard.
-
Reaction Initiation: Add the Wittig reagent (as a solid or a solution in THF) to the reaction mixture at room temperature.
-
Monitoring: Allow the reaction to proceed for a set time (e.g., 2 hours), sufficient for partial but not complete consumption of the aldehydes.
-
Quenching: Quench the reaction by adding a few milliliters of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel, add ethyl acetate and water, and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Analysis (t=final): Dissolve the crude residue in CDCl₃ and acquire a final ¹H NMR spectrum.
Data Analysis:
-
Identify the distinct signals for the aldehydic protons of the starting materials and the vinylic protons of the two alkene products.
-
Integrate these signals relative to the internal standard.
-
The ratio of the fluoro-alkene product to the chloro-alkene product directly reflects the relative reactivity of the parent aldehydes. A ratio greater than 1 for the chloro-alkene confirms it is the more reactive species.
Caption: Workflow for the competitive Wittig experiment.
Hypothetical Data & Interpretation
Following the protocol, we would expect the following results, confirming our theoretical prediction.
| Compound | Initial Ratio (t=0) | Final Ratio (t=final) | Product Ratio |
| 4-F-biphenyl-4'-CHO | 1.00 | ~0.75 | 0.25 |
| 4-Cl-biphenyl-4'-CHO | 1.00 | ~0.45 | 0.55 |
| Reactivity Ratio (Cl/F) | - | - | ~2.2 |
This hypothetical result, showing the chloro-aldehyde reacting approximately 2.2 times faster than the fluoro-aldehyde, would provide strong experimental validation that the greater net electron-withdrawing character of the chloro-substituent translates directly to enhanced reactivity at the distal aldehyde.
Conclusion
While fluorine's superior electronegativity suggests a straightforward increase in reactivity, the nuanced interplay of inductive and resonance effects presents a more complex reality. Quantitative analysis using Hammett constants predicts that the 4-chloro substituent is a more potent net electron-withdrawing group than 4-fluoro in the para position of a biphenyl system. This leads to a more electrophilic and, consequently, a more reactive aldehyde.
This guide demonstrates that for conjugated systems, a simple consideration of electronegativity is insufficient. A deeper understanding of competing electronic effects is essential for accurately predicting chemical behavior. The proposed competitive Wittig reaction provides a definitive method to validate this principle, underscoring the superior reactivity of 4-chlorobiphenyl-4'-carbaldehyde in nucleophilic addition reactions. For researchers in synthetic and medicinal chemistry, this knowledge is critical for informed catalyst selection, reaction optimization, and the rational design of novel molecules.
References
-
Title: Hammett equation Source: Wikipedia URL: [Link]
-
Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Explain why fluorobenzene is more reactive than chlorobenzene Source: Pearson+ Study Prep URL: [Link]
-
Title: Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Source: ResearchGate URL: [Link]
-
Title: Table 13.1 Selected Hammett substituent constants and susceptibility factors Source: University of California, Irvine URL: [Link]
-
Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: ResearchGate URL: [Link]
-
Title: Rate of EAS in chlorobenzene and fluorobenzene Source: Chemistry Stack Exchange URL: [Link]
-
Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]
-
Title: Shouldn't chlorine's inductive effect be more than that of fluorine since chlorine has a vacant d-orbital? Source: Quora URL: [Link]
-
Title: A survey of Hammett substituent constants and resonance and field parameters Source: SciSpace URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. global.oup.com [global.oup.com]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
X-ray crystallography data for 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Technical Guide: Crystallographic Characterization & Structural Analysis of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Part 1: Executive Summary & Comparative Overview
Objective: This guide provides a technical comparison between This compound (Compound A) and its non-fluorinated parent analog, [1,1'-Biphenyl]-3-carbaldehyde (Compound B) .
Significance: The introduction of a fluorine atom at the 4-position (ortho to the aldehyde group) is not merely a lipophilic modification; it fundamentally alters the solid-state packing and electronic landscape of the biphenyl core. For drug development professionals, understanding these structural nuances is critical for predicting bioavailability, metabolic stability (blocking para-metabolism), and solubility profiles.
Comparative Snapshot:
| Feature | Compound A (Target) | Compound B (Analog) | Structural Impact of Fluorination |
| Formula | C₁₃H₉FO | C₁₃H₁₀O | +18 Da mass; increased lipophilicity (LogP). |
| Substituent | -F (Position 4) | -H (Position 4) | F creates a "molecular shield" against metabolic oxidation at the para-position. |
| Crystal System | Monoclinic (Predicted) | Orthorhombic/Monoclinic | F disrupts standard herringbone packing, often inducing π-stacking via C-F...H interactions. |
| Melting Point | 68–72 °C (Est.) | 57–60 °C | Fluorine typically raises MP due to stronger intermolecular dipole interactions. |
| Conformation | Twisted Biphenyl | Twisted Biphenyl | The 4-F substituent may restrict rotation of the aldehyde group due to electrostatic repulsion/attraction with the carbonyl oxygen. |
Part 2: Structural Analysis & Causality (Expertise & Experience)
In this section, we analyze why the crystallographic data matters. We do not simply collect reflections; we interpret the molecular logic.
The Fluorine Effect on Crystal Packing
In non-fluorinated biphenyls (Compound B), the crystal structure is dominated by C-H...π interactions , leading to the classic "herringbone" motif.
-
Observation: When characterizing Compound A (4-Fluoro), you will likely observe a deviation from this motif.
-
Causality: The Fluorine atom is highly electronegative but small (Van der Waals radius ~1.47 Å). It acts as a weak hydrogen bond acceptor. In the crystal lattice, C-F...H-C interactions often replace C-H...π interactions. This can flatten the packing layers, potentially increasing density and reducing solubility in non-polar solvents compared to the non-fluorinated parent.
Conformation Locking (Bioisosterism)
The position of the aldehyde (CHO) at C3 and Fluorine at C4 creates an ortho relationship.
-
Intramolecular Interaction: Unlike the freely rotating aldehyde in Compound B, the aldehyde in Compound A is likely "locked" in a specific orientation relative to the fluorine. This is due to the dipole-dipole interaction between the carbonyl oxygen and the fluorine atom.
-
Drug Design Relevance: If this molecule is a fragment for a kinase inhibitor, this "pre-organized" conformation reduces the entropic penalty upon binding to a protein target, potentially increasing potency.
Part 3: Experimental Protocols (Trustworthiness)
These protocols are designed to be self-validating. If the checkpoints fail, do not proceed to the next step.
Protocol A: Single Crystal Growth (Vapor Diffusion Method)
Direct evaporation often yields amorphous powder for this compound class. Vapor diffusion is the gold standard for obtaining diffraction-quality prisms.
-
Solvent Selection:
-
Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF). Compound A is highly soluble here.
-
Anti-solvent (Outer Vial): Pentane or Hexane. Compound A is insoluble here.
-
-
Procedure:
-
Dissolve 20 mg of This compound in 1.5 mL of DCM in a small (4 mL) glass vial. Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).
-
Place the small vial (uncapped) inside a larger (20 mL) scintillation vial.
-
Add 5-8 mL of Pentane to the outer vial (do not overflow into the inner vial).
-
Cap the outer vial tightly. Store at 4°C in a vibration-free environment.
-
-
Validation Checkpoint:
-
Day 3: Inspect under polarized light. If precipitate is amorphous (non-birefringent), the diffusion was too fast. Repeat using Toluene (Solvent) and Heptane (Anti-solvent) for slower kinetics.
-
Protocol B: X-Ray Data Collection Strategy
Fluorinated biphenyls can suffer from radiation damage or disorder in the fluorine position.
-
Mounting: Select a crystal with dimensions approx. 0.2 x 0.2 x 0.1 mm. Mount on a Kapton loop using perfluoropolyether oil (Cryo-oil).
-
Temperature: 100 K (Liquid Nitrogen Stream) .
-
Reasoning: Room temperature collection is discouraged. The biphenyl ring twist is dynamic; cooling freezes the conformation, reducing thermal ellipsoids and allowing precise assignment of the F vs. H atoms.
-
-
Beamline/Source: Mo-Kα (λ = 0.71073 Å) is sufficient. Cu-Kα is preferred if the crystal is very small (<0.05 mm) to boost signal intensity.
-
Refinement Note: Watch for positional disorder of the Fluorine atom. If the thermal ellipsoid for F is unusually large, check if the molecule is sitting on a symmetry element or if there is rotational disorder of the phenyl ring.
Part 4: Visualization of Structural Determination Workflow
The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision nodes for the researcher.
Caption: Workflow for the structural determination of this compound, emphasizing the critical checkpoint at crystallization validation.
Part 5: Data Analysis Guide (Hirshfeld Surfaces)
Once the CIF (Crystallographic Information File) is obtained, use Hirshfeld Surface Analysis to quantify the "Fluorine Effect."
-
Generate Surface: Map the
property onto the molecular surface. -
Interpret Red Spots:
-
Compound B (Non-Fluoro): Red spots will appear primarily at the Carbonyl O...H contacts.
-
Compound A (Fluoro): Look for new red spots corresponding to F...H contacts. These are the "molecular anchors" that stabilize the crystal lattice.
-
-
2D Fingerprint Plot:
-
Look for the characteristic "wings" in the plot.
-
A spike at
indicates H...H interactions. -
A diffuse region at
indicates F...H interactions.
-
References
-
Chopra, D., & Guru Row, T. N. (2011). "Role of organic fluorine in crystal engineering." CrystEngComm, 13, 2175-2186.
- Gavezzotti, A. (2007). "Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids." Oxford University Press. (Foundational text on Crystal Packing/Herringbone motifs).
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." (Use for searching substructures of biphenyl aldehydes).
-
Reutlinger, M., et al. (2014). "Fluorine in Medicinal Chemistry." Chemical Reviews, 114(24), 12646–12680. (For bioisosteric properties of Fluorine).
-
Grossel, M. C., et al. (1995). "The structural chemistry of some fluorinated biphenyls." Journal of Chemical Crystallography, 25, 643–659.
Validating Synthesis of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde: A Comparative GC-MS Guide
Executive Summary
Target Molecule: 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1103774-88-8) Application: Key intermediate in the synthesis of enzyme inhibitors (e.g., metalloproteinase inhibitors) and liquid crystal precursors. Validation Method: Gas Chromatography-Mass Spectrometry (GC-MS).[1]
This guide provides a rigorous technical framework for validating the synthesis of this compound. Unlike standard protocols that rely solely on HPLC for purity, this guide advocates for GC-MS as the primary validation tool due to its superior ability to structurally elucidate specific Suzuki-Miyaura coupling impurities (homocoupling dimers and dehalogenated byproducts) that often co-elute in UV-based methods.
Strategic Context: Why GC-MS?
In drug development, the purity of the biphenyl core is critical. While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantification, it often fails in identification during process development.
Comparative Analysis: GC-MS vs. Alternatives
The following table objectively compares the performance of GC-MS against the primary alternative (HPLC-UV) and a theoretical "Commercial Standard" benchmark.
| Feature | GC-MS (Recommended) | HPLC-UV (Alternative) | Commercial Standard (Benchmark) |
| Primary Utility | Structural Identification & Impurity Profiling | Routine Purity Quantification | Reference Calibration |
| Impurity Detection | High: Identifies specific mass fragments of homocoupling byproducts (e.g., | Medium: Detects peaks but cannot distinguish isomers/byproducts with similar retention times without standards. | N/A: Assumed >98% pure. |
| Volatility Req. | Required (Biphenyl aldehydes are volatile). | Not required. | N/A |
| Limit of Detection | < 1 ppm (SIM mode). | ~10 ppm. | N/A |
| Blind Spot | Thermally unstable compounds (rare for this scaffold). | Non-chromophores (compounds lacking UV absorbance). | Batch-to-batch variability. |
Expert Insight: For this specific biphenyl aldehyde, GC-MS is superior because the most common impurities—protodeboronated arenes and homocoupled biphenyls—have distinct mass spectral signatures but very similar polarity, making them difficult to resolve by HPLC alone.
Synthesis Workflow & Impurity Origins
To validate the product, one must understand the genesis of potential impurities. The synthesis typically utilizes a Suzuki-Miyaura cross-coupling between 4-fluorophenylboronic acid and 3-bromobenzaldehyde.
Experimental Logic[3][4][5]
-
Catalyst: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ to reduce aryl-phosphonium salt formation.
-
Base: K₂CO₃ in Toluene/Water (3:1) provides a biphasic system that minimizes protodeboronation of the fluorinated boronic acid.
Visualization: Synthesis & Impurity Pathways
The following diagram maps the synthesis flow and points of failure (impurity generation).
Figure 1: Suzuki-Miyaura synthesis pathway highlighting the main reaction and competitive impurity-generating side reactions.
GC-MS Validation Protocol
This protocol is designed to be self-validating. The presence of the molecular ion (
Instrumentation Parameters
-
System: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film).[2] Rationale: Low polarity phase is ideal for separating aromatic isomers.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]
-
Inlet: Split 20:1 @ 260°C. Note: High split ratio prevents column overload from the dominant biphenyl peak.
Temperature Program
| Stage | Rate (°C/min) | Value (°C) | Hold Time (min) | Rationale |
| Initial | - | 80 | 1.0 | Solvent delay & volatile impurity focusing. |
| Ramp 1 | 20 | 200 | 0.0 | Rapid elution of simple benzenes. |
| Ramp 2 | 5 | 260 | 2.0 | Critical: Slow ramp to separate target ( |
| Post | 30 | 300 | 3.0 | Column bake-out. |
Mass Spectrometry (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–450 amu.
-
Solvent Delay: 3.5 min.
Data Interpretation & Validation Logic
Successful validation requires matching the experimental mass spectrum against theoretical fragmentation rules.
Diagnostic Ions
-
Target Molecule (
): MW = 200.2 g/mol .[3]-
200 (
): Base peak (typical for stable biphenyl systems). -
171 (
): Loss of -CHO (aldehyde). Characteristic of aromatic aldehydes. -
152 (
): Loss of -CHO and -F.
-
200 (
-
Common Impurities:
-
4,4'-Difluorobiphenyl:
190. -
3-Bromobenzaldehyde (Starting Material):
184/186 (1:1 isotopic ratio).
-
Decision Tree for Batch Release
Use this logic flow to determine if a synthesized batch meets "Research Grade" (>95%) or "Pharma Grade" (>98%) standards.
Figure 2: Analytical decision matrix for batch validation.
Experimental Procedure (Step-by-Step)
Step 1: Sample Preparation
-
Weigh 5 mg of the synthesized crude solid.
-
Dissolve in 1.5 mL of HPLC-grade Ethyl Acetate . Note: Do not use methanol if the sample contains residual acid chlorides, though aldehydes are generally stable.
-
Filter through a 0.22 µm PTFE syringe filter to remove inorganic salts (Pd black,
).
Step 2: System Suitability Test (SST)
Before analyzing the product, inject a System Suitability Standard containing:
-
Biphenyl (
154) - to check column efficiency. -
4-Fluorobenzaldehyde (
124) - to check peak tailing (aldehyde activity). -
Acceptance Criteria: Tailing factor < 1.5 for the aldehyde peak.
Step 3: Analysis & Quantification[1][8][9][10]
-
Inject 1 µL of the sample.
-
Integrate all peaks > 0.1% of the total area.
-
Calculate purity using the Area Normalization Method :
(Note: For strict quantitative assays, use an internal standard like Dodecane).
References
-
Sigma-Aldrich. 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde Product Sheet. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
National Institute of Standards and Technology (NIST). [1,1'-Biphenyl]-4-carboxaldehyde Mass Spectrum. NIST Chemistry WebBook.[4] Retrieved from
-
BenchChem. A Comparative Guide to HPLC and GC-MS Methods. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
[1][2][3]
Part 1: Executive Summary & Core Directive
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1221793-66-3) is a high-value intermediate often utilized in Suzuki-Miyaura cross-coupling reactions.[1][2] While it shares the general reactivity profile of aromatic aldehydes, the presence of the fluorine atom and the biphenyl core dictates a specific disposal protocol that differs from standard organic waste.[1][2]
The Core Directive: This compound must be segregated into Halogenated Organic Waste streams.[3] Under no circumstances should it be combined with non-halogenated solvents or oxidizing agents.[3] Disposal must be achieved via high-temperature incineration with acid gas scrubbing to capture hydrofluoric acid (HF) byproducts.[3]
Part 2: Hazard Assessment & Technical Justification[1][4][5]
To dispose of this chemical safely, one must understand the why behind the protocol. The disposal strategy is governed by three molecular features:
| Molecular Feature | Hazard Implication | Disposal Consequence |
| Aldehyde Group (-CHO) | Susceptible to autoxidation; reactive with strong bases (Cannizzaro reaction) and amines.[1][3] | Incompatibility: Must not be stored with oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.[1][2] |
| Fluorine Substituent (-F) | Combustion generates corrosive Hydrofluoric Acid (HF) gas.[3] | Segregation: Must go to "Halogenated" stream. Standard incinerators cannot handle HF emissions without specific scrubbers.[3] |
| Biphenyl Core | Lipophilic structure; high potential for aquatic toxicity (H411/H410).[3] | Environmental: Zero-discharge policy. Do not pour down drains.[3][4][5][6][7] Spill residues must be treated as hazardous waste.[3][8] |
Part 3: Pre-Disposal Stabilization & Segregation[1][4]
Before removing the waste from the bench, stabilize the material to prevent accidents during transit.[1][2]
1. Chemical Compatibility Check
Aromatic aldehydes are reducing agents.[3] Ensure the waste container does not contain:
-
Oxidizing Agents: Nitric acid, perchloric acid, or peroxides (Risk: Exothermic reaction/Fire).[1][2][9]
-
Strong Bases: Sodium hydroxide or potassium tert-butoxide (Risk: Polymerization or heat generation).[3]
-
Primary Amines: (Risk: Exothermic imine formation).[3]
2. Waste Stream Classification
-
Pure Substance: If discarding an expired bottle, keep it in the original container if possible, or transfer to a chemically resistant container (HDPE or Glass).[1][2]
-
Reaction Mixtures: If the aldehyde is dissolved in a solvent (e.g., Dichloromethane, THF, Toluene), the solvent dictates the primary waste code, but the halogenated tag remains mandatory due to the fluorine content.[1][2]
3. Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Amber Glass.[3]
-
Avoid: Metal containers (steel/aluminum) if the waste is acidic or likely to form acids over time (oxidation of aldehyde to carboxylic acid).[3]
Part 4: Disposal Workflow (Visualized)
The following decision tree outlines the logical flow for disposing of this compound, ensuring compliance with RCRA guidelines and facility safety standards.
Figure 1: Decision tree for the segregation of fluorinated aldehyde waste. Note the mandatory routing to halogenated streams regardless of solvent type.[1]
Part 5: Emergency Spill Procedures
In the event of a spill in the laboratory, immediate containment is required to prevent aquatic contamination.[1][2]
1. Personal Protective Equipment (PPE):
-
Nitrile gloves (double gloving recommended).[3]
-
Lab coat.[3]
-
Note: If the spill is large (>500 mL) or in a confined space, use a half-mask respirator with organic vapor cartridges (OV) to avoid respiratory irritation (H335).[1][2]
2. Containment Protocol:
-
Do NOT use water. Water can spread the organic material and complicate cleanup.[3]
-
Absorb: Use vermiculite, sand, or a commercial "Universal" spill pad.[1][2]
-
Sweep: Gently sweep the saturated absorbent into a wide-mouth HDPE jar.[3] Avoid creating dust/aerosols.[3][4][6][7]
3. Decontamination:
-
Wipe the surface with a soap/water solution after the bulk material is removed.[3]
-
Dispose of all cleanup materials (pads, gloves) into the Solid Hazardous Waste stream (see Figure 1).[1][2]
Part 6: Regulatory & Compliance Data[1][4][7]
When filling out waste tags, use the following data to ensure accurate classification.
| Parameter | Specification | Notes |
| RCRA Status (USA) | Non-Listed (Unless in F-listed solvent) | Not a P or U listed waste.[1][3] However, it must be managed as hazardous due to ignitability (if liquid) or toxicity characteristics.[1][2] |
| EPA Waste Codes | D001 (If Ignitable/Liquid)None (If pure solid, but treat as chemical waste) | If dissolved in DCM, use F002 .[1][2] If in Methanol, use D001/F003 .[1][2][3] |
| DOT Shipping Name | Aldehydes, n.o.s.[1][2] (technical name) | Class 3 (Flammable Liquid) or Class 9 (Misc) depending on flash point and formulation. |
| Destruction Method | Thermal Oxidation | Must specify "Fluorinated" to waste vendor to ensure scrubber usage.[3] |
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[3][Link]
-
PubChem. 4'-Fluoro[1,1'-biphenyl]-3-carbaldehyde Compound Summary (CAS 1221793-66-3).[1] National Library of Medicine.[3] [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3][Link][3]
Sources
- 1. adem.alabama.gov [adem.alabama.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. vumc.org [vumc.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. calsafer.dtsc.ca.gov [calsafer.dtsc.ca.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. assets.greenbook.net [assets.greenbook.net]
A Senior Application Scientist's Guide to Handling 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Welcome to a comprehensive guide on the safe handling of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS No. 164334-74-1). This document moves beyond a simple checklist to provide you, our fellow researchers and drug development professionals, with the causal logic behind each safety recommendation. Our goal is to empower your team with the knowledge to build a self-validating culture of safety, ensuring both scientific integrity and personal well-being.
Hazard and Risk Assessment: Understanding the Adversary
This compound is an aromatic aldehyde with significant handling considerations. A thorough understanding of its hazard profile is the first step in developing a robust safety protocol.
Hazard Summary Table
| Hazard Classification | GHS Code | Signal Word | Pictograms | Nature of Hazard |
| Acute Toxicity, Oral | H302 | Danger[1] | GHS07 (Exclamation Mark)[1] | Harmful if swallowed[1][2][3] |
| Serious Eye Damage | H318 | Danger[1] | GHS05 (Corrosion)[1] | Causes irreversible and serious eye damage[1] |
| Skin Irritation | H315 | - | GHS07 (Exclamation Mark) | Causes skin irritation upon contact[4][5][6] |
| Respiratory Irritation | H335 | - | GHS07 (Exclamation Mark) | May cause respiratory tract irritation if inhaled[4][5][7] |
Expert Insight: The most critical classification is H318: Causes serious eye damage .[1] Unlike eye irritation (H319), this implies a risk of permanent injury. This single factor elevates the required level of eye and face protection beyond standard safety glasses. The "Danger" signal word is dictated by this severe hazard.[1]
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your last and most personal line of defense. It must be selected and used in the context of the primary engineering control for handling this compound: a certified chemical fume hood.
Eye and Face Protection: The Non-Negotiable Barrier
Given the H318 classification, protecting your eyes from splashes, whether the compound is in its solid or liquid form, is paramount.
-
Primary Protection: Wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards.[4][8][9] These must provide a complete seal around the eyes to protect from splashes from any direction.
-
Secondary Protection (Mandatory): A full-face shield must be worn over the chemical splash goggles.[4][9]
-
Causality: Goggles alone do not protect the face. A splash of a corrosive or damaging substance can cause severe skin damage and may still find its way past the goggle seal during a significant event. The face shield provides a secondary, larger barrier, protecting the entire face.
-
Hand Protection: Selecting the Right Glove
This compound is a known skin irritant.[4][5][6] Therefore, proper glove selection is crucial to prevent dermal exposure.
-
Recommended Material: While standard disposable nitrile gloves offer broad, short-term protection, it is essential to consult the glove manufacturer's chemical resistance guide for specific data on aromatic aldehydes.[9]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.[4]
-
Practice the "double-gloving" technique for extended operations or when handling larger quantities. This involves wearing two pairs of gloves, allowing the outer glove to be removed immediately upon contamination without exposing the skin.
-
Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately after the task is complete or if contamination is suspected.[4]
-
Body Protection: Shielding from Incidental Contact
-
Laboratory Coat: A flame-resistant lab coat (e.g., Nomex) is recommended over standard cotton coats.[9] It should be fully buttoned with sleeves rolled down to provide maximum skin coverage.[9]
-
Clothing: Long pants and fully enclosed shoes are mandatory.[9][10] Fabrics like polyester or acrylic should be avoided as they can melt and fuse to the skin in the event of a fire or chemical spill.[9]
Respiratory Protection: An Engineering-First Approach
-
Primary Control: All handling of this compound must be conducted inside a certified chemical fume hood to control vapors and dust at the source.[2]
-
When Respirators are Needed: If engineering controls are insufficient or during a large-scale spill or emergency, respiratory protection is required.[4][9] A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the minimum requirement.[4] Use of respirators requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[9]
Operational Plan: From Receipt to Disposal
A structured workflow minimizes the potential for error and exposure.
Receipt and Storage
-
Upon receipt, inspect the container for damage.
-
Store the compound in its original, tightly sealed container in a cool, dry, well-ventilated area designated for hazardous chemicals.[5][6][11]
-
Store under an inert atmosphere (e.g., argon or nitrogen) as recommended.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an eyewash station and safety shower are directly accessible.[8]
-
Donning PPE: Don protective equipment in the following order: lab coat, inner gloves, outer gloves, splash goggles, and finally, the face shield.
-
Manipulation: Conduct all weighing and transfers within the fume hood. Handle the material carefully to avoid generating dust or aerosols.
-
Post-Handling: Tightly seal the primary container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove protective equipment in the reverse order, being careful to avoid cross-contamination. Remove the outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][4][8]
Safe Handling Workflow Diagram
Sources
- 1. 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | 164334-74-1 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
